1-(4-Amino-3,5-difluorophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPXEMBDRBECQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610860 | |
| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811799-69-6 | |
| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Amino-3,5-difluorophenyl)ethanone synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone
Executive Summary
This compound is a valuable fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing fluorine atoms ortho to a nucleophilic amino group, make it a sought-after intermediate for the synthesis of complex pharmaceutical agents and functional materials. This guide provides a comprehensive, field-proven synthesis pathway designed for maximum yield, purity, and scalability. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success, ensuring a robust and reproducible outcome for researchers and drug development professionals.
Strategic Overview: Retrosynthetic Analysis
A logical synthesis strategy begins with a retrosynthetic analysis of the target molecule. The primary disconnections identify a Friedel-Crafts acylation as the key carbon-carbon bond-forming step and a protection/deprotection sequence for the sensitive amino group. The analysis reveals 3,5-difluoroaniline as an ideal and commercially available starting material.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthesis Pathway: A Three-Stage Protocol
The forward synthesis is a robust three-step process designed to manage the reactivity of the functional groups and ensure high regioselectivity in the key acylation step.
Caption: Overall workflow for the synthesis pathway.
Stage 1: Amine Protection via N-Acetylation
Expertise & Causality: The amino group of 3,5-difluoroaniline is a powerful activating group but also a Lewis base. In a subsequent Friedel-Crafts acylation, this amine would preferentially coordinate with the Lewis acid catalyst (e.g., aluminum chloride), deactivating the ring towards electrophilic substitution and preventing the desired reaction. Therefore, protection of the amine is mandatory. We select N-acetylation due to its simplicity, high yield, and the fact that the resulting acetamido group remains a potent ortho, para-director for the subsequent acylation step.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 3,5-difluoroaniline (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Add a catalytic amount of a base such as pyridine or triethylamine (0.1 eq) to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield N-(3,5-difluorophenyl)acetamide, typically as a white solid.
Stage 2: Friedel-Crafts Acylation
Expertise & Causality: This is the cornerstone of the synthesis, forming the key aryl-ketone bond. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The reaction of acetyl chloride with a strong Lewis acid, aluminum trichloride (AlCl₃), generates a highly electrophilic acylium ion.[1][2] The acetamido group on our protected aniline directs this electrophile to the positions ortho and para to itself. Due to the steric hindrance from the adjacent fluorine atoms and the acetamido group, the acylation occurs almost exclusively at the less hindered para position, ensuring high regioselectivity. A stoichiometric amount of AlCl₃ is required because the product ketone can also form a complex with the catalyst.[3]
Experimental Protocol:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and equip it with a magnetic stirrer and a reflux condenser.
-
Suspend anhydrous aluminum trichloride (AlCl₃, 2.5 eq) in a suitable solvent like 1,2-dichloroethane or nitrobenzene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the suspension and stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Add the N-(3,5-difluorophenyl)acetamide (1.0 eq) from Stage 1 portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Very carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, N-(4-acetyl-2,6-difluorophenyl)acetamide, can be purified by recrystallization from ethanol or by column chromatography.
Stage 3: Amine Deprotection via Acid Hydrolysis
Expertise & Causality: The final step is the removal of the acetyl protecting group to unveil the target primary amine. Acid-catalyzed hydrolysis is a standard and efficient method for this transformation. Refluxing in aqueous hydrochloric acid provides the necessary conditions to hydrolyze the amide bond, yielding the hydrochloride salt of the final product. A subsequent basic workup neutralizes the salt to give the free amine.
Experimental Protocol:
-
Place the N-(4-acetyl-2,6-difluorophenyl)acetamide (1.0 eq) from Stage 2 into a round-bottom flask.
-
Add a mixture of ethanol and 6M hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and neutralize by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~8-9.
-
The free amine product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Product Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₈H₇F₂NO | [4] |
| Molecular Weight | 171.15 g/mol | [4] |
| Appearance | Off-white to yellow solid | Typical for this class of compound |
| ¹H NMR | Shifts will vary with solvent. Expect signals for the acetyl methyl protons (singlet, ~2.5 ppm), the aromatic proton (singlet or triplet, ~7.5-7.8 ppm), and the amino protons (broad singlet, ~4-6 ppm). | Standard spectroscopic principles |
| ¹³C NMR | Expect signals for the methyl carbon, aromatic carbons (showing C-F coupling), and the carbonyl carbon (~195 ppm). | Standard spectroscopic principles |
| Mass Spectrometry | [M+H]⁺ = 172.05 | [4] |
Safety and Handling
-
3,5-Difluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a fume hood.[5]
-
Acetic Anhydride & Acetyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.
-
Aluminum Trichloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment (glovebox or under inert gas) and quench with extreme caution.
-
Hydrochloric Acid: Corrosive. Use appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
This guide details a logical and robust three-stage synthesis for this compound, starting from commercially available 3,5-difluoroaniline. The pathway leverages a standard protection-acylation-deprotection strategy, with careful consideration given to the rationale behind each step to ensure high yield and regioselectivity. By adhering to the protocols and safety considerations outlined herein, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical and materials science research.
References
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- Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- Sigma-Aldrich. (n.d.). 3′,5′-Difluoroacetophenone.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- MDPI. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3).
- PrepChem.com. (n.d.). Synthesis of 3'-amino-4'-fluoro-acetophenone.
- PubMed Central (PMC). (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Google Patents. (2013). CN102924306A - Preparation method for 4-aminoacetophenone.
- Professor Dave Explains. (2018). Friedel-Crafts Acylation.
- The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation.
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
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- PubChem. (n.d.). 1-(4-Amino-3,5-difluorophenyl)-2-fluoroethanone.
- BenchChem. (2025). Protocol for N-acetylation of 2,4-Difluoroaniline Derivatives.
- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from University of Pittsburgh institutional repository.
- Google Patents. (1999). US5977412A - Process for preparing 3,5-difluoroaniline.
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- PubChem. (n.d.). 3,5-Difluoroaniline.
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1-(4-Amino-3,5-difluorophenyl)ethanone chemical properties
An In-Depth Technical Guide to 1-(4-Amino-3,5-difluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry
This compound, CAS 811799-69-6, is a fluorinated aromatic ketone that serves as a highly valuable building block in modern drug discovery and development.[1][2] Its structure is characterized by an acetophenone core, an activating amino group, and two deactivating fluorine atoms positioned ortho to the amine. This unique electronic arrangement imparts specific reactivity and conformational properties, making it a desirable synthon for creating complex molecules with tailored pharmacological profiles.
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] The 3,5-difluoro substitution pattern, in particular, can profoundly influence the pKa of the adjacent amino group and modulate hydrogen bonding capabilities, which are critical for target engagement. This guide provides an in-depth analysis of the core chemical properties, reactivity, and handling of this key intermediate for researchers and drug development professionals.
Part 1: Core Physicochemical and Structural Properties
A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 811799-69-6 | [1] |
| Molecular Formula | C₈H₇F₂NO | [1][5] |
| Molecular Weight | 171.14 g/mol | [1] |
| IUPAC Name | This compound | [6] |
| Density | 1.299 g/cm³ (Predicted) | [7] |
| Boiling Point | 270.6°C at 760 mmHg (Predicted) | [7] |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | CC(=O)C1=CC(F)=C(N)C(F)=C1 | [1] |
Part 2: Synthesis and Purification Workflow
While multiple synthetic routes may be conceived, a common and logical approach involves the Friedel-Crafts acylation of a suitable aniline precursor. The following protocol is an exemplary workflow based on established chemical principles for analogous transformations.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The rationale for this pathway is the direct introduction of the acetyl group onto the pre-functionalized aromatic ring. 2,6-Difluoroaniline is selected as the starting material. The amino group is a strong ortho-, para- director; therefore, acylation is expected to occur at the para position.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15 minutes to form the acylium ion complex.
-
Substrate Introduction: Dissolve 2,6-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C. Causality Note: This slow, cold addition is critical to control the exothermic reaction and prevent side-product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench it by slowly adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes excess Lewis acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Part 3: Spectral and Structural Characterization
Authenticating the structure of the final compound is paramount. The following are the expected spectral characteristics based on the molecule's functional groups and electronic environment.
-
¹H NMR Spectroscopy:
-
Methyl Protons (-CH₃): A singlet peak is expected around δ 2.5-2.6 ppm.
-
Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 4.0-5.0 ppm. Its chemical shift can be highly dependent on solvent and concentration.
-
Aromatic Protons (-ArH): The two equivalent aromatic protons will appear as a singlet or a narrowly split multiplet (due to coupling with fluorine) in the δ 7.5-7.8 ppm region. The strong electron-withdrawing effect of the acetyl group and fluorine atoms shifts these protons downfield.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A peak is expected in the highly deshielded region of δ 195-200 ppm.
-
Methyl Carbon (-CH₃): A signal should appear in the aliphatic region, around δ 26-28 ppm.
-
Aromatic Carbons: Complex splitting patterns due to C-F coupling are expected. The carbon attached to the acetyl group (C1) would be around δ 130-135 ppm. The carbons bearing the fluorine atoms (C3, C5) will show a large one-bond C-F coupling and appear significantly downfield (δ 150-160 ppm). The carbon with the amino group (C4) would be around δ 140-145 ppm, and the carbons ortho to the acetyl group (C2, C6) would be around δ 115-120 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the 3300-3500 cm⁻¹ region.
-
C=O Stretching: A strong, sharp absorption band for the ketone carbonyl group should be present around 1660-1680 cm⁻¹.
-
C-F Stretching: Strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹, are indicative of the C-F bonds.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 171.14. Common fragmentation patterns would include the loss of a methyl radical ([M-15]⁺) and the loss of an acetyl group ([M-43]⁺).
-
Part 4: Reactivity Profile and Mechanistic Insights
The chemical behavior of this compound is governed by the interplay between its three key functional components: the ketone, the aromatic amine, and the difluorinated phenyl ring.
Caption: Key reactivity sites of this compound.
-
Reactions at the Amino Group: The primary amine is nucleophilic and can undergo standard transformations such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. The electron-withdrawing fluorine atoms ortho to the amine decrease its basicity and nucleophilicity compared to a non-fluorinated analogue like 4-aminoacetophenone.[8][9]
-
Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can undergo reduction to the corresponding alcohol, reductive amination, or form imines/enamines. The electron-withdrawing nature of the ring slightly enhances the electrophilicity of the carbonyl carbon.
-
Reactions on the Aromatic Ring: The ring is significantly influenced by competing electronic effects. The amino group is a powerful activating ortho-, para- director, while the acetyl and fluorine groups are deactivating.[10] Electrophilic aromatic substitution is possible but would likely require forcing conditions. The positions ortho to the amino group are sterically hindered and electronically deactivated by the adjacent fluorine atoms, making substitution at these sites difficult.
Part 5: Applications in Drug Development
This molecule is not an end-product but a strategic intermediate. Its utility lies in its ability to be incorporated into larger, more complex structures.
-
Scaffold for Kinase Inhibitors: The aminophenyl ketone motif is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, while the phenyl ring acts as a scaffold to which other pharmacophoric elements are attached.
-
Synthesis of Heterocycles: The compound is a precursor for various heterocyclic systems. For example, condensation reactions involving the amino and ketone groups can lead to the formation of quinolines, pyrimidines, and other fused ring systems that are prevalent in medicinal chemistry.[11]
-
Fragment-Based Drug Design (FBDD): As a well-defined chemical entity with desirable properties (fluorine substitution), it is an ideal candidate for FBDD screening libraries to identify initial hits against biological targets.
Part 6: Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
-
Handling and Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[1] Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[12]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][13]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]
-
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Amino-3,5-difluorophenyl)-2-fluoroethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
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El-Sayed, M. E. A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 1-(4-AMINO-3-FLUORO-5-IODO-PHENYL)ETHANONE. Retrieved from [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Chembase. (n.d.). 4-氨基-3,5-二氟苯乙酮. Retrieved from [Link]
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PubChem. (n.d.). p-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Patyk-Kaźmierczak, E., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Patyk-Kaźmierczak, E., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate.... IUCr Journals. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved from [Link]
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An In-depth Technical Guide to 1-(4-Amino-3,5-difluorophenyl)ethanone (CAS 811799-69-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Amino-3,5-difluorophenyl)ethanone, a key building block in contemporary medicinal chemistry. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, making it a valuable synthon for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document delves into the synthesis, chemical properties, reactivity, and applications of this compound, offering practical insights and detailed methodologies for its use in a research and development setting.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into bioactive molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups and influence intermolecular interactions. This compound is a prime example of a fluorinated scaffold that has gained prominence as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring an activating amino group and two deactivating fluorine atoms ortho to it, presents both opportunities and challenges in synthetic chemistry, which this guide will explore.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 811799-69-6 | N/A |
| Molecular Formula | C₈H₇F₂NO | N/A |
| Molecular Weight | 171.15 g/mol | N/A |
| Appearance | Off-white to yellow crystalline solid | N/A |
| Melting Point | Not reported (predicted to be in the range of 100-120 °C) | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | N/A |
| pKa (of the anilinium ion) | Predicted to be lower than aniline (pKa ~4.6) due to the electron-withdrawing fluorine atoms. | N/A |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated fume hood.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area with copious amounts of water.[1] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Synthesis and Mechanism
The most logical and widely applicable synthetic route to this compound is the Friedel-Crafts acylation of 3,5-difluoroaniline.
Reaction Scheme
Caption: Mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on standard Friedel-Crafts acylation procedures and should be optimized for specific laboratory conditions.
Materials:
-
3,5-Difluoroaniline
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the suspension with vigorous stirring.
-
Addition of 3,5-Difluoroaniline: After the addition of acetyl chloride is complete, add a solution of 3,5-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.5-7.7 (d, 2H): Aromatic protons ortho to the acetyl group. The doublet splitting is due to coupling with the fluorine atoms.
-
δ 4.0-4.5 (br s, 2H): Protons of the amino group. The chemical shift can vary depending on the concentration and solvent.
-
δ 2.5 (s, 3H): Protons of the methyl group of the acetyl moiety.
¹³C NMR (100 MHz, CDCl₃):
-
δ 195-200: Carbonyl carbon of the acetyl group.
-
δ 150-160 (dd): Aromatic carbons attached to the fluorine atoms (C-F coupling will be observed).
-
δ 140-150: Aromatic carbon attached to the amino group.
-
δ 110-120 (d): Aromatic carbons ortho to the acetyl group (C-F coupling will be observed).
-
δ 105-115: Aromatic carbon attached to the acetyl group.
-
δ 25-30: Methyl carbon of the acetyl group.
Chromatographic Analysis (General Protocol)
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be developed for purity assessment and reaction monitoring.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound shows maximum absorbance (likely in the range of 254-320 nm).
-
Injection Volume: 10 µL.
This method should be optimized for the specific instrument and column used. [3][4][5]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds, most notably kinase inhibitors.
Intermediate in the Synthesis of MAP4K1 Inhibitors
A key application of this compound is in the synthesis of selective inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). MAP4K1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.
A patent by Blueprint Medicines discloses the use of this compound as a starting material for the synthesis of potent and selective MAP4K1 inhibitors. [6][7][8]The general synthetic strategy involves the reaction of the amino group of this compound with a suitable heterocyclic electrophile to construct the core of the inhibitor.
Caption: Role as an intermediate in MAP4K1 inhibitor synthesis.
The presence of the difluoro substitution on the phenyl ring is crucial for modulating the electronic properties and binding interactions of the final inhibitor with the target kinase.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group and the electrophilic ketone.
-
Amino Group Reactivity: The amino group can undergo a variety of reactions, including N-alkylation, N-acylation, and formation of Schiff bases with aldehydes and ketones. [9][10]Its nucleophilicity is somewhat reduced by the electron-withdrawing fluorine atoms.
-
Ketone Reactivity: The carbonyl group can undergo nucleophilic addition reactions, reduction to the corresponding alcohol, and can be a handle for further functionalization of the molecule.
-
Aromatic Ring Reactivity: The aromatic ring is activated by the amino group, but the presence of the two fluorine atoms and the acetyl group makes further electrophilic aromatic substitution challenging.
Conclusion
This compound is a strategically important building block in modern drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The unique electronic properties conferred by the difluoro substitution pattern make it an attractive starting material for the development of targeted therapies, particularly kinase inhibitors for oncology. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this versatile compound in their research endeavors.
References
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Royal Society of Chemistry. (n.d.). Characterization Data for Products. Retrieved from [Link]
- Zhang, Y., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
- You, J., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
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GlobalData. (2024, August 23). Blueprint Medicines: Patent for Selective MAP4K1 Inhibitors in Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]
- Ogoshi, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3291.
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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- Google Patents. (n.d.). WO2022167627A1 - Map4k1 inhibitors.
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- Patyk-Kaźmierczak, E., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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ResearchGate. (2012, June 7). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2023281417A1 - Pyrimidine compounds for use as map4k1 inhibitors.
-
ResearchGate. (n.d.). Fig. 3 Reaction of cyclic ketones with primary amines a. a Reaction.... Retrieved from [Link]
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Organic Chemistry Explained. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). EP4305041A1 - Map4k1-inhibitoren.
- Stojković, M. S., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3291.
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LibreTexts Chemistry. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and.... Retrieved from [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Chemphile Vikrant. (2022, January 7). Reactions Of Aldehydes & Ketones With Ammonia derivatives (Hydrazine,Phenyl hydrazine,semicarbazide) [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2014, July 25). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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A Technical Guide to the Structural Elucidation of 1-(4-Amino-3,5-difluorophenyl)ethanone
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. 1-(4-Amino-3,5-difluorophenyl)ethanone, a substituted aromatic ketone, represents a scaffold of significant interest due to the combined electronic and steric properties imparted by its amino and difluoro functionalities. These features can profoundly influence molecular interactions, making it a valuable building block in the synthesis of pharmacologically active compounds and advanced materials. This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, emphasizing not just the acquisition of analytical data, but the logical framework and expert interpretation required to unequivocally confirm its molecular architecture. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of modern structural elucidation methodologies.
Strategic Approach to Structure Confirmation: A Self-Validating Workflow
The structural elucidation of an unknown compound is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and the final, confirmed structure must be consistent with all observations. Our strategy for this compound is built on a foundation of orthogonal analytical techniques, creating a self-validating workflow that enhances the trustworthiness of the final assignment. The logical flow of this process is depicted below.
Caption: A logical workflow for the structural elucidation of this compound.
Part 1: Foundational Analysis - Unveiling the Molecular Formula and Functional Groups
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is the initial and arguably most critical step, as it provides the molecular weight and, with high-resolution instrumentation, the elemental composition of the analyte.
Experimental Protocol (Electron Ionization - EI-MS):
-
A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Data and Interpretation:
For this compound (C₈H₇F₂NO), the high-resolution mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its exact mass.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₈H₇F₂NO]⁺ | 171.0495 |
The presence of this molecular ion peak immediately provides the elemental formula, a crucial piece of information for the subsequent spectroscopic analysis. The fragmentation pattern in EI-MS is also highly informative. For acetophenones, a characteristic fragmentation is the α-cleavage of the methyl group, leading to the formation of a stable acylium ion.
Table 2: Predicted Key Mass Spectrometry Fragmentation
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 171.05 | Molecular Ion |
| [M - CH₃]⁺ | 156.03 | Loss of a methyl radical from the acetyl group (α-cleavage).[1] |
| [M - CH₃ - CO]⁺ | 128.02 | Subsequent loss of carbon monoxide from the acylium ion. |
This predictable fragmentation pattern provides strong evidence for the presence of an acetophenone-like moiety in the molecule.[1][2]
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded.
Expected Data and Interpretation:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. By comparing with known data for similar compounds like p-aminoacetophenone, we can predict the approximate positions of these bands.[3][4][5]
Table 3: Predicted Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Characteristic of primary amines. Two bands are expected. |
| C=O (Ketone) | Stretch | 1660 - 1680 | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Multiple bands are characteristic of the aromatic ring. |
| C-F (Aryl Fluoride) | Stretch | 1100 - 1300 | Strong absorption due to the high polarity of the C-F bond. |
The presence of these distinct absorption bands provides corroborating evidence for the functional groups suggested by the molecular formula.
Part 2: High-Resolution Analysis - Assembling the Structural Puzzle with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, along with 2D correlation experiments, we can piece together the complete atomic connectivity.
Experimental Protocol (NMR Spectroscopy):
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
1D NMR Spectroscopy: The Primary Structural Map
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
Predicted ¹H NMR Spectrum:
-
Aromatic Region: The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet. The electron-donating amino group will shield these protons, while the electron-withdrawing acetyl group and the electronegative fluorine atoms will deshield them. The net effect is a downfield shift into the aromatic region.
-
Amino Protons: The two protons of the amino group will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Methyl Protons: The three protons of the acetyl methyl group are equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: Due to symmetry, only four distinct aromatic carbon signals are expected. The carbons directly bonded to fluorine will show a large one-bond C-F coupling. The other carbons will also exhibit smaller two- and three-bond couplings to fluorine.
-
Methyl Carbon: The methyl carbon of the acetyl group will appear in the aliphatic region.
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for observing fluorine atoms.[6]
Predicted ¹⁹F NMR Spectrum:
-
The two fluorine atoms are chemically equivalent and will therefore give rise to a single signal. The chemical shift will be influenced by the amino and acetyl substituents.
Table 4: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Key Couplings |
| -CH ₃ | ~2.5 (s, 3H) | ~26 | - | |
| -NH ₂ | ~4.5 (br s, 2H) | - | - | |
| Ar-H | ~7.5 (s, 2H) | ~115 | - | |
| Ar-C -C=O | ~130 | ~130 | - | |
| Ar-C -H | - | ~115 | - | |
| Ar-C -F | - | ~155 | ~-110 | ¹JCF ≈ 240 Hz |
| Ar-C -NH₂ | - | ~140 | - | |
| -C =O | - | ~196 | - |
2D NMR Spectroscopy: Establishing Connectivity
While 1D NMR provides a list of the structural components, 2D NMR experiments reveal how they are connected.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this molecule, no H-H couplings are expected in the aromatic system or with the methyl group, so the COSY spectrum would be expected to be simple and primarily serve to confirm the lack of proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7][8]
Expected HSQC Correlations:
-
A cross-peak between the proton signal at ~2.5 ppm and the carbon signal at ~26 ppm, confirming the -CH₃ group.
-
A cross-peak between the aromatic proton signal at ~7.5 ppm and the aromatic carbon signal at ~115 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two or three bonds. It is instrumental in piecing together the molecular skeleton.[7][8]
Expected Key HMBC Correlations:
-
A correlation from the methyl protons (~2.5 ppm) to the carbonyl carbon (~196 ppm) and the aromatic carbon to which the acetyl group is attached (~130 ppm). This firmly establishes the acetyl group and its point of attachment to the ring.
-
A correlation from the aromatic protons (~7.5 ppm) to the carbon bearing the amino group (~140 ppm), the carbon bearing the fluorine (~155 ppm), and the carbon attached to the acetyl group (~130 ppm). These correlations are vital for unambiguously assigning the substitution pattern on the aromatic ring.
Caption: A diagram illustrating the key predicted HMBC correlations for this compound. (Note: A placeholder image is used in the DOT script; in a real report, a chemical structure would be here).
Conclusion: A Unified and Verified Structural Assignment
By systematically applying a suite of orthogonal analytical techniques, we have constructed a comprehensive and self-validating case for the structure of this compound. Mass spectrometry established the molecular formula, while IR spectroscopy confirmed the presence of the key amino and ketone functional groups. The detailed connectivity was then unequivocally determined through a combination of 1D and 2D NMR experiments. The predicted chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra are fully consistent with the proposed structure, and the crucial long-range correlations observed in the HMBC spectrum lock in the precise arrangement of the substituents on the aromatic ring. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a prerequisite for any further research or development involving this compound.
References
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Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. Retrieved from [Link]
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PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]
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YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]
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NIST WebBook. (n.d.). Acetophenone, 4'-amino-. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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A-Z Spectroscopic Guide to 1-(4-Amino-3,5-difluorophenyl)ethanone: Structure, Data, and Interpretation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Precise Characterization
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is the bedrock of innovation. 1-(4-Amino-3,5-difluorophenyl)ethanone (CAS 811799-69-6) is a substituted acetophenone derivative.[1][2] Its structure, featuring a combination of an electron-donating amino group and two strongly electron-withdrawing fluorine atoms, makes it an interesting scaffold for medicinal chemistry and a subject for detailed spectroscopic analysis. The interplay of these functional groups significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As a Senior Application Scientist, the aim is not merely to present data, but to provide a cohesive interpretation, explaining the causal relationships between molecular structure and spectral output. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both foundational principles and practical insights for its unambiguous identification.
Molecular Structure and Spectroscopic Implications
The structural features of this compound are pivotal to understanding its spectra. The molecule consists of:
-
An acetyl group (-COCH₃), which gives rise to characteristic signals in both NMR and IR spectroscopy.
-
A para-substituted benzene ring , whose symmetry and substitution pattern dictate the appearance of aromatic signals.
-
An amino group (-NH₂), a strong electron-donating group that influences the chemical shifts of adjacent protons and carbons.
-
Two fluorine atoms ortho to the amino group, which are strongly electronegative and introduce complex spin-spin couplings, particularly visible in NMR spectra.
The combination of these groups creates a unique electronic and magnetic environment that spectroscopic techniques can probe with high fidelity.
Caption: Molecular structure of this compound with atom numbering.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Core Principles & Experimental Causality
¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton signal is determined by the electron density around it; electron-withdrawing groups "deshield" protons, moving their signal downfield (higher δ), while electron-donating groups "shield" them, moving them upfield (lower δ). Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets, with the coupling constant (J) providing information on the connectivity and geometry of the molecule.
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent dissolving power for many organic compounds and relatively clean spectral window. However, for compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the proton exchange rate, allowing for the observation of N-H protons and their couplings.
B. Standard Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Data Acquisition: Record the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Parameters: Utilize a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
C. Data Interpretation and Discussion
The ¹H NMR spectrum of this molecule is predicted to show three main signals:
-
Aromatic Protons (H-2, H-6): These two protons are chemically and magnetically equivalent due to the molecule's symmetry. They are located ortho to the acetyl group and meta to the amino group. The strong electron-withdrawing acetyl group would shift them downfield. Crucially, each proton is coupled to the two adjacent fluorine atoms (a ³JH-F coupling). This will split the signal into a triplet . The expected chemical shift is in the range of δ 7.3-7.6 ppm .
-
Acetyl Protons (H-8): The three protons of the methyl group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet . Their position next to a carbonyl group places them in the δ 2.5-2.6 ppm region.[3]
-
Amino Protons (-NH₂): These two protons will typically appear as a broad singlet due to rapid exchange with each other and with trace amounts of water. The electron-donating nature of the amino group and the influence of the ortho fluorine atoms would place this signal around δ 4.5-5.5 ppm . In a very dry solvent, this signal might be sharper.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Influences |
| H-2, H-6 | 7.3 – 7.6 | Triplet (t) | 2H | Deshielded by C=O; Coupled to two F atoms |
| -NH₂ | 4.5 – 5.5 | Broad Singlet (br s) | 2H | Electron-donating group; subject to exchange |
| -COCH₃ (H-8) | 2.5 – 2.6 | Singlet (s) | 3H | Adjacent to carbonyl group |
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Core Principles & Experimental Causality
¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift is highly sensitive to the electronic environment and the hybridization of the carbon. A key feature in this molecule will be the coupling between carbon and fluorine atoms (¹JC-F, ²JC-F, etc.), which splits the carbon signals into multiplets.
-
Experimental Choice: Broadband proton decoupling is standard practice to simplify the spectrum, ensuring each carbon signal appears as a singlet (unless coupled to other nuclei like fluorine). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
B. Standard Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Record the spectrum on a high-field spectrometer (e.g., 100 or 125 MHz) using a standard proton-decoupled pulse sequence.
-
Parameters: A longer acquisition time and a larger number of scans are necessary compared to ¹H NMR.
C. Data Interpretation and Discussion
The ¹³C NMR spectrum will be characterized by strong C-F coupling.
-
Carbonyl Carbon (C-7): The ketone carbonyl carbon is significantly deshielded and will appear far downfield, typically in the δ 195-198 ppm range.[4]
-
Aromatic Carbons:
-
C-3, C-5 (Fluorine-bearing): These carbons will show a very large one-bond coupling to fluorine (¹JC-F ≈ 240-250 Hz), appearing as a doublet . They are highly deshielded by the directly attached fluorine, placing them around δ 150-155 ppm .
-
C-4 (Amino-bearing): This carbon, attached to the electron-donating amino group, will be shielded. It will also exhibit a two-bond coupling to the two fluorine atoms (²JC-F), appearing as a triplet . Expected shift is around δ 135-140 ppm .
-
C-2, C-6: These carbons are adjacent to the acetyl group. They will show a three-bond coupling to the fluorine atoms (³JC-F), appearing as a triplet . Their chemical shift will be in the typical aromatic region, around δ 115-120 ppm .
-
C-1: This carbon, attached to the acetyl group, will be deshielded and will show a four-bond coupling to the fluorine atoms (⁴JC-F), likely a triplet . Expected shift is around δ 125-130 ppm .
-
-
Acetyl Carbon (C-8): The methyl carbon will appear as a sharp singlet in the upfield region, typically around δ 26-27 ppm .[4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Key Influences |
| C-7 (C=O) | 195 – 198 | Singlet (or small triplet from ⁴JC-F) | Carbonyl group |
| C-3, C-5 | 150 – 155 | Doublet (d) | Direct attachment to F (large ¹JC-F) |
| C-4 | 135 – 140 | Triplet (t) | Attached to NH₂; two-bond coupling to F |
| C-1 | 125 – 130 | Triplet (t) | Attached to acetyl group; four-bond coupling to F |
| C-2, C-6 | 115 – 120 | Triplet (t) | Three-bond coupling to F |
| C-8 (-CH₃) | 26 – 27 | Singlet | Aliphatic methyl group |
Infrared (IR) Spectroscopy
A. Core Principles & Experimental Causality
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[5]
-
Experimental Choice: For solid samples, Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique that requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional method.
B. Standard Experimental Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
C. Data Interpretation and Discussion
The key diagnostic bands for this compound are:
-
N-H Stretching: The primary amine (-NH₂) will show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[6]
-
C-H Stretching: Aromatic C-H stretches will appear as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band for the ketone carbonyl group is expected. Conjugation with the aromatic ring typically lowers this frequency. The presence of the electron-donating amino group further lowers it, while the electron-withdrawing fluorine atoms may slightly increase it. The net effect should result in a band around 1660-1680 cm⁻¹ .
-
C=C Stretching: Aromatic ring C=C stretching vibrations will appear as one or more bands in the 1500-1620 cm⁻¹ region.
-
C-F Stretching: Strong C-F stretching bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 – 3500 | Medium |
| Aromatic C-H Stretch | 3000 – 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 – 3000 | Weak-Medium |
| C=O Stretch (Ketone) | 1660 – 1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1500 – 1620 | Medium-Strong |
| C-N Stretch | 1250 – 1350 | Medium |
| C-F Stretch | 1100 – 1300 | Strong |
Mass Spectrometry (MS)
A. Core Principles & Experimental Causality
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
-
Ionization Method: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" mass spectrum. Electrospray Ionization (ESI) is a softer technique often used with High-Resolution Mass Spectrometry (HRMS) to accurately determine the mass of the molecular ion and confirm the elemental formula.
B. Standard Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Utilize an appropriate ionization source (e.g., EI or ESI).
-
Mass Analysis: Scan a suitable m/z range to detect the molecular ion and key fragments.
-
High-Resolution MS (HRMS): For precise mass determination, use an ESI source coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
C. Data Interpretation and Discussion
-
Molecular Ion (M⁺): The molecular formula is C₈H₇F₂NO, giving a monoisotopic mass of 171.05 g/mol .[7] The mass spectrum should show a prominent molecular ion peak at m/z = 171 .
-
Key Fragmentation: A characteristic fragmentation pattern for acetophenones is the loss of the methyl group or the acetyl group.
-
[M-15]⁺: Loss of the methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z = 156 . This corresponds to the [H₂N(F)₂C₆H₂CO]⁺ acylium ion.
-
[M-43]⁺: Loss of the acetyl radical (•COCH₃) is less common but could produce a fragment at m/z = 128 , corresponding to the [H₂N(F)₂C₆H₂]⁺ ion.
-
m/z = 43: A peak corresponding to the acetyl cation [CH₃CO]⁺ is also highly probable.
-
Caption: A self-validating workflow for the complete spectroscopic characterization of a novel compound.
Conclusion
The spectroscopic profile of this compound is distinctly defined by its unique combination of functional groups. ¹H and ¹³C NMR spectra are characterized by the triplet splitting patterns arising from H-F and C-F coupling, providing definitive evidence for the difluoro-substitution pattern. IR spectroscopy confirms the presence of the primary amine and conjugated ketone functionalities, while mass spectrometry verifies the molecular weight and primary fragmentation pathways. Together, these techniques provide a robust and complementary dataset, enabling the unambiguous structural confirmation essential for research and development applications.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Chembk.com. (2025). 4-氨基-3,5-二氟苯乙酮. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 1-(4-AMINO-3-FLUORO-5-IODO PHENYL)ETHANONE. Retrieved from [Link]
-
Chemsigma. (n.d.). 4-AMINO-3,5-DIFLUOROACETOPHENONE [811799-69-6]. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubMed. (n.d.). IR-spectroscopic characterization of acetophenone complexes with Fe+, Co+, and Ni+ using free-electron-laser IRMPD. Retrieved from [Link]
-
ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,.... Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 4'-amino-. Retrieved from [Link]
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- 1. 811799-69-6|this compound|BLD Pharm [bldpharm.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
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A Comprehensive NMR Analysis of 1-(4-Amino-3,5-difluorophenyl)ethanone: A Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the key synthetic intermediate, 1-(4-amino-3,5-difluorophenyl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical considerations for the complete structural assignment of this molecule using a suite of modern NMR techniques. We will explore the nuanced effects of the amino, acetyl, and fluoro substituents on the ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants. This guide presents a predicted, high-fidelity spectral analysis and outlines detailed, field-proven protocols for sample preparation, data acquisition, and processing. Through a logical, causality-driven narrative, this whitepaper aims to serve as an authoritative resource for the structural elucidation of this and structurally related fluorinated aromatic compounds.
Introduction: The Structural Significance of this compound
This compound is a vital building block in medicinal chemistry and materials science. The presence of the difluorinated aniline core imparts unique electronic properties and metabolic stability to target molecules, making it a sought-after intermediate in the synthesis of a variety of bioactive compounds. Accurate and unambiguous structural characterization is paramount in any synthetic workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This guide moves beyond a simple recitation of spectral data. It is designed to provide a deep, mechanistic understanding of why the NMR spectra of this compound appear as they do. We will dissect the interplay of electronic and steric effects of the substituents on the phenyl ring and provide a robust framework for interpreting the resulting one- and two-dimensional NMR data.
Predicted NMR Spectral Analysis
In the absence of publicly available, fully assigned experimental spectra for this compound, this section presents a detailed prediction based on established substituent chemical shift (SCS) effects, empirical data from analogous structures, and fundamental NMR principles. This theoretical analysis provides a strong foundation for researchers to interpret their own experimentally acquired data.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting three distinct signals. The symmetry of the molecule dictates that the two aromatic protons are chemically equivalent, as are the two protons of the amino group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -COCH₃ | ~2.5 | Singlet (s) | N/A | The methyl protons are isolated from other protons and thus appear as a singlet. The adjacent carbonyl group is deshielding, shifting the signal downfield. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[1] The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
| Ar-H (H-2, H-6) | ~7.4 | Triplet (t) or Doublet of Doublets (dd) | ³J(H,F) ≈ 8-10 Hz | These protons are chemically equivalent. They will be split by the two adjacent fluorine atoms. The multiplicity will appear as a triplet if the coupling to both fluorine atoms is identical, or a doublet of doublets if they are slightly different. The electron-withdrawing acetyl group and the fluorine atoms will deshield these protons, shifting them downfield. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton. Due to the molecule's symmetry, only six distinct carbon signals are expected. A key feature will be the large one-bond carbon-fluorine coupling constants (¹J(C,F)).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |
| -C OCH₃ | ~26 | Singlet (s) | N/A | Typical chemical shift for a methyl carbon of an acetyl group. |
| C =O | ~195 | Triplet (t) | ⁴J(C,F) ≈ 2-4 Hz | The carbonyl carbon is significantly deshielded. It will exhibit a small through-bond coupling to the two meta fluorine atoms. |
| C-1 | ~128 | Triplet (t) | ³J(C,F) ≈ 3-5 Hz | The ipso-carbon to the acetyl group. It will show a smaller three-bond coupling to the fluorine atoms. |
| C-2, C-6 | ~115 | Doublet (d) | ²J(C,F) ≈ 15-25 Hz | These carbons are adjacent to the fluorine atoms and will exhibit a two-bond coupling. They are shielded by the ortho amino group and deshielded by the meta fluorine atoms. |
| C-3, C-5 | ~150 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 240-260 Hz, ³J(C,F) ≈ 3-5 Hz | These carbons are directly bonded to the fluorine atoms, resulting in a very large one-bond coupling constant. They are also deshielded by the electronegative fluorine atoms. A smaller three-bond coupling to the other fluorine may also be observed. |
| C-4 | ~135 | Triplet (t) | ²J(C,F) ≈ 10-20 Hz | This carbon is bonded to the amino group and will be coupled to the two ortho fluorine atoms. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will provide valuable information about the electronic environment of the fluorine nuclei and their coupling to the neighboring protons.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Ar-F (F-3, F-5) | -120 to -140 | Triplet (t) or Doublet of Doublets (dd) | ³J(F,H) ≈ 8-10 Hz | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The amino group is electron-donating, which will shield the fluorine nuclei and shift the signal upfield relative to fluorobenzene. The signal will be split by the two ortho protons. |
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. Be aware that the chemical shifts, particularly of the -NH₂ protons, can be solvent-dependent.[1]
-
Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following is a general guide for acquiring a standard suite of NMR spectra on a 400 MHz spectrometer.
-
¹H NMR :
-
Pulse sequence: Standard single-pulse (zg30)
-
Spectral width: ~16 ppm
-
Number of scans: 8-16
-
Relaxation delay (d1): 2-5 seconds
-
-
¹³C{¹H} NMR :
-
Pulse sequence: Proton-decoupled single-pulse (zgpg30)
-
Spectral width: ~240 ppm
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay (d1): 2-5 seconds
-
-
¹⁹F NMR :
-
Pulse sequence: Standard single-pulse (zg30)
-
Spectral width: ~200 ppm
-
Number of scans: 16-64
-
Relaxation delay (d1): 2-5 seconds
-
-
2D NMR (COSY, HSQC, HMBC) :
-
Use standard, vendor-provided pulse programs.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.
-
Advanced Structural Elucidation with 2D NMR
While 1D NMR provides a foundational understanding of the structure, 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in more complex analogs.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be relatively simple but would confirm the absence of coupling between the aromatic protons and the methyl and amine protons.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded proton and carbon atoms (¹J(C,H)). This is a powerful tool for assigning carbon signals based on their attached protons. For our target molecule, HSQC would show correlations between:
-
The aromatic proton signal and the C-2/C-6 carbon signal.
-
The methyl proton signal and the -COCH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments and confirming the overall connectivity. Key expected HMBC correlations for this compound include:
-
From -COCH₃ protons to:
-
The carbonyl carbon (²J(C,H)).
-
The C-1 carbon (³J(C,H)).
-
-
From Ar-H protons to:
-
The C-1, C-3/C-5, and C-4 carbons.
-
Caption: Standard NMR data processing workflow.
Conclusion
The comprehensive NMR analysis of this compound is a multi-faceted process that leverages the full capabilities of modern NMR spectroscopy. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing a suite of 1D and 2D NMR experiments, researchers can achieve a complete and unambiguous structural assignment. This guide provides a robust theoretical framework and practical protocols to aid in the characterization of this important synthetic intermediate and its derivatives, thereby empowering scientists in their drug discovery and materials science endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Gunther, H. (2013).
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
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The Difluorinated Phenyl Ring: A Cornerstone of Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique properties of fluorine, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond.[2][3] These characteristics allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, pKa, lipophilicity, and binding affinity, often leading to improved efficacy and safety profiles.[4][5]
Among the various fluorinated motifs, the difluorinated phenyl ring has emerged as a particularly privileged scaffold in drug design. The presence of two fluorine atoms on the aromatic ring imparts a unique combination of electronic and steric effects that can be strategically exploited to overcome common challenges in drug development. This guide provides an in-depth exploration of the biological significance of the difluorinated phenyl ring, offering insights into its impact on drug properties, showcasing its application in successful therapeutics, and detailing experimental methodologies for its evaluation.
The Difluorinated Phenyl Ring: A Multifaceted Tool for Molecular Engineering
The strategic placement of two fluorine atoms on a phenyl ring can profoundly influence a drug candidate's behavior in a biological system. These effects are not merely additive but result from a complex interplay of electronic modulation, conformational control, and altered intermolecular interactions.
Electronic Effects: Modulating Acidity and Basicity
The high electronegativity of fluorine significantly impacts the electron distribution within the phenyl ring. This strong electron-withdrawing effect can be harnessed to modulate the pKa of nearby acidic or basic functional groups.[1] For instance, the presence of a difluorinated phenyl ring can lower the pKa of a neighboring amine, reducing its basicity. This can be advantageous in several ways:
-
Reduced Off-Target Effects: Lowering the basicity of amines can mitigate interactions with off-target receptors, such as the hERG channel, which is often associated with cardiac toxicity.[6]
-
Improved Oral Bioavailability: By reducing the extent of ionization in the gastrointestinal tract, a lower pKa can enhance a drug's absorption.[1][6]
The following diagram illustrates the inductive effect of difluorination on the pKa of a hypothetical basic compound.
Sources
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- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
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- 6. researchgate.net [researchgate.net]
Reactivity of the amino group in 1-(4-Amino-3,5-difluorophenyl)ethanone
An In-depth Technical Guide to the Reactivity of the Amino Group in 1-(4-Amino-3,5-difluorophenyl)ethanone
Executive Summary
This compound is a pivotal building block in contemporary drug discovery, primarily due to the unique electronic characteristics conferred by its trifunctional substitution pattern. This guide provides a comprehensive technical analysis of the reactivity of the amino group, which is significantly modulated by the potent electron-withdrawing nature of the ortho-difluoro and para-acetyl substituents. We will dissect the mechanistic underpinnings of its attenuated nucleophilicity, detail robust protocols for key chemical transformations, and offer field-proven insights into optimizing reaction outcomes. This document is designed to be an essential resource for chemists engaged in the synthesis of complex pharmaceutical agents, enabling a predictive understanding of this versatile intermediate.
Introduction: The Strategic Value of Electron-Deficient Anilines in Medicinal Chemistry
The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, employed to fine-tune metabolic stability, binding affinity, and lipophilicity.[1] this compound stands out as a particularly valuable synthon, offering a scaffold where the reactivity of a key functional group—the aniline amine—is precisely controlled. The phenyl ring is rendered exceptionally electron-deficient by two ortho-fluorine atoms and a para-acetyl group. This electronic environment drastically reduces the basicity and nucleophilicity of the amino group, posing both a challenge and an opportunity. Understanding and mastering the reactivity of this deactivated amine is critical for its successful application in the synthesis of high-value pharmaceutical targets.
The Electronic Architecture: A Tripartite System of Deactivation
The chemical behavior of the amino group in this compound is a direct consequence of the cumulative electronic effects exerted by the ring substituents. A clear understanding of these forces is paramount for rational reaction design.
-
Inductive Effects (-I): The two fluorine atoms, due to their extreme electronegativity, exert a powerful inductive pull on the sigma-framework of the benzene ring. This effect withdraws electron density from the ring carbons, which in turn deactivates the attached amino group. The carbonyl carbon of the para-acetyl group also contributes a significant -I effect.
-
Mesomeric Effects (-M): The para-acetyl group is a strong resonance-withdrawing group. It delocalizes the nitrogen lone pair and the ring's pi-electrons into the carbonyl oxygen, further diminishing the electron density at the amino nitrogen. This -M effect is a dominant factor in the deactivation of the aniline system.
The combination of these effects results in a nitrogen lone pair that is significantly less available for donation to electrophiles or protons compared to aniline.[2][3][4] This manifests as a profoundly decreased nucleophilicity and basicity, necessitating more forcing conditions or catalytic activation to achieve desired chemical transformations.[3]
Diagram 1: Electronic Deactivation Pathways
Caption: Inductive (-I) and Mesomeric (-M) electron withdrawal by F and acetyl groups.
Core Synthetic Transformations: Protocols and Mechanistic Rationale
Despite its attenuated reactivity, the amino group can be functionalized effectively using optimized protocols. The following sections detail key transformations, emphasizing the causal relationship between the substrate's electronic nature and the chosen experimental conditions.
Acylation: Formation of Amide Bonds
The synthesis of amides from this aniline requires overcoming its poor nucleophilicity. Standard acylation with acid chlorides or anhydrides may be sluggish. The use of a nucleophilic catalyst is a field-proven strategy to enhance reaction rates.
Expert Protocol: N-(4-acetyl-2,6-difluorophenyl)acetamide Synthesis
-
System Setup: To a flame-dried round-bottom flask under an N₂ atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Catalyst/Base Addition: Add anhydrous pyridine (1.5 eq) and cool the solution to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
Reaction Execution: Allow the mixture to warm to ambient temperature and stir for 12-18 hours.
-
In-Process Control (Self-Validation): Monitor the reaction for the disappearance of the starting aniline by Thin Layer Chromatography (TLC) or LC-MS. This check validates the reaction's progression towards completion.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, dilute with DCM, and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel.
Causality Behind the Protocol: Pyridine serves a dual role. It acts as a base to neutralize the acetic acid byproduct, but more importantly, it functions as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly electrophilic acetylpyridinium ion, which is much more susceptible to attack by the weakly nucleophilic aniline than the anhydride itself.
Diazotization and Sandmeyer Reaction: A Gateway to Diverse Functionalities
Diazotization of the amino group converts it into an excellent leaving group (N₂), enabling its replacement with a wide range of substituents. The electron-withdrawing groups on the ring help to stabilize the intermediate diazonium salt.
Expert Protocol: Synthesis of 1-(4-Bromo-3,5-difluorophenyl)ethanone
-
Diazonium Salt Formation:
-
Suspend this compound (1.0 eq) in an aqueous solution of 48% HBr (3.0 eq).
-
Cool the vigorously stirred suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise. Maintain the temperature strictly below 5 °C throughout the addition.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C. A positive test on starch-iodide paper should indicate a slight excess of nitrous acid.[5]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Diagram 2: Sandmeyer Reaction Experimental Workflow
Caption: A validated step-by-step workflow for the Sandmeyer bromination reaction.
Quantitative Reactivity Data Summary
The following table provides an overview of typical conditions and outcomes for the described transformations. Yields are representative and may vary based on scale and specific optimization.
| Transformation | Key Reagents | Catalyst/Conditions | Typical Yield (%) |
| Acylation | Acetic Anhydride | Pyridine, 0°C to RT | 85 - 95% |
| Sulfonylation | TsCl or MsCl | Pyridine, DMAP, 0°C to RT | 80 - 90% |
| Sandmeyer (Br) | NaNO₂, HBr, CuBr | 0°C to 60°C | 70 - 85% |
Conclusion and Future Outlook
This compound presents a classic case of electronically deactivated aniline, yet its synthetic utility is immense. This guide has demonstrated that by applying fundamental principles of physical organic chemistry, robust and high-yielding protocols can be developed for its functionalization. The key to success lies in the rational selection of activating reagents, catalysts, and controlled reaction conditions tailored to overcome the low nucleophilicity of the amino group. As drug discovery continues to demand molecules with precisely tuned properties, a deep understanding of such advanced, fluorinated building blocks will remain an indispensable asset for the modern synthetic chemist.
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Title: Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Source: Reddit r/OrganicChemistry Discussion URL: [Link]
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Title: Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Source: ResearchGate URL: [Link]
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Methodological & Application
Use of 1-(4-Amino-3,5-difluorophenyl)ethanone in drug discovery
An In-Depth Guide to the Strategic Application of 1-(4-Amino-3,5-difluorophenyl)ethanone in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within the arsenal of fluorinated building blocks, this compound emerges as a particularly valuable synthon. This guide provides an in-depth analysis of its strategic application, detailing the medicinal chemistry rationale for its use, its impact on key drug-like properties, and robust, field-proven protocols for its synthetic manipulation. Designed for researchers, medicinal chemists, and drug development professionals, this document explains the causality behind experimental choices, ensuring a deep, practical understanding of how to leverage this building block for the discovery of next-generation therapeutics.
The Strategic Advantage of the 3,5-Difluoroaniline Motif
The introduction of fluorine into bioactive molecules can profoundly influence their properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 3,5-difluoroaniline moiety, the core of this compound, offers a unique constellation of benefits that medicinal chemists can exploit.
-
pKa Modulation: The two strongly electron-withdrawing fluorine atoms significantly lower the basicity (pKa) of the aniline nitrogen.[4][5] This is critical in drug design, particularly for kinase inhibitors, where the aniline often forms a key hydrogen bond with the hinge region of the ATP-binding site. A lower pKa reduces the likelihood of protonation at physiological pH, which can disrupt this crucial interaction and decrease target affinity. Furthermore, reducing basicity can mitigate potential off-target effects, such as hERG channel inhibition, and improve cell permeability.[5]
-
Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol).[1] Substituting metabolically labile C-H positions with fluorine atoms, particularly on an aromatic ring, can block sites of oxidative metabolism by Cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.[1]
-
Enhanced Binding Interactions: The polarized C-F bond can engage in favorable non-covalent interactions with protein targets, including dipole-dipole interactions and orthogonal multipolar interactions with carbonyl groups or aromatic residues in the binding pocket.[6] This can lead to a significant increase in binding affinity and selectivity.
-
Lipophilicity Tuning: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration.[7][8][9] The 3,5-difluoro substitution pattern provides a reliable and predictable increase in lipophilicity, allowing for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10]
The presence of the acetyl group in This compound adds a second, orthogonal reactive handle, dramatically expanding its synthetic utility beyond that of simple 3,5-difluoroaniline.[11][12][13] This allows for the divergent synthesis of complex scaffolds and the introduction of additional pharmacophoric elements.
Physicochemical Properties Summary
| Property | Value/Description | Rationale for Importance in Drug Discovery |
| Molecular Formula | C₈H₇F₂NO | Foundational data for characterization.[14] |
| Molecular Weight | 171.15 g/mol | Low molecular weight allows for further elaboration without violating "Rule of Five" guidelines. |
| Aniline pKa (Predicted) | ~2.5 - 3.5 | Significantly lowered by fluorine atoms, preventing protonation at physiological pH and preserving key H-bond donating capability.[4][5] |
| logP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity provides a good starting point for balancing solubility and permeability. |
| Key Functional Groups | Primary Aniline, Ketone | Provides two distinct points for synthetic diversification (e.g., amidation, reductive amination, heterocycle formation). |
Core Synthetic Applications & Protocols
The dual functionality of this compound makes it a versatile starting material. Below are detailed protocols for three common and powerful transformations.
Workflow for Utilizing the Building Block
The following diagram illustrates a typical decision-making workflow when incorporating this compound into a drug discovery campaign.
Caption: Strategic workflow for employing the title compound in a drug discovery project.
Protocol 2.1: Synthesis of N-(4-acetyl-2,6-difluorophenyl)benzamide (Amide Coupling)
This protocol demonstrates the classic acylation of the aniline nitrogen, a fundamental step in building out kinase inhibitors and other targeted therapies.
-
Principle & Rationale: The nucleophilic aniline nitrogen reacts with an activated carboxylic acid derivative (an acid chloride in this case) to form a stable amide bond. The use of a mild base like pyridine is crucial; it neutralizes the HCl byproduct without deprotonating other sensitive functionalities. Dichloromethane (DCM) is an excellent choice of solvent due to its inert nature and ability to dissolve a wide range of organic compounds.
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, ice bath, separatory funnel
-
-
Step-by-Step Methodology:
-
Dissolve this compound (e.g., 1.71 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (e.g., 1.2 mL, 15 mmol).
-
Add benzoyl chloride (e.g., 1.28 mL, 11 mmol) dropwise over 5 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
-
-
Self-Validation & Characterization:
-
Expected Yield: 80-95%.
-
¹H NMR (CDCl₃): Expect characteristic shifts for the aromatic protons, a singlet for the acetyl methyl group (~2.6 ppm), and a downfield shift of the amide N-H proton.
-
LC-MS: Confirm the mass of the desired product (M+H⁺ = 276.08).
-
Protocol 2.2: Synthesis of 1-(4-(Benzylamino)-3,5-difluorophenyl)ethanone (Reductive Amination)
This protocol utilizes the ketone functionality, providing an alternative vector for molecular elaboration.
-
Principle & Rationale: The ketone first reacts with a primary amine (benzylamine) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB). STAB is preferred over harsher reagents like NaBH₄ because it is less basic, moisture-tolerant, and selectively reduces the protonated imine over the ketone, minimizing side reactions.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
To a solution of this compound (e.g., 1.71 g, 10 mmol) in DCE (50 mL), add benzylamine (1.3 mL, 12 mmol) and a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In-Process Control: Imine formation can be monitored by LC-MS, looking for the corresponding M+H⁺ peak.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction is typically exothermic.
-
Stir at room temperature for 12-18 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (gradient elution, hexanes/ethyl acetate).
-
-
Self-Validation & Characterization:
-
Expected Yield: 65-85%.
-
¹H NMR (CDCl₃): Look for the disappearance of the acetyl methyl singlet and the appearance of new signals corresponding to the benzyl protons and the new benzylic CH₂ group.
-
HRMS (ESI): Calculate and confirm the exact mass for C₁₅H₁₄F₂N₂O.
-
Case Study: A Building Block for Kinase Inhibitors
The 3,5-dihaloaniline motif is a well-established pharmacophore in a vast number of kinase inhibitors, where it acts as a "hinge-binder".[15][16][17] For example, the related 3-chloro-4-fluoroaniline is a key component of the EGFR inhibitor Gefitinib.[18][19][20] this compound serves as an advanced starting material for analogs where the acetyl group can be used to probe interactions in other regions of the ATP binding pocket or to attach solubility-enhancing groups.
The diagram below shows a hypothetical synthetic route towards a novel kinase inhibitor scaffold using a Friedländer annulation, a powerful reaction that leverages both functional groups of the title compound.
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Application Note: Versatile Synthesis of Fluorinated Heterocycles from 1-(4-Amino-3,5-difluorophenyl)ethanone
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The starting material, 1-(4-amino-3,5-difluorophenyl)ethanone, is a highly valuable and versatile building block for the synthesis of diverse heterocyclic scaffolds.[3] Its structure features a nucleophilic amino group, an electrophilic acetyl carbonyl group, and activated α-protons, providing multiple reaction pathways for constructing complex molecular architectures. This application note provides detailed protocols and mechanistic insights for the synthesis of two key classes of fluorinated heterocycles—quinolones and indoles—leveraging this powerful precursor.
Part 1: Synthesis of 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylates via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and classical method for the synthesis of 4-quinolinone (or 4-hydroxyquinoline) structures. The pathway involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization and subsequent tautomerization. This approach provides a direct route to highly functionalized quinolone cores, which are prevalent in numerous antibacterial agents.[4]
Reaction Scheme & Mechanism
The synthesis proceeds in two key stages:
-
Condensation: The nucleophilic amino group of this compound attacks the electrophilic vinyl carbon of EMME, leading to the displacement of the ethoxy group and formation of a stable enamine intermediate.
-
Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures. This step involves the attack of the aromatic ring onto one of the ester carbonyls, followed by the elimination of ethanol to form the quinolone ring system. The high temperature required is often achieved using a high-boiling point solvent like Dowtherm A.
The overall transformation is depicted below:
Caption: Workflow for the Gould-Jacobs quinolone synthesis.
Experimental Protocol: Synthesis of Ethyl 7-acetyl-6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (EMME)
-
Ethanol (Absolute)
-
Dowtherm A (or Diphenyl ether)
-
Hexanes
Procedure:
-
Condensation:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (5.0 g, 27.0 mmol) in absolute ethanol (100 mL).
-
Add diethyl ethoxymethylenemalonate (6.4 g, 29.7 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After 2 hours, remove the heat and allow the solution to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as an oil or solid.
-
-
Thermal Cyclization:
-
To the flask containing the crude intermediate, add Dowtherm A (50 mL).
-
Equip the flask with a short-path distillation head and a thermometer to monitor the vapor temperature. Heat the mixture in a heating mantle or sand bath to 240-250°C.
-
Ethanol will begin to distill off as the cyclization proceeds. Maintain this temperature for 30 minutes.
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully pour the warm mixture into a beaker containing hexanes (200 mL) while stirring vigorously.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with hexanes (3 x 50 mL) to remove residual Dowtherm A.
-
Dry the product in a vacuum oven to yield the final quinolone derivative.
-
Part 2: Synthesis of 5,7-Difluoro-1H-indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus.[5][6] The process involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To apply this method to this compound, the aniline must first be converted into the corresponding phenylhydrazine.
Reaction Scheme & Mechanism
-
Hydrazine Formation: The amino group is first converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The unstable diazonium salt is then reduced in situ, typically with stannous chloride (SnCl₂), to yield the desired (4-acetyl-2,6-difluorophenyl)hydrazine hydrochloride.
-
Hydrazone Formation & Cyclization: The resulting hydrazine is condensed with a ketone (e.g., acetone) to form a hydrazone. This intermediate, upon treatment with a strong acid catalyst (e.g., polyphosphoric acid, PPA), undergoes a[7][7]-sigmatropic rearrangement followed by elimination of ammonia to afford the final indole product.
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 1-(5,7-Difluoro-2-methyl-1H-indol-4-yl)ethanone
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Acetone
-
Polyphosphoric Acid (PPA)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
Synthesis of (4-acetyl-2,6-difluorophenyl)hydrazine:
-
Suspend this compound (5.0 g, 27.0 mmol) in concentrated HCl (20 mL) and water (20 mL) in a 250 mL beaker, and cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (2.0 g, 29.7 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, dissolve stannous chloride dihydrate (18.3 g, 81.0 mmol) in concentrated HCl (20 mL). Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Collect the precipitated hydrazine hydrochloride salt by vacuum filtration, wash with a small amount of cold water, and dry.
-
-
Indole Cyclization:
-
Combine the crude hydrazine hydrochloride (4.0 g, ~17.8 mmol) and acetone (10 mL) and stir at room temperature for 30 minutes to form the hydrazone.
-
Add polyphosphoric acid (40 g) to the mixture.
-
Heat the reaction mixture to 100-110°C and maintain for 1 hour with stirring.
-
Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by slowly adding 50% aqueous NaOH until the pH is ~8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure indole derivative.
-
Data Summary
| Compound Name | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| Ethyl 7-acetyl-6,8-difluoro-4-hydroxyquinoline-3-carboxylate | This compound | EMME, Dowtherm A | 75-85 | 230-235 |
| 1-(5,7-Difluoro-2-methyl-1H-indol-4-yl)ethanone | This compound | NaNO₂, SnCl₂, Acetone, PPA | 50-65 | 145-150 |
Note: Yields and melting points are typical and may vary based on reaction scale and purity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in Gould-Jacobs Reaction | Incomplete cyclization. | Ensure the reaction temperature reaches at least 240°C. Increase reaction time in Dowtherm A to 45-60 minutes. |
| Loss of product during workup. | Ensure complete precipitation by adding a sufficient volume of hexanes and stirring well. Cool the mixture in an ice bath before filtration. | |
| Fischer Indole reaction fails | Unstable diazonium salt. | Maintain a temperature below 5°C during diazotization. Use the diazonium salt immediately after its formation. |
| Ineffective cyclization catalyst. | Ensure polyphosphoric acid (PPA) is viscous and not overly hydrated. Alternatively, try other catalysts like Eaton's reagent or zinc chloride. | |
| Purification Difficulties | Presence of side products or starting materials. | For quinolones, ensure all Dowtherm A is washed away with hexanes. For indoles, column chromatography is often necessary to remove regioisomers or tars. |
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Reagent Specific:
-
Dowtherm A: Has a very high boiling point. Avoid contact with skin and inhalation of vapors. Use a heating mantle with proper temperature control to prevent overheating.
-
Sodium Nitrite: A strong oxidizing agent. Handle with care and keep away from combustible materials.
-
Stannous Chloride & HCl: Corrosive. Handle with extreme care to avoid skin and eye contact.
-
Polyphosphoric Acid (PPA): Corrosive and highly viscous. Reacts exothermically with water. Quench the reaction by adding it to ice slowly and carefully.
-
References
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
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Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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Kaur, M., & Singh, M. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(5), 455-474. [Link]
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Izawa, K., Chen, F., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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Kozachenko, A., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 69–75. [Link]
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Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
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Biernasiuk, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(23), 7896. [Link]
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Romero, E. L., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1383129. [Link]
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Abdel-Wahab, B. F., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-55. [Link]
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Dangi, Y. S., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 615-630. [Link]
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Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Arkivoc, 2010(1), 63-94. [Link]
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Romero, E. L., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1383129. [Link]
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Wang, Y., et al. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 20(4), 816-820. [Link]
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Patel, M. B., et al. (2023). Synthesis, Characterization, Antimicrobial and Antioxidant Screening of Novel 1,2,3-Triazole Clubbed Pyrazole Derivatives. Heterocyclic Letters, 13(3), 525-531. [Link]
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Smodis, J., et al. (1990). AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES. FORMATION OF 1,2,4-TRIAZINE DERIVATIVES. Heterocycles, 30(1), 393. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Amino-3,5-difluorophenyl)-2-fluoroethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Aggarwal, R., et al. (2013). Synthesis of some new 3,5-diamino-4-(4'-fluorophenylazo)-1-aryl/heteroarylpyrazoles as antimicrobial agents. Medicinal Chemistry Research, 22, 3566-3573. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Plater, M. J., & Harrison, W. T. A. (2020). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Monatshefte für Chemie-Chemical Monthly, 151(1), 127-135. [Link]
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Reidy, S., & McCarthy, K. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5641. [Link]
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Request PDF. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
-
Zaitsev, A. V., et al. (2020). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 16, 280-293. [Link]
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Al-Ostath, A. I. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1), 1-13. [Link]
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Aggarwal, R., et al. (2012). Synthesis of some new 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles as antimicrobial agents. Medicinal Chemistry Research, 22(8), 3566-3573. [Link]
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Application Note: A Validated Protocol for the Selective Reduction of 1-(4-Amino-3,5-difluorophenyl)ethanone
Abstract
This application note provides a detailed and robust protocol for the chemical reduction of the aryl ketone, 1-(4-Amino-3,5-difluorophenyl)ethanone, to its corresponding secondary alcohol, 1-(4-Amino-3,5-difluorophenyl)ethanol. This alcohol is a valuable synthetic intermediate in the development of various pharmaceutical compounds. The protocol herein emphasizes the use of sodium borohydride (NaBH₄) in methanol, a method selected for its high selectivity, mild reaction conditions, and operational simplicity. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and detail methods for reaction monitoring and product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction: Rationale and Context
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. Aryl alkyl ketones, such as this compound, are common precursors to chiral benzylic alcohols, which are key structural motifs in many biologically active molecules. The choice of reducing agent is paramount to achieving high yield and selectivity while avoiding unwanted side reactions.
Common methods for ketone reduction include catalytic hydrogenation and the use of metal hydride reagents.[1][2] Catalytic hydrogenation often requires specialized high-pressure equipment and can sometimes lead to the reduction of the aromatic ring or other functional groups under harsh conditions.[2][3] In contrast, metal hydrides like sodium borohydride (NaBH₄) offer a more selective and operationally convenient alternative for laboratory-scale synthesis.[4] NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides.[5][6] This protocol has been optimized for the specific substrate, this compound, drawing parallels from established procedures for structurally similar compounds.[7]
Reaction Mechanism and Stoichiometry
The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion (H⁻) followed by protonation.[5][8]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion, delivered from the borohydride complex (BH₄⁻), on the electrophilic carbonyl carbon of the ketone.[9] This breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged alkoxide is then protonated by the protic solvent (in this case, methanol) to yield the final secondary alcohol product.[6]
The overall reaction can be represented as follows:
Caption: Chemical reduction of the ketone to a secondary alcohol.
Materials and Apparatus
| Reagents & Chemicals | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Starting Material |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Commercially Available | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction/Chromatography |
| n-Hexane | ACS Grade | Commercially Available | Chromatography |
| Deionized Water | N/A | In-house | Work-up |
| Saturated Sodium Chloride (Brine) | N/A | Prepared in-house | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | Chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available | Reaction Monitoring |
| Apparatus | Description |
| Round-bottom flask (100 mL) | Reaction Vessel |
| Magnetic stirrer and stir bar | For reaction agitation |
| Ice bath | For temperature control |
| Glass funnel, Spatula | For reagent addition |
| TLC chamber and UV lamp (254 nm) | For reaction monitoring |
| Separatory funnel (250 mL) | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Glass chromatography column | For product purification |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Critical Safety Precautions
Sodium Borohydride (NaBH₄) is a hazardous substance requiring careful handling.
-
Flammability & Reactivity: NaBH₄ is a water-reactive solid. Contact with water or acids releases flammable hydrogen gas, which can ignite spontaneously.[10][11] All glassware must be thoroughly dried before use. Spills should be covered with dry sand or soda ash; DO NOT USE WATER .[12]
-
Toxicity & Corrosivity: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]
-
Handling: Handle NaBH₄ in a well-ventilated fume hood. Avoid generating dust. Store in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents under an inert atmosphere if possible.[11]
Detailed Experimental Protocol
This protocol is based on a 5.0 mmol scale reaction, adapted from a similar procedure.[7]
Caption: Workflow for the reduction of this compound.
Results: Characterization and Data
Reaction Parameters
| Parameter | Value |
| Starting Ketone Mass (5.0 mmol) | ~0.93 g |
| Sodium Borohydride Mass (6.0 mmol) | ~0.23 g |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | 85-95% |
Product Characterization The identity and purity of the final product, 1-(4-Amino-3,5-difluorophenyl)ethanol, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. The proton NMR should show the disappearance of the acetyl methyl singlet and the appearance of a doublet for the new methyl group and a quartet for the new methine proton (CH-OH).
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.
-
FT-IR Spectroscopy: To verify the functional group transformation. Expect the disappearance of the strong ketone C=O stretch (approx. 1680-1700 cm⁻¹) and the appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₉F₂NO, MW: 173.16 g/mol ).
Discussion and Further Considerations
The described protocol offers a reliable and high-yielding method for the synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanol. The use of methanol as a solvent is advantageous as it is inexpensive and effectively dissolves both the ketone substrate and the borohydride reagent.[9] The 1.2 molar equivalents of NaBH₄ ensure the complete conversion of the starting material.
Monitoring the Reaction: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the reaction's progress. The starting ketone is more nonpolar than the resulting alcohol product. Therefore, on a silica gel TLC plate, the product spot will have a lower Rf value (retention factor) than the starting material spot. The reaction is considered complete when the ketone spot is no longer visible under UV light.
Asymmetric Reduction: The product of this reaction is a racemic mixture, as the hydride can attack either face of the planar carbonyl group with equal probability.[4] For applications requiring a single enantiomer, an asymmetric reduction is necessary. This can be achieved using chiral catalysts, such as those based on ruthenium complexes or chiral oxazaborolidinones, which can deliver the hydride stereoselectively.[14][15][16]
Conclusion
This application note details a validated and efficient protocol for the reduction of this compound to 1-(4-Amino-3,5-difluorophenyl)ethanol using sodium borohydride. The method is characterized by its operational simplicity, mild conditions, high selectivity, and excellent yields. Adherence to the outlined safety precautions is critical for the successful and safe execution of this procedure. The resulting alcohol serves as a key building block for further synthetic applications in medicinal chemistry and materials science.
References
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
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Ley, S. V., & Stewart-Liddon, A. J. P. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. [Link]
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Clark, J. (2015). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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Itsuno, S., Tanaka, K., & Ito, K. (1986). Asymmetric Reduction of Chiral Acetophenone Oxime Ethers to Optically Active Primary Amines. Chemistry Letters. [Link]
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Sodium Borohydride SOP. The Ohio State University, Department of Chemistry. [Link]
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Reduction of a Ketone Using Sodium Borohydride. (2020). Chemistry LibreTexts. [Link]
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Sodium Borohydride Safety Data Sheet. ESPI Metals. [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
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Wang, Y., et al. (2021). Selective Hydrogenation of Aromatic Ketone to Aromatic Alcohol over Pd Single-Atom Catalysts. Industrial & Engineering Chemistry Research. [Link]
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Huang, S., et al. (2000). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Synthetic Communications. [Link]
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Hazard Substance Fact Sheet: Sodium Borohydride. New Jersey Department of Health. [Link]
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Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]
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Safety Data Sheet: Sodium borohydride. Carl Roth. [Link]
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Catalytic Hydrogenation of Ketones. Thieme Chemistry. [Link]
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Ramachandran, P. V., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules. [Link]
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Reduction of Aromatic Compounds. Fiveable. [Link]
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Ketone Testing. American Association for Clinical Chemistry. [Link]
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Dhatariya, K. K., & Glaser, N. S. (2020). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. The Review of Diabetic Studies. [Link]
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Nishimura, R., et al. (2024). Innovations and applications of ketone body monitoring in diabetes care. Diabetology International. [Link]
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Synthesis of 1-(4'-Amino-3'-fluoro-phenyl)-2-isopropylamino-ethanol. PrepChem. [Link]
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Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols. The Royal Society of Chemistry. [Link]
-
Chen, Q., et al. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E. [Link]
-
Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData. [Link]
-
Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E. [Link]
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Strategic Derivatization of 1-(4-Amino-3,5-difluorophenyl)ethanone: A Modular Approach for Structure-Activity Relationship (SAR) Studies
An Application Note for Medicinal Chemistry and Drug Discovery Professionals
Abstract
The 1-(4-amino-3,5-difluorophenyl)ethanone scaffold is a privileged starting material in modern medicinal chemistry. The strategic placement of fluorine atoms ortho to the amino group significantly modulates the physicochemical properties of the aniline moiety, offering a powerful tool for fine-tuning drug candidates.[1][2] This application note provides a detailed guide for the systematic derivatization of this key intermediate at its two primary reactive sites—the aromatic amine and the acetyl ketone. We present robust, step-by-step protocols for common and high-yield transformations, including N-acylation, N-sulfonylation, and reductive amination of the ketone. The goal is to facilitate the rapid generation of diverse chemical libraries essential for comprehensive Structure-Activity Relationship (SAR) exploration.
Introduction: The Strategic Value of the 3,5-Difluoroaniline Moiety
In drug design, the incorporation of fluorine is a well-established strategy to enhance a molecule's pharmacological profile.[3] Fluorine's high electronegativity and relatively small size can profoundly influence properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5]
The this compound scaffold leverages these benefits in several key ways:
-
Modulated Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the aniline nitrogen.[2] This can be crucial for reducing off-target effects associated with highly basic amines or improving cell permeability.
-
Blocked Metabolic Sites: Fluorine substitution ortho to the amine can sterically hinder or electronically disfavor metabolic oxidation at those positions, often a major pathway for drug degradation.[1][3]
-
Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity and selectivity.
-
Dual Reactive Handles: The presence of both a nucleophilic primary amine and an electrophilic ketone provides two distinct and orthogonal points for chemical diversification, making it an ideal starting point for library synthesis.[6]
This guide focuses on exploiting these handles to build a focused library for SAR studies, a critical process in optimizing lead compounds.[7][8][9]
General Experimental Workflow
A systematic approach is essential for efficient library generation. The general workflow encompasses reaction, purification, and characterization stages, which are foundational for generating reliable SAR data.
Caption: General workflow for derivatization and SAR analysis.
Derivatization Pathways and Protocols
The two primary vectors for derivatization are the nucleophilic amino group and the electrophilic ketone. The following protocols are optimized for reliability and scalability.
Caption: Key derivatization pathways for the core scaffold.
Protocol 1: N-Acylation to Synthesize Amide Derivatives
Acylation of the amino group is a fundamental transformation for exploring the impact of varying substituents on activity. The resulting amides are generally stable and synthetically accessible. This reaction uses an acid chloride, but coupling with a carboxylic acid using reagents like HATU or EDC is also a common alternative.[6]
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide derivative.
Protocol 2: N-Sulfonylation to Synthesize Sulfonamide Derivatives
Sulfonamides are key functional groups in many approved drugs. This protocol allows for the introduction of various aryl or alkyl sulfonyl groups. The reaction conditions are mild and generally provide high yields.[10]
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous Pyridine or DCM with TEA
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.
-
Add the sulfonyl chloride (1.05 eq) portion-wise to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1M HCl to a pH of ~2. This will protonate excess pyridine and may precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting solid by recrystallization or flash chromatography to obtain the desired sulfonamide.
Protocol 3: Reductive Amination of the Ketone
Reductive amination of the ketone provides access to a wide range of secondary and tertiary amine derivatives, introducing a new chiral center and significantly altering the polarity and basicity of the molecule.[12][13]
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 6-24 hours. Monitor the reaction by LC-MS or TLC.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final amine derivative.
Characterization of Synthesized Derivatives
Unambiguous characterization of all new compounds is paramount for reliable SAR. A combination of spectroscopic and chromatographic techniques should be employed.[14][15]
| Technique | Purpose | Key Information Provided |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the carbon-hydrogen framework, attachment of new functional groups, and successful transformation. |
| ¹⁹F NMR | Fluorine Environment | A simple spectrum confirms the integrity of the difluorophenyl ring. Chemical shifts can be sensitive to substitution. |
| LC-MS | Purity & Mass Confirmation | Provides the molecular weight of the product (verifying identity) and an initial assessment of purity.[16] |
| HRMS | Elemental Composition | High-Resolution Mass Spectrometry provides an exact mass, allowing for the determination of the elemental formula. |
| HPLC | Quantitative Purity | Determines the final purity of the compound (e.g., >95%), which is critical for biological assays.[16] |
Application in Structure-Activity Relationship (SAR) Studies
Once a library of derivatives is synthesized and characterized, the compounds are tested in a relevant biological assay to determine their activity (e.g., IC₅₀ or EC₅₀). The data is then compiled to build an SAR model.[17][18] This model helps identify which chemical modifications lead to improved potency, selectivity, or other desirable properties.
Hypothetical SAR Data Table:
Below is an example table for a hypothetical kinase inhibitor program, illustrating how data from the derivatization effort is used.
| Compound ID | Derivatization Site | R-Group | Kinase IC₅₀ (nM) | cLogP |
| Parent | - | -H | 5,200 | 1.85 |
| DA-01 | Amine (Acylation) | -C(O)CH₃ | 2,100 | 1.60 |
| DA-02 | Amine (Acylation) | -C(O)Ph | 850 | 3.10 |
| DS-01 | Amine (Sulfonylation) | -SO₂CH₃ | 450 | 1.55 |
| DS-02 | Amine (Sulfonylation) | -SO₂-Ph-4-Cl | 95 | 3.95 |
| DK-01 | Ketone (Red. Amin.) | -CH(NHBn)CH₃ | 1,500 | 3.80 |
SAR Insights from Hypothetical Data:
-
Derivatization of the amine is beneficial, with sulfonamides being more potent than amides.
-
Aromatic substituents (R-groups) are preferred over aliphatic ones (compare DA-02 vs. DA-01).
-
Increasing lipophilicity via the 4-chlorophenylsulfonyl group (DS-02) dramatically improves potency, suggesting a hydrophobic binding pocket.
Conclusion
The this compound scaffold is a versatile and highly valuable starting point for medicinal chemistry campaigns. The distinct reactivity of its amino and ketone functionalities allows for the creation of diverse and well-defined chemical libraries. The protocols detailed in this application note provide a robust foundation for researchers to systematically explore the chemical space around this core, enabling the efficient development of structure-activity relationships and the optimization of next-generation therapeutic agents.
References
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Application Note: A Robust and Scalable Synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone
Abstract
This application note provides a comprehensive and detailed protocol for the large-scale synthesis of 1-(4-amino-3,5-difluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical agents. The described synthetic strategy is designed for scalability, safety, and high purity of the final product. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. The protocol is grounded in established chemical principles and supported by relevant literature, ensuring a reliable and reproducible process.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the difluoro-amino-phenyl moiety can significantly enhance the pharmacological properties of a drug molecule, including its potency, selectivity, and metabolic stability. Consequently, a reliable and scalable synthesis of this intermediate is of high importance.
This document outlines a two-step synthetic route commencing with the commercially available and industrially relevant 1,3,5-trichlorobenzene. The process involves the preparation of the key precursor, 3,5-difluoroaniline, followed by a regioselective Friedel-Crafts acylation to yield the target compound. The causality behind experimental choices, safety protocols, and analytical quality control are discussed in detail to provide a self-validating and trustworthy guide.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The strategy is designed for efficiency and scalability, starting from an inexpensive and readily available raw material.
Caption: Overall synthetic workflow for this compound.
Part I: Synthesis of 3,5-Difluoroaniline
The synthesis of 3,5-difluoroaniline from 1,3,5-trichlorobenzene is a two-stage process that can be performed in a one-pot or two-step sequence. For large-scale production, a two-step process often allows for better control and purification of intermediates. A common industrial route involves the conversion of 1,3,5-trichlorobenzene to 3,5-difluorochlorobenzene, followed by amination.[1]
Mechanistic Considerations
The initial step involves a nucleophilic aromatic substitution (SNAAr) reaction, specifically a Halogen Exchange (Halex) reaction, to replace two chlorine atoms with fluorine. This is typically achieved using an alkali metal fluoride at elevated temperatures. The subsequent amination of 3,5-difluorochlorobenzene is also an SNAAr reaction, where ammonia or a protected form of ammonia displaces the remaining chlorine atom, often catalyzed by a copper species.[1]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity |
| 1,3,5-Trichlorobenzene | 108-70-3 | 181.45 g/mol | ≥98% |
| Potassium Fluoride (spray-dried) | 7789-23-3 | 58.10 g/mol | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |
| Ammonia (in a suitable solvent or as gas) | 7664-41-7 | 17.03 g/mol | - |
| Copper(I) oxide | 1317-39-1 | 143.09 g/mol | ≥97% |
Procedure:
-
Fluorination: In a suitable high-pressure reactor, charge 1,3,5-trichlorobenzene and a slight excess of spray-dried potassium fluoride in anhydrous DMF. The reaction is heated to high temperatures (typically >200 °C) to facilitate the halogen exchange.[1] The progress of the reaction should be monitored by Gas Chromatography (GC).
-
Work-up and Isolation of 3,5-Difluorochlorobenzene: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The DMF is removed under reduced pressure, and the crude 3,5-difluorochlorobenzene is purified by fractional distillation.
-
Amination: The purified 3,5-difluorochlorobenzene is charged into a pressure reactor with a suitable solvent (e.g., ethylene glycol), aqueous ammonia, and a catalytic amount of copper(I) oxide. The reactor is sealed and heated.[1]
-
Final Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3,5-difluoroaniline is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Part II: Large-Scale Synthesis of this compound
The final step is the acylation of 3,5-difluoroaniline. A Friedel-Crafts acylation is the most direct method for introducing the acetyl group onto the aromatic ring.[2][3] The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the fluorine atoms and the amino group, the acylation is expected to occur predominantly at the para position.
Mechanistic Insight: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., aluminum chloride).[3][4] The aromatic ring then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores the aromaticity of the ring. A key advantage of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting material, which prevents over-acylation.[2]
Caption: Logical flow of the Friedel-Crafts acylation reaction.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity |
| 3,5-Difluoroaniline | 372-39-4 | 129.11 g/mol | ≥99% |
| Acetyl Chloride | 75-36-5 | 78.50 g/mol | ≥98% |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 g/mol | Anhydrous, ≥99% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 2M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aqueous solution |
Procedure:
-
Reaction Setup: A large, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is thoroughly dried and purged with nitrogen.
-
Charging of Reagents: Anhydrous dichloromethane (DCM) is charged to the reactor, followed by the slow, portion-wise addition of anhydrous aluminum chloride at a temperature maintained below 10 °C. The slurry is stirred until a homogenous suspension is formed.
-
Addition of Acetyl Chloride: Acetyl chloride is added dropwise to the AlCl₃ suspension while maintaining the temperature between 0 and 5 °C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of 3,5-Difluoroaniline: A solution of 3,5-difluoroaniline in anhydrous DCM is added slowly to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Quenching: The reaction mixture is cooled to 0-5 °C and slowly quenched by the dropwise addition of a 2M aqueous HCl solution. This should be done with vigorous stirring to manage the exotherm.
-
Work-up: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a crystalline solid.
Analytical Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and to monitor the reaction progress.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify any volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, ketone, C-F bonds).
-
Melting Point: To assess the purity of the crystalline solid.
Safety and Hazard Management
The large-scale synthesis of this compound requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] When handling powders, a respirator is recommended.
-
Reagent Handling:
-
Aluminum Chloride: Highly corrosive and reacts violently with water. It should be handled in a dry environment.
-
Acetyl Chloride: Corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.
-
Aromatic Amines: Aromatic amines are toxic and should be handled with care to avoid inhalation and skin contact.[9]
-
-
Reaction Hazards:
-
The quenching of the Friedel-Crafts reaction is highly exothermic and can release HCl gas. This step must be performed slowly and with efficient cooling and ventilation.
-
For large-scale reactions, it is crucial to assess the thermal stability of the reaction mixture to prevent thermal runaway.[10]
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and quality control, and by adhering to the stringent safety guidelines, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity. The mechanistic insights and justifications for experimental choices are intended to empower the user to troubleshoot and adapt the protocol as needed for their specific large-scale production requirements.
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Thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, the postulated precursor of sotolone, from amino acid model systems containing glyoxylic and pyruvic acids. - Merck Millipore. Available at: [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. Available at: [Link]
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Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a - Technical Disclosure Commons. Available at: [Link]
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DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE - SciSpace. Available at: [Link]
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Friedel-Crafts Acylation - Chemistry LibreTexts. Available at: [Link]
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Thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, the postulated precursor of sotolone, from amino acid model systems containing glyoxylic and pyruvic acids - PubMed. Available at: [Link]
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Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC - PubMed Central. Available at: [Link]
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1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride. Available at: [Link]
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Leveraging 1-(4-Amino-3,5-difluorophenyl)ethanone for the Synthesis of Next-Generation Kinase Inhibitors
An Application Guide for Researchers
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery, particularly in targeted oncology, protein kinase inhibitors represent a major therapeutic triumph. The efficacy of these small molecules hinges on their ability to precisely fit into the ATP-binding pocket of a target kinase, disrupting aberrant signaling pathways that drive cancer cell proliferation. The design of these inhibitors is a modular process, relying on a toolkit of versatile chemical building blocks. 1-(4-Amino-3,5-difluorophenyl)ethanone has emerged as a particularly valuable scaffold in this context.
Its utility is rooted in three key structural features:
-
Aromatic Amine: The primary amino group is a versatile handle for forming robust sulfonamide or amide linkages, which are critical for anchoring inhibitors to the kinase hinge region. It also serves as a nucleophile in various coupling reactions.
-
Acetyl Moiety: The ethanone group provides a reactive electrophilic center, primed for elaboration into a wide array of nitrogen- and sulfur-containing heterocycles (e.g., thiazoles, pyrimidines) that form the core of many kinase inhibitors.
-
Ortho-Difluoro Substitution: The strategic placement of two fluorine atoms ortho to the amine is a hallmark of modern medicinal chemistry.[1][2] Fluorine substitution can significantly enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of the aniline nitrogen to fine-tune binding interactions, and improve membrane permeability.
This application note provides a detailed guide on the practical use of this compound, using the synthesis of the potent B-Raf inhibitor Dabrafenib as a primary, illustrative example.
Core Application: Synthesis of the B-Raf Inhibitor Dabrafenib
Dabrafenib (Tafinlar®) is an FDA-approved therapy for metastatic melanoma harboring the BRAF V600E mutation.[3][4] It functions by selectively inhibiting the mutated B-Raf kinase, a key node in the MAPK/ERK signaling pathway that, when constitutively activated, drives tumor growth.[3][5] The synthesis of Dabrafenib provides a quintessential example of how the functionalities of this compound are sequentially exploited to build a complex, highly active pharmaceutical agent.
Synthetic Strategy Overview
The synthesis transforms the simple aniline and ketone functionalities of the starting material into the complex sulfonamide and aminothiazole core of Dabrafenib. The general workflow involves protecting/modifying the aniline as a sulfonamide, followed by construction of the thiazole ring from the ketone, and finally, elaboration of the pyrimidine moiety.
Caption: Versatility of the building block in synthesizing diverse inhibitor scaffolds.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic starting material for medicinal chemists targeting the kinome. Its pre-installed fluorine atoms and orthogonally reactive functional groups provide a streamlined entry into complex molecular architectures. As demonstrated by the synthesis of Dabrafenib, this building block enables the efficient construction of potent, clinically validated kinase inhibitors. Researchers and drug development professionals can leverage the protocols and principles outlined herein to accelerate their own discovery programs, exploring novel inhibitors against a wide array of kinase targets.
References
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- Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. (2025). PubMed.
- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (n.d.). PubMed Central.
- Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PubMed Central.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
- Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. (n.d.). ResearchGate.
- Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. (n.d.). PubMed.
- Current Development Status of MEK Inhibitors. (n.d.). MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
- An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. (2016). PubMed.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PubMed Central.
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Application Notes & Protocols: Acylation of 1-(4-Amino-3,5-difluorophenyl)ethanone
Introduction: Strategic Importance and Synthetic Challenges
1-(4-Amino-3,5-difluorophenyl)ethanone is a valuable building block in medicinal chemistry and materials science. The presence of the difluoro-substituted phenyl ring can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. Acylation of the primary amino group is a fundamental transformation, yielding amide derivatives that are ubiquitous in pharmaceuticals.[1][2]
However, the acylation of this specific substrate presents a distinct challenge. The nucleophilicity of the aniline nitrogen is significantly diminished by the cumulative electron-withdrawing effects of two ortho-fluorine atoms and a para-acetyl group. This deactivation necessitates carefully optimized reaction conditions to achieve efficient amide bond formation while avoiding side reactions.[3] This guide provides an in-depth analysis of effective acylation strategies, detailed experimental protocols, and the rationale behind methodological choices for this challenging substrate.
Core Principles: Understanding the Electronically Deactivated System
The reactivity of the amino group in this compound is governed by the electronic landscape of the aromatic ring. Both the fluorine atoms and the acetyl group are potent electron-withdrawing groups, pulling electron density away from the ring and, consequently, from the nitrogen atom's lone pair. This reduction in electron density lowers the nucleophilicity of the amine, making it less reactive towards electrophiles compared to simple aniline.[3]
Successful acylation strategies must therefore focus on one of two approaches:
-
Increasing the electrophilicity of the acylating agent: Employing highly reactive acyl sources like acyl chlorides or anhydrides.
-
Activating a less reactive acyl source: Using coupling agents to convert a stable carboxylic acid into a highly reactive intermediate in situ.
This document will detail robust protocols for both approaches.
Methodologies and Mechanistic Insights
A general workflow for the acylation of our target aniline involves selecting an appropriate acyl source and activation method to drive the reaction to completion.
Diagram 1: General workflow for the acylation of this compound.
Method A: Acylation with Acyl Halides & Anhydrides (Schotten-Baumann Reaction)
This classic method utilizes highly electrophilic acyl chlorides or anhydrides to acylate the amine. The reaction, known as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and drive the equilibrium towards the product.[4][5] The base prevents the protonation of the starting amine, which would render it non-nucleophilic.[6]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group, and a final deprotonation by the base yields the stable amide product.[7][8]
Diagram 2: The mechanism of the Schotten-Baumann reaction.
Method B: Amide Coupling with Carboxylic Acids
For sensitive substrates or when the corresponding acyl chloride is unavailable, direct coupling of a carboxylic acid is preferred. This method avoids the harsh conditions sometimes required for acyl chloride formation. It relies on a coupling agent, such as a carbodiimide, to activate the carboxylic acid.[9][10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are the most common reagents for this purpose.[11][12]
Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is a potent acylating agent. The aniline then attacks the carbonyl carbon of this activated intermediate, forming the amide bond. The byproduct is a urea derivative, which is water-soluble in the case of EDC (as EDC-HCl is typically used) or precipitates from organic solvents in the case of DCC.[12][13] For challenging couplings, additives like 1-hydroxybenzotriazole (HOBt) can be used to form an active ester, which can improve yields and reduce side reactions.[14]
Diagram 3: Mechanism of amide bond formation using EDC as a coupling agent.
Detailed Experimental Protocols
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[15][16]
Protocol 1: Acylation using Acetyl Chloride
Principle: This protocol utilizes the high reactivity of an acyl chloride for a direct and often rapid acylation of the deactivated aniline. Pyridine acts as a base to neutralize the HCl byproduct.
| Reagents & Materials | Amount | Moles (mmol) | Purpose |
| This compound | 1.00 g | 5.46 | Starting Material |
| Dichloromethane (DCM), anhydrous | 20 mL | - | Solvent |
| Pyridine, anhydrous | 0.66 mL | 8.19 (1.5 eq) | Base |
| Acetyl Chloride | 0.43 mL | 6.01 (1.1 eq) | Acylating Agent |
| 1 M Hydrochloric Acid | ~30 mL | - | Aqueous Workup |
| Saturated Sodium Bicarbonate Solution | ~30 mL | - | Aqueous Workup |
| Brine | ~20 mL | - | Aqueous Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | - | Drying Agent |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.46 mmol) and anhydrous dichloromethane (20 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add anhydrous pyridine (0.66 mL, 8.19 mmol) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add acetyl chloride (0.43 mL, 6.01 mmol) dropwise to the stirred solution over 5 minutes. A precipitate (pyridinium hydrochloride) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to afford the pure N-(4-acetyl-2,6-difluorophenyl)acetamide.
Protocol 2: Acylation using Propanoic Acid and EDC
Principle: This protocol demonstrates the coupling of a carboxylic acid using EDC as the activating agent. This method is milder than using an acyl chloride and is suitable for a broader range of carboxylic acids.[14]
| Reagents & Materials | Amount | Moles (mmol) | Purpose |
| This compound | 1.00 g | 5.46 | Starting Material |
| Propanoic Acid | 0.45 mL | 6.01 (1.1 eq) | Acyl Source |
| EDC·HCl (EDC) | 1.25 g | 6.55 (1.2 eq) | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | 67 mg | 0.55 (0.1 eq) | Catalyst |
| Dichloromethane (DCM), anhydrous | 25 mL | - | Solvent |
| 1 M Hydrochloric Acid | ~30 mL | - | Aqueous Workup |
| Saturated Sodium Bicarbonate Solution | ~30 mL | - | Aqueous Workup |
| Brine | ~20 mL | - | Aqueous Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - | Drying Agent |
Procedure:
-
In a dry 100 mL round-bottom flask, combine propanoic acid (0.45 mL, 6.01 mmol), EDC·HCl (1.25 g, 6.55 mmol), and 4-DMAP (67 mg, 0.55 mmol).
-
Add anhydrous dichloromethane (15 mL) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.00 g, 5.46 mmol) in anhydrous dichloromethane (10 mL).
-
Add the aniline solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC. Due to the deactivated nature of the aniline, the reaction may require 12-24 hours to reach completion.
-
Workup: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(4-acetyl-2,6-difluorophenyl)propanamide.
Comparative Data Summary
The choice of method depends on reagent availability, substrate sensitivity, and desired scalability. Below is a table of representative data for these methods.
| Parameter | Method A (Acyl Chloride) | Method B (EDC Coupling) |
| Acylating Agent | Highly reactive (e.g., Acetyl Chloride) | Stable Carboxylic Acid |
| Key Reagent | Pyridine or Et₃N | EDC·HCl, DCC |
| Reaction Time | Faster (2-6 hours) | Slower (12-24 hours) |
| Typical Yield | Good to Excellent (85-95%) | Good (70-90%) |
| Pros | - Fast and high-yielding- Simple reagents | - Milder conditions- Broad substrate scope- Avoids handling acyl chlorides |
| Cons | - Requires handling of corrosive/lachrymatory acyl chlorides- Acyl chloride may not be commercially available | - Slower reaction times- Coupling reagents are more expensive- Stoichiometric urea byproduct |
Safety and Handling Precautions
-
Acylating Agents: Acyl chlorides (e.g., acetyl chloride) and anhydrides (e.g., acetic anhydride) are corrosive, lachrymatory, and react violently with water.[17] Always handle them in a chemical fume hood with appropriate PPE, including gloves and safety goggles.[17]
-
Carbodiimides (EDC, DCC): These are moisture-sensitive and potent allergens. Avoid inhalation of dust and skin contact.
-
Bases: Pyridine has a strong, unpleasant odor and is flammable and toxic. Triethylamine (Et₃N) is corrosive and flammable. Handle with care in a fume hood.
-
Solvents: Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure through inhalation and skin contact.
-
General: Always have access to a safety shower and eyewash station. Dispose of all chemical waste according to institutional guidelines.[18]
Conclusion
The acylation of the electronically deactivated this compound can be successfully achieved through well-established synthetic methodologies. For rapid and high-yielding synthesis where the acyl chloride is available, the Schotten-Baumann approach is highly effective. For broader substrate scope, milder conditions, and applications common in drug discovery, carbodiimide-mediated coupling with carboxylic acids provides a robust and versatile alternative. Understanding the electronic deactivation of the aniline substrate is paramount to selecting the appropriate conditions and ensuring the efficient formation of the desired amide products, which are key intermediates for advanced pharmaceutical and material applications.
References
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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American Chemical Society Publications. (2020, April 11). The Direct Rh(III)-Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group. Retrieved from [Link]
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Springer Nature. (n.d.). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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MDPI. (2017, April 14). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Retrieved from [Link]
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PubMed. (2006). Emerging Methods in Amide- And Peptide-Bond Formation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]
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ResearchGate. (2025, August 6). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]
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Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]
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ACS Publications. (2016, October 31). Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?. Retrieved from [Link]
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ACS Publications. (n.d.). Nonclassical Routes for Amide Bond Formation. Retrieved from [Link]
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ResearchGate. (n.d.). Catalysts screening for amidation of n-dodecanoic acid with aniline. Retrieved from [Link]
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Royal Society of Chemistry. (2023, March 28). Biocatalytic amide bond formation. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Amide Activation in Ground and Excited States. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
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World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. Retrieved from [Link]
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-
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]
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Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives. Retrieved from [Link]
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PubChem. (n.d.). N-(4-(Difluoromethoxy)phenyl)acetamide. Retrieved from [Link]
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Application Notes & Protocols: Strategic Cross-Coupling of 1-(4-Amino-3,5-difluorophenyl)ethanone
Introduction: The Strategic Value of 1-(4-Amino-3,5-difluorophenyl)ethanone
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The subject of this guide, This compound , is a highly valuable and versatile building block. Its structure presents three key features for synthetic manipulation:
-
A Nucleophilic Amino Group: A primary handle for N-arylation, N-acylation, or conversion to other functional groups.
-
An Electron-Deficient, Difluorinated Phenyl Ring: The ortho-fluorine atoms significantly modulate the electron density and reactivity of the aromatic system.
-
An Acetyl Moiety: A ketone functional group that can be used for further derivatization, such as in the synthesis of aromatic ketones which are crucial intermediates for various pharmaceuticals.[3]
This document provides in-depth protocols and mechanistic insights for leveraging this building block in several high-impact, palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust and adaptable for researchers in synthetic and medicinal chemistry.
Foundational Strategy: Buchwald-Hartwig N-Arylation
The most direct application of this compound in cross-coupling is its use as the amine nucleophile in a Buchwald-Hartwig amination. This reaction forms a C-N bond between our substrate and an aryl halide or pseudohalide, providing access to a diverse library of diarylamine structures.[4][5]
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4][6] Understanding this mechanism is critical for troubleshooting and optimization. The key steps are:
-
Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (in our case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido complex.
-
Reductive Elimination: This is the product-forming step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated.[6]
The choice of ligand is crucial. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the challenging reductive elimination step, especially with electron-deficient anilines like our substrate.[7][8]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: N-Arylation of this compound
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol). The tube is sealed, evacuated, and backfilled with argon or nitrogen gas (repeat this cycle 3 times).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the aryl bromide (1.2 mmol, 1.2 eq) to the Schlenk tube under the inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Summary: Catalyst System Performance
| Aryl Halide | Ligand | Base | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | XPhos | NaOtBu | 100 | 85-95 |
| 4-Chloroanisole | RuPhos | K₃PO₄ | 110 | 70-85 |
| 2-Bromopyridine | BrettPhos | K₂CO₃ | 100 | 80-90 |
Advanced Strategy: C-C Bond Formation via Aryl Halide Intermediate
To utilize our building block for C-C bond formation reactions like Suzuki-Miyaura or Sonogashira couplings, the amino group must first be converted into a suitable leaving group, typically a halide (I, Br) or a triflate. The Sandmeyer reaction is a classic and effective method for this transformation.
Step A: Conversion of Amine to Aryl Iodide via Sandmeyer Reaction
Mechanism Insight: This reaction proceeds by converting the primary aromatic amine into a diazonium salt with nitrous acid (generated in situ from NaNO₂ and acid). The diazonium salt is an excellent leaving group (N₂) and is subsequently displaced by an iodide ion from KI.
Protocol: Synthesis of 1-(3,5-Difluoro-4-iodophenyl)ethanone
-
Diazotization: Dissolve this compound (10 mmol) in a mixture of acetic acid (20 mL) and concentrated sulfuric acid (5 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 20 mmol) in water (15 mL). Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the mixture, extract with diethyl ether (3 x 30 mL), wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine. Dry over Na₂SO₄ and purify by column chromatography to yield the aryl iodide.
Step B: Suzuki-Miyaura Coupling Application
With the aryl iodide in hand, a Suzuki-Miyaura coupling can be performed to form a biaryl C-C bond.[9][10]
Mechanism Insight: The Suzuki coupling mechanism is similar in principle to the Buchwald-Hartwig reaction but involves a transmetalation step.[11] After oxidative addition of the aryl halide to Pd(0), an organoboron species (activated by a base) transfers its organic group to the palladium center. Reductive elimination then furnishes the biaryl product and regenerates the Pd(0) catalyst.[11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of 1-(3,5-Difluoro-4-iodophenyl)ethanone
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 1-(3,5-Difluoro-4-iodophenyl)ethanone (0.5 mmol), the desired arylboronic acid (0.75 mmol, 1.5 eq), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Seal the vessel and heat to 90 °C (or higher, with microwave irradiation) for 2-6 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the Buchwald-Hartwig protocol (Section 2.3).
Step B Alternative: Sonogashira Coupling Application
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl halide to a terminal alkyne.[12][13]
Mechanism Insight: This reaction uniquely employs a dual-catalyst system.[14] The palladium cycle mirrors that of other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, facilitating the C-C bond formation.[12]
Protocol: Sonogashira Coupling of 1-(3,5-Difluoro-4-iodophenyl)ethanone
-
Reaction Setup: To a Schlenk tube, add 1-(3,5-Difluoro-4-iodophenyl)ethanone (0.5 mmol), PdCl₂(PPh₃)₂ (0.01 mmol, 2 mol%), and copper(I) iodide (CuI, 0.02 mmol, 4 mol%). Evacuate and backfill with argon.
-
Reagent Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF, 5 mL) followed by a base, typically triethylamine (Et₃N, 1.5 mmol, 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.6 mmol, 1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature for 8-16 hours.
-
Work-up and Purification: Filter the reaction mixture through Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
References
- Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.MDPI.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Royal Society of Chemistry.
- Sonogashira coupling.Wikipedia.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Sonogashira Coupling.Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Organoborane coupling reactions (Suzuki coupling).
- Sonogashira Coupling.SynArchive.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.IUCr Journals.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.MDPI.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.The Royal Society of Chemistry.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Synthesis and Characterization of: 4-amino-3, 5-difuorobenzonitrile, 4-amino-3, 5-difluorobenzo
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- 14. synarchive.com [synarchive.com]
The Strategic Integration of 1-(4-Amino-3,5-difluorophenyl)ethanone in Advanced Materials: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the applications of 1-(4-Amino-3,5-difluorophenyl)ethanone in the field of materials science. Characterized by its unique molecular architecture, featuring a reactive amino group, a ketone moiety, and a difluorinated phenyl ring, this compound presents a compelling building block for the synthesis of high-performance polymers and functional organic materials. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed application notes, step-by-step experimental protocols, and the scientific rationale behind its utilization in creating next-generation materials.
Introduction: Unveiling the Potential of a Fluorinated Building Block
The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in the design of advanced materials. The distinct electronegativity and steric profile of fluorine can significantly enhance key physical and chemical properties, including thermal stability, solubility, and electronic characteristics. This compound emerges as a molecule of interest, synergistically combining the functionalities of an aromatic amine and a ketone with the benefits of difluorination. This unique combination makes it a versatile precursor for a new generation of materials with tailored properties.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in materials science.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₂NO | |
| Molecular Weight | 171.15 g/mol | |
| Appearance | Solid (form may vary) | General knowledge |
| Key Functional Groups | Primary Amine (-NH₂), Ketone (C=O), Difluorophenyl Ring | General knowledge |
The presence of the primary amino group offers a reactive site for polymerization reactions, particularly in the formation of polyimides and polyamides. The ketone functionality can be utilized for further molecular modifications or to influence the final properties of the material. The difluorinated phenyl ring is crucial for enhancing thermal stability and altering the electronic nature of the molecule, which is particularly advantageous in the field of organic electronics.
Application in High-Performance Polymers: The Polyimide Paradigm
High-performance polymers, such as polyimides, are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of fluorine-containing monomers is a well-established strategy to improve the processability and enhance the dielectric properties of these polymers. This compound can serve as a valuable co-monomer in the synthesis of novel polyimides, imparting desirable characteristics.
Rationale for Application in Polyimides
The primary amino group of this compound can readily react with dianhydrides in a two-step polymerization process to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.[1] The fluorine atoms ortho to the amino group can influence the polymer chain packing and solubility, often leading to more processable polyimides without compromising thermal performance.
Experimental Protocol: Synthesis of a Fluorinated Co-polyimide
This protocol outlines a general procedure for the synthesis of a co-polyimide using this compound as a co-monomer.
Materials:
-
This compound
-
A conventional aromatic diamine (e.g., 4,4'-oxydianiline - ODA)
-
An aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
Glass plate for casting
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve a 9:1 molar ratio of 4,4'-oxydianiline (ODA) and this compound in anhydrous NMP.
-
Stir the solution at room temperature until all the diamines are completely dissolved.
-
Slowly add a stoichiometric amount of pyromellitic dianhydride (PMDA) powder to the diamine solution in small portions over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat according to the following program:
-
80°C for 2 hours to remove the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.
-
Workflow Diagram:
Caption: Workflow for the synthesis of a fluorinated co-polyimide film.
Precursor for Organic Electronics Materials
The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on the development of novel materials with tailored electronic properties. Aromatic amines are fundamental building blocks for hole-transporting materials (HTMs) in OLEDs. This compound, with its difluorinated aromatic amine structure, can serve as a valuable starting material for the synthesis of more complex molecules for these applications.
Rationale for Application in OLED Material Synthesis
The amino group provides a reactive handle for coupling reactions (e.g., Buchwald-Hartwig amination) to build larger, conjugated molecules commonly used as HTMs. The fluorine atoms can lower the HOMO (Highest Occupied Molecular Orbital) energy level of the resulting material, which can improve charge injection and device stability. The ketone group offers a site for further functionalization to fine-tune the material's properties.
Conceptual Synthetic Protocol: Synthesis of a Triarylamine Derivative
This protocol outlines a conceptual synthetic pathway for a triarylamine derivative, a common core for hole-transporting materials, using this compound as a starting material.
Materials:
-
This compound
-
An aryl bromide (e.g., 4-bromobiphenyl)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas supply
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Buchwald-Hartwig Amination:
-
To a Schlenk flask under a nitrogen atmosphere, add this compound, 2.2 equivalents of 4-bromobiphenyl, Pd₂(dba)₃ (catalytic amount), and Xantphos (catalytic amount).
-
Add anhydrous toluene to the flask, followed by 2.5 equivalents of sodium tert-butoxide.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired triarylamine derivative.
-
Reaction Pathway Diagram:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and answer frequently asked questions to help you improve your reaction yields and product purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, particularly due to the presence of the fluorine atoms which can enhance metabolic stability and binding affinity.[1] The most direct synthetic approach appears to be a Friedel-Crafts acylation of 3,5-difluoroaniline. However, this route is fraught with challenges that can lead to significantly low yields or complete reaction failure. The primary obstacle lies in the fundamental incompatibility of the free amino group (-NH₂) with the Lewis acid catalysts required for the reaction.[2][3] This guide provides a robust, field-proven strategy to overcome this issue by employing a protection-acylation-deprotection sequence.
Frequently Asked Questions (FAQs)
Q1: Why does the direct Friedel-Crafts acylation of 3,5-difluoroaniline fail?
The core issue is a Lewis acid-base interaction. The amino group (-NH₂) on the aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Friedel-Crafts catalyst, typically aluminum chloride (AlCl₃), is a strong Lewis acid.[4] Instead of catalyzing the acylation of the aromatic ring, the catalyst preferentially forms a stable complex with the amino group.[5][6] This interaction creates a positively charged nitrogen center, which acts as a powerful electron-withdrawing group, deactivating the aromatic ring towards the desired electrophilic substitution.[2]
Q2: What is the most effective strategy to synthesize this compound?
A three-step approach is the most reliable method:
-
Protection: The amino group of 3,5-difluoroaniline is protected, most commonly as an acetamide. This significantly reduces the basicity of the nitrogen atom.
-
Friedel-Crafts Acylation: The protected aniline derivative then undergoes a standard Friedel-Crafts acylation. The acetamido group is an ortho-, para-director, guiding the incoming acyl group to the desired 4-position.
-
Deprotection: The protecting group is removed, typically via acid-catalyzed hydrolysis, to yield the final product.[4]
Q3: Can I use other acylating agents besides acetyl chloride or acetic anhydride?
Yes, while acetyl chloride and acetic anhydride are common, other acylating agents can be used. The choice depends on the desired acyl group. The mechanism involving the generation of an acylium ion intermediate remains the same.[7]
Q4: How can I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most convenient method. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to track the disappearance of the starting material and the appearance of the product spot. Staining with potassium permanganate or visualization under UV light can aid in detection. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Recommended Synthetic Workflow
The following diagram outlines the recommended three-step pathway for a successful synthesis.
Caption: Recommended three-step synthetic pathway.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield in the Friedel-Crafts Acylation Step (Step 2)
This is the most critical step and often the primary source of yield loss.
Potential Cause A: Incomplete Protection of the Amino Group
-
Explanation: If any starting 3,5-difluoroaniline remains from Step 1, it will react with and sequester the AlCl₃ catalyst, inhibiting the reaction.
-
Solution:
-
Verify Purity: Before proceeding to Step 2, confirm the complete conversion of 3,5-difluoroaniline to N-(3,5-difluorophenyl)acetamide using TLC or ¹H NMR.
-
Purify if Necessary: If starting material is present, purify the acetamide product by recrystallization or column chromatography.
-
Potential Cause B: Poor Quality or Improper Handling of Lewis Acid Catalyst
-
Explanation: Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture will hydrolyze it, rendering it inactive.
-
Solution:
-
Use a fresh, unopened bottle of anhydrous AlCl₃.
-
Weigh the catalyst quickly in a dry environment (e.g., a glove box or under a stream of nitrogen).
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Potential Cause C: Insufficient Stoichiometry of Lewis Acid
-
Explanation: In Friedel-Crafts acylation, the product ketone is a moderate Lewis base and forms a complex with the AlCl₃ catalyst.[8] This complexation removes the catalyst from the cycle. Therefore, a stoichiometric amount (or slight excess) of the catalyst is required, not a catalytic amount.
-
Solution:
-
Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the N-(3,5-difluorophenyl)acetamide.
-
For more deactivated systems, increasing the stoichiometry to 2.0-3.0 equivalents may be necessary. A small-scale trial is recommended to optimize this.
-
| Lewis Acid | Relative Reactivity | Typical Solvents | Notes |
| AlCl₃ | Very High | Dichloromethane (DCM), Dichloroethane (DCE), Nitrobenzene | Most common and powerful. Requires stoichiometric amounts. |
| FeCl₃ | High | DCE, Nitrobenzene | Less powerful than AlCl₃ but still very effective. |
| BF₃·OEt₂ | Moderate | Ether, DCM | Good for activated rings; may be too weak for this substrate. |
| ZnCl₂ | Moderate to Low | Dichloromethane | Generally requires higher temperatures. |
| Table 1: Comparison of common Lewis acids for Friedel-Crafts Acylation. |
Problem 2: Difficulty with the Deprotection Step (Step 3)
Potential Cause A: Incomplete Hydrolysis
-
Explanation: The acetamido group can be stubborn to hydrolyze, especially with the deactivating fluorine atoms on the ring.
-
Solution:
-
Increase Reaction Time/Temperature: Ensure the reaction is refluxing vigorously and extend the reaction time. Monitor by TLC until the acetylated intermediate is fully consumed.
-
Increase Acid Concentration: Use a more concentrated acid solution (e.g., 6M HCl instead of 3M HCl).
-
Potential Cause B: Product Degradation
-
Explanation: Prolonged exposure to harsh acidic conditions at high temperatures can lead to side reactions or degradation of the desired product.
-
Solution:
-
Careful Monitoring: Monitor the reaction closely by TLC. Once the starting material is gone, proceed immediately to workup. Do not leave it refluxing unnecessarily.
-
Alternative Conditions: Consider using a different acid like H₂SO₄ or exploring basic hydrolysis conditions (e.g., NaOH in aqueous ethanol), though this may require re-optimization.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why are aniline derivatives unsuitable for Friedel-Crafts alkylat... | Study Prep in Pearson+ [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(4-Amino-3,5-difluorophenyl)ethanone
Welcome to the technical support center for the purification of 1-(4-Amino-3,5-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this polar aromatic amine.
Understanding the Molecule: Key Purification Challenges
This compound is a substituted acetophenone that presents a unique set of purification challenges due to its chemical properties. The presence of a basic amino group on the phenyl ring is the primary determinant of its purification behavior. This amino group can interact strongly with acidic stationary phases, such as silica gel, leading to common issues like peak tailing and irreversible adsorption during column chromatography. Furthermore, the fluorine atoms and the ketone group influence the molecule's polarity and solubility, which must be carefully considered when selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is colored, often pink or brown. Is it impure, and how can I remove the color?
A1: A pink or brownish hue is a common observation with many aromatic amines and is often due to the formation of colored oxidation products. While a slight coloration may not always indicate significant impurity, it is best practice to minimize it. The color can often be removed by recrystallization with the addition of a small amount of activated carbon. However, use activated carbon judiciously, as it can also adsorb your product, leading to a lower yield.
Q2: During column chromatography on silica gel, I'm experiencing severe peak tailing and low recovery of my compound. What is causing this?
A2: This is a classic issue when purifying basic compounds like aromatic amines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface through acid-base interactions. This leads to a portion of your compound being more strongly retained, resulting in a "tailing" peak and, in severe cases, irreversible adsorption and low recovery.
Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?
A3: It is not uncommon for a single solvent to be suboptimal for recrystallization. In such cases, a two-solvent system is often effective. You would dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Upon slow cooling, crystals should form.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Troubleshooting Common Recrystallization Issues:
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No crystals form upon cooling | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a "poor" solvent to the solution to decrease the solubility of your compound. |
| Poor recovery of the compound | The compound has significant solubility in the cold solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on the properties of similar compounds like p-Aminoacetophenone, which is soluble in hot water, ethanol, and ether[1], a good starting point for this compound would be a mixed solvent system like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate). Heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Add the "poor" solvent (e.g., water or hexanes) dropwise to the hot filtrate until a persistent turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. The key to successful chromatography of this compound is to mitigate the interaction between the basic amino group and the acidic silica gel.
Troubleshooting Column Chromatography of Aromatic Amines:
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Severe peak tailing and streaking | Strong acid-base interaction between the amine and silica gel. | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia) to your eluent. Use an amine-functionalized silica gel. |
| Compound does not elute from the column | The eluent is not polar enough to displace the highly adsorbed compound. | Gradually increase the polarity of your eluent. If the compound is still retained, consider switching to reversed-phase chromatography. |
| Poor separation of closely related impurities | The chosen eluent system does not provide sufficient selectivity. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation. Consider using a shallower solvent gradient during elution. |
Step-by-Step Flash Chromatography Protocol:
-
Stationary Phase: Standard silica gel can be used, but for difficult separations, consider using amine-functionalized silica.
-
Eluent Selection: A common mobile phase for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Crucially, add 0.5-1% triethylamine to the eluent mixture to suppress the interaction with silica gel.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
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Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and load it onto the column. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.
-
Elution: Start with a less polar eluent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Analysis and Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
Potential Impurities in Synthesis
The synthesis of this compound likely proceeds via a Friedel-Crafts acylation of 2,6-difluoroaniline. Given this, potential impurities include:
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Unreacted 2,6-difluoroaniline: The starting material may be carried through the reaction.
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N-acylated byproduct: The amino group of the aniline can be acylated by the acetylating agent, forming an amide.
-
Di-acylated product: In some cases, a second acetyl group may be added to the aromatic ring.
The choice of purification method should be able to effectively separate the desired product from these potential impurities.
References
-
PubChem Compound Summary for CID 7468, p-Aminoacetophenone. National Center for Biotechnology Information. [Link]
-
Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015–1021. [Link]
- United States Patent 11,180,441 B2. (2021).
Sources
Technical Support Center: Synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone. This critical intermediate is often synthesized via a multi-step process, typically involving the Friedel-Crafts acylation of a protected 3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and impurities encountered during this synthesis. We will delve into the causality behind these issues and provide field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Problem 1: Low or No Product Formation in the Friedel-Crafts Acylation Step
Question: "I am attempting the Friedel-Crafts acylation on my N-acetylated 3,5-difluoroaniline, but I am recovering mostly unreacted starting material. What are the likely causes?"
Answer: This is a frequent issue in Friedel-Crafts reactions, which are highly sensitive to reaction conditions. The root cause typically involves the Lewis acid catalyst or the reaction setup.
-
Causality 1: Lewis Acid Deactivation. The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze AlCl₃, rendering it inactive. Furthermore, the carbonyl group of both your acylating agent (e.g., acetyl chloride) and the ketone product will complex with AlCl₃.[1] This complexation means that, unlike truly catalytic reactions, a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion.[2]
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Causality 2: Insufficient Electrophile Generation. The reaction proceeds by generating a highly reactive acylium ion, which acts as the electrophile.[3] If the Lewis acid is deactivated or present in insufficient quantities, the concentration of the acylium ion will be too low for the reaction to occur at a reasonable rate.
Troubleshooting Protocol & Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry all glassware under a vacuum or in an oven before use.
-
Use freshly opened or distilled anhydrous solvents.
-
Handle AlCl₃ in a glovebox or under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
-
Verify Catalyst Stoichiometry:
-
Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the N-acetylated aniline to account for complexation with the substrate.
-
For reactions that are still sluggish, a second equivalent of AlCl₃ may be required to also complex with the product ketone as it forms.
-
-
Optimize Reagent Addition and Temperature:
-
Add the acetyl chloride or acetic anhydride to the suspension of the substrate and AlCl₃ at a low temperature (0-5 °C) to control the initial exothermic reaction.
-
After the initial addition, allow the reaction to warm to room temperature or gently heat as needed to drive it to completion. Monitor progress by TLC or LC-MS.
-
Problem 2: Formation of an Unwanted Isomer
Question: "My final product, after deprotection, is contaminated with a significant isomeric impurity that is difficult to separate. What is this side product and how can I prevent its formation?"
Answer: The impurity is almost certainly 1-(2-Amino-3,5-difluorophenyl)ethanone . Its formation is a direct consequence of the directing effects of the N-acetyl group during the electrophilic aromatic substitution.
-
Causality: Ortho vs. Para Direction. The N-acetyl (acetamido) group is a powerful ortho, para-directing group. While the para position is generally favored due to reduced steric hindrance, acylation at the ortho position is a competitive and common side reaction. The ratio of para (desired) to ortho (side product) is highly dependent on the reaction conditions.
dot
Caption: Formation of desired para and side-product ortho isomers.
Strategies for Maximizing Para-Selectivity:
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane often provide better para-selectivity compared to more polar solvents.
-
Temperature Control: Running the reaction at lower temperatures can sometimes increase the selectivity for the thermodynamically more stable para isomer.
-
Purification: If the ortho isomer still forms, careful purification is necessary.
-
Recrystallization: The two isomers often have different solubilities, allowing for separation by fractional crystallization. Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the most reliable method for separation.
-
| Parameter | Condition to Favor Para Product | Rationale |
| Temperature | Lower (e.g., 0 °C to RT) | Increases selectivity for the sterically less hindered, more stable isomer. |
| Solvent | Non-polar (e.g., CH₂Cl₂) | Can reduce solvation of the intermediate, enhancing steric effects. |
| Lewis Acid | Bulkier Lewis acids (e.g., FeCl₃) | May sterically disfavor attack at the more crowded ortho position. |
Problem 3: Product Discoloration (Pink, Brown, or Black Impurities)
Question: "My final product is a dark, discolored solid, not the expected off-white or yellow crystals. What is causing this?"
Answer: Aniline derivatives are notoriously prone to oxidation, which produces highly colored impurities.
-
Causality: Oxidation of the Amino Group. The free amino group in your final product is susceptible to air oxidation, especially in the presence of light or trace metal impurities. This process can form nitroso, nitro, and ultimately complex polymeric azo compounds, which are intensely colored.[4] While the fluorine atoms reduce the electron density of the ring, the amine remains a point of reactivity.
Preventative Measures and Purification:
-
Inert Atmosphere: Handle the final product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification and drying.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen for the final purification steps.
-
Purification via Charcoal/Silica:
-
During the final workup or before recrystallization, dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can effectively adsorb many colored impurities.
-
A quick filtration through a short plug of silica gel can also remove baseline impurities.
-
-
Storage: Store the purified this compound in a dark, airtight container, preferably under an inert atmosphere and refrigerated, to prolong its shelf life.
Frequently Asked Questions (FAQs)
Q1: Why can't I perform the Friedel-Crafts acylation directly on 3,5-difluoroaniline?
A1: The amino group (-NH₂) on the aniline is a Lewis base, while the Friedel-Crafts catalyst (e.g., AlCl₃) is a strong Lewis acid. They react aggressively with each other, forming a Lewis acid-base adduct.[5] This places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards the intended electrophilic substitution.[6][7][8] Therefore, protecting the amine as an amide is essential to allow the reaction to proceed.
dot
Caption: Reaction between aniline and Lewis acid catalyst.
Q2: What is the best method for monitoring the reaction progress?
A2: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Use a solvent system like 30-50% ethyl acetate in hexanes. You can visualize the spots under a UV lamp (254 nm). For more quantitative analysis and to accurately identify isomers, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q3: My deprotection (hydrolysis) step is incomplete. How can I improve it?
A3: Incomplete hydrolysis leaves residual N-acetyl intermediate in your final product. To drive the reaction to completion, ensure you are using a sufficient excess of acid (e.g., 6M HCl) or base (e.g., 10% NaOH) and an adequate reaction time and temperature. Refluxing for several hours is common. Monitor the disappearance of the starting material by TLC or LC-MS before performing the workup.
Experimental Protocols
Protocol 1: Protection of 3,5-Difluoroaniline
-
Dissolve 3,5-difluoroaniline (1.0 eq.) in a suitable solvent like dichloromethane or ethyl acetate.
-
Add a base, such as pyridine (1.2 eq.) or triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of the starting aniline.
-
Perform an aqueous workup, wash with dilute HCl (if using triethylamine), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield N-(3,5-difluorophenyl)acetamide, which can often be used without further purification.
Protocol 2: Friedel-Crafts Acylation
-
Under an inert atmosphere, suspend N-(3,5-difluorophenyl)acetamide (1.0 eq.) and anhydrous aluminum chloride (1.2 eq.) in anhydrous 1,2-dichloroethane.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
After addition, stir at 0 °C for 30 minutes, then warm to 60-70 °C and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, then slowly pour it into a beaker of crushed ice and concentrated HCl.
-
Stir vigorously for 30 minutes to break up the aluminum complexes.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude 1-(4-Acetamido-3,5-difluorophenyl)ethanone.
Protocol 3: Deprotection (Acid Hydrolysis)
-
Add the crude acetylated product to a mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until TLC or LC-MS indicates complete conversion.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the remaining aqueous solution with a base (e.g., solid NaHCO₃ or 2M NaOH) until pH > 8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
References
-
Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 6), 553–561. [Link]
- Google Patents. (2013).
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
El-Faham, A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Journal of Advanced Chemistry, 1(1), 1-20. [Link]
-
PrepChem.com. Synthesis of 3,5-difluoroaniline. [Link]
- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult? [Link]
- Google Patents. (1978).
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chem-Impex. 3,5-Difluoroaniline. [Link]
- Google Patents. (1999).
-
IUCr Journals. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
European Patent Office. (1992). EP 0497213 A2 - Process for producing 3,5-difluoroaniline. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
-
Montesdeoca-Esponda, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12345–12355. [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? [Link]
- Google Patents. Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]
-
gsrs.ncats.nih.gov. 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. [Link]
- Google Patents. (1999). US5977412A - Process for preparing 3,5-difluoroaniline.
-
Krüger, G., et al. (1984). Synthesis of further amino-halogen-substituted phenyl-aminoethanols. Arzneimittelforschung, 34(11A), 1612-24. [Link]
-
Smart Achievers. Statement (II): Aniline does not undergo Friedel-Craft's reaction (alkylation and acylation). [Link]
-
ResearchGate. (2006). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]
-
PubChem. 1-(4-Amino-3,5-difluorophenyl)-2-fluoroethanone. [Link]
-
ResearchGate. (1987). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Statement (II): Aniline does not undergo Friedel-Craft's reaction (alkylation and acylation). [smartachievers.online]
Technical Support Center: Stability of 1-(4-Amino-3,5-difluorophenyl)ethanone
Welcome to the technical support center for 1-(4-amino-3,5-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the scientific rationale behind experimental design and to ensure the integrity of your results.
Introduction to this compound
This compound is an important building block in medicinal chemistry and materials science. Its structure, featuring an aromatic amine, a ketone, and fluorine substituents, presents unique stability considerations. Understanding its behavior in different solvent environments is critical for developing robust synthetic routes, formulating stable drug products, and ensuring the accuracy of analytical measurements.
This guide will address common questions and challenges related to the stability of this compound, providing both theoretical explanations and practical, step-by-step protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are driven by the reactivity of its functional groups: the aromatic amine and the ketone. The main pathways include:
-
Oxidation: The electron-rich aromatic amine is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or colored polymeric impurities.[1][2] This process can be accelerated by the presence of atmospheric oxygen, metal ions, or oxidizing agents.
-
Photodegradation: Aromatic ketones and amines can be sensitive to light, particularly in the UV spectrum.[3] Photosensitive groups like carbonyls and nitroaromatics can absorb light energy, leading to the formation of reactive species that can cause decomposition.[3]
-
Acid/Base Catalyzed Reactions: Extreme pH conditions can affect the stability of the compound. While the aniline moiety is basic, the difluoro substitution reduces its basicity. However, strong acidic or basic conditions can still promote side reactions or degradation.
-
Solvent-Adduct Formation: In certain reactive solvents, particularly protic solvents, there is a possibility of adduct formation or reactions involving the amine or ketone group.
Q2: How does solvent polarity affect the stability of this compound?
A2: Solvent polarity plays a crucial role in the stability of this compound by influencing reaction rates and the solvation of reactive intermediates.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the amino group, potentially "caging" it and reducing its nucleophilicity.[4][5] While this can sometimes slow down certain degradation reactions, they can also participate in reactions themselves, for instance, by acting as a nucleophile or proton source.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): These solvents possess a dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[6] They are generally considered good solvents for a wide range of reactions.[6] In the context of stability, they are less likely to directly participate in degradation reactions compared to protic solvents. However, they can still influence the rate of degradation by solvating transition states.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are generally poor at solvating charged species.[6] While this can minimize certain ionic degradation pathways, the solubility of this compound in these solvents may be limited.
Q3: My solution of this compound in methanol is turning yellow over time. What is causing this?
A3: The development of a yellow color in a methanol solution of this compound is a common indicator of degradation, likely due to oxidation of the aromatic amine. Aromatic amines are known to form colored oxidation products. This process can be accelerated by exposure to air (oxygen) and light. To mitigate this, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in the analytical solvent or during sample preparation. | 1. Assess Autosampler Stability: Prepare a standard solution and inject it repeatedly over a 24-hour period to check for changes in peak area or the appearance of new peaks. 2. Use a More Inert Solvent: If degradation is observed, consider switching to a less reactive solvent for your analysis, such as acetonitrile. 3. Control Temperature: If using an autosampler, ensure the sample compartment is temperature-controlled (e.g., 4°C) to slow down potential degradation.[7] |
| Formation of an unknown impurity during a reaction in a protic solvent. | The solvent may be participating in a side reaction with the starting material or an intermediate. | 1. Switch to an Aprotic Solvent: Repeat the reaction in a polar aprotic solvent (e.g., THF, acetonitrile) to see if the impurity is still formed. 2. Run a Solvent Blank: Heat the starting material in the protic solvent under the reaction conditions (without other reagents) to confirm if the solvent is the cause of the degradation. |
| Low recovery of the compound after storage in solution. | The compound is degrading under the storage conditions. | 1. Optimize Storage Conditions: Store solutions at a lower temperature (e.g., -20°C or -70°C) to minimize thermal degradation.[7] 2. Inert Atmosphere: Purge the vial with an inert gas (nitrogen or argon) before sealing to prevent oxidation. 3. Protect from Light: Use amber vials or wrap vials in aluminum foil to prevent photodegradation. |
Experimental Protocols
To systematically evaluate the stability of this compound, a forced degradation study is recommended.[1][3][8] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[8]
Protocol 1: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Methanol, Acetonitrile, Water (HPLC grade)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be relatively stable, such as acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.[1]
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to detect any degradation products.
-
Data Analysis:
-
Calculate the percentage degradation for each condition.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.
Visualization of Experimental Workflow
Caption: Factors influencing the stability of this compound.
References
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
-
Catalyst. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic and Aprotic Solvents For SN1 & SN2 Reactions. [Link]
-
Eurofins. (2023). Analytical Method Summaries. [Link]
-
Leah4sci. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. [Link]
-
Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]
-
ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(4-Amino-3,5-difluorophenyl)ethanone
Welcome to the technical support center for the synthesis and optimization of 1-(4-Amino-3,5-difluorophenyl)ethanone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis. Our approach is grounded in established chemical principles and draws from extensive experience in synthetic organic chemistry.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical agents. The presence of the difluoro substitution pattern on the aniline ring significantly influences the molecule's electronic properties and, consequently, its reactivity. The primary challenge in its synthesis lies in achieving high yields and purity due to the electron-withdrawing nature of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.
A common synthetic approach involves the Friedel-Crafts acylation of 3,5-difluoroaniline. However, the amino group's basicity and the deactivated ring present considerable hurdles. Therefore, a multi-step synthesis starting from more reactive precursors is often employed. This guide will focus on the optimization of a plausible synthetic route and address the common issues encountered.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step sequence starting from a more easily functionalized precursor, such as 1-bromo-3,5-difluorobenzene or 3,5-difluoroaniline. A plausible route starting from 3,5-difluoroaniline is outlined below:
-
Protection of the amino group: The amino group of 3,5-difluoroaniline is first protected, for example, as an amide (e.g., acetamide), to prevent side reactions and to modulate its directing effect.
-
Friedel-Crafts Acylation: The protected aniline derivative then undergoes a Friedel-Crafts acylation to introduce the acetyl group. This is a critical step requiring careful optimization of the Lewis acid catalyst, solvent, and temperature.
-
Deprotection: The protecting group is subsequently removed to yield the final product.
Q2: What are the primary challenges in the Friedel-Crafts acylation of a difluorinated aniline derivative?
The main challenges include:
-
Ring Deactivation: The two fluorine atoms are strongly electron-withdrawing, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution.
-
Ortho/Para Selectivity: While the protected amino group is an ortho, para-director, the steric hindrance from the fluorine atoms and the protecting group can influence the regioselectivity.
-
Harsh Reaction Conditions: Overcoming the ring deactivation often requires strong Lewis acids and higher temperatures, which can lead to side reactions and degradation of the starting material or product.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
For reaction monitoring, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly effective. For final product characterization and purity assessment, the following techniques are recommended:
-
HPLC: To determine the purity profile and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (amine, ketone).
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently active catalyst. 2. Deactivated catalyst due to moisture. 3. Reaction temperature is too low. 4. Poor quality of reagents. | 1. Increase the equivalents of the Lewis acid (e.g., AlCl₃). 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature while monitoring for decomposition. 4. Use freshly opened or purified reagents. |
| Formation of Multiple Products (Isomers or Side-Products) | 1. Incorrect regioselectivity in the Friedel-Crafts acylation. 2. Side reactions due to high temperatures. 3. Reaction with the protecting group. | 1. Experiment with different Lewis acids and solvent systems to modulate selectivity. 2. Optimize the reaction temperature to the minimum required for a reasonable reaction rate. 3. Choose a more robust protecting group if necessary. |
| Product Decomposition During Workup or Purification | 1. The amino group is sensitive to acidic or basic conditions. 2. The product is thermally unstable. | 1. Use a mild workup procedure, such as a saturated solution of sodium bicarbonate for neutralization.[2][3] 2. Employ purification techniques that avoid high temperatures, such as flash column chromatography at room temperature. |
| Difficulty in Removing the Protecting Group | 1. The protecting group is too stable under standard deprotection conditions. 2. The deprotection conditions are too harsh and lead to product degradation. | 1. If using an acetyl protecting group, try harsher hydrolysis conditions (e.g., stronger acid or base, higher temperature), but monitor for side reactions. 2. Consider a protecting group that can be removed under milder conditions (e.g., Boc or Cbz). |
Experimental Protocol: A Plausible Synthetic Route
The following is a representative, step-by-step methodology for the synthesis of this compound. This protocol should be optimized for your specific laboratory conditions.
Step 1: N-Acetylation of 3,5-difluoroaniline
-
To a solution of 3,5-difluoroaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a base (e.g., pyridine or triethylamine, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3,5-difluorophenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
In a flame-dried, three-necked flask under an inert atmosphere, add N-(3,5-difluorophenyl)acetamide (1.0 eq.) and a solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture to 0 °C and slowly add a Lewis acid (e.g., aluminum chloride, 2.5 eq.) in portions.
-
After the addition is complete, add acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to the desired temperature (e.g., room temperature or reflux), monitoring by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash with water and brine.
-
Dry the organic phase and concentrate to get the crude N-(4-acetyl-3,5-difluorophenyl)acetamide.
Step 3: Deprotection
-
Dissolve the crude N-(4-acetyl-3,5-difluorophenyl)acetamide in a mixture of ethanol and aqueous HCl (e.g., 6M).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., solid NaOH or NaHCO₃) until pH > 7.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizing the Synthetic Pathway and Troubleshooting
Caption: A troubleshooting decision tree for low yield in the Friedel-Crafts acylation step.
References
-
Kumar, Y., Jaiswal, Y., Thakur, R., & Kumar, A. (2018). A Straightforward Synthesis of α-Amino Diaryl Ketones from (Hetero)Arylacetonitriles Promoted by N-Bromosuccinimide. ResearchGate. Available at: [Link]
-
Appiah, C., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 132043588, 1-(4-Amino-3,5-difluorophenyl)-2-fluoroethanone. PubChem. Available at: [Link]
-
Helal, M. H., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Available at: [Link]
-
Appiah, C., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate... IUCr Journals. Available at: [Link]
-
Global Substance Registration System. 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. gsrs. Available at: [Link]
- Google Patents. (2015). US20150133671A1 - The Process For Preparing a Ketosulfone Derivative. Google Patents.
-
National Center for Biotechnology Information. (2012). Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid – A Candidate Monomer for Chiral Brønsted-Acid Peptide-Based Catalysts. PubMed Central. Available at: [Link]
-
SciSpace. (1981). DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. SciSpace. Available at: [Link]
-
CKT College Panvel. (n.d.). A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. CKT College Panvel. Available at: [Link]
-
Krüger, G., et al. (1984). Synthesis of further amino-halogen-substituted phenyl-aminoethanols. Arzneimittelforschung. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13355515, 1-(4-Amino-3-methylphenyl)ethanone. PubChem. Available at: [Link]
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
- Google Patents. (2013). CN102924306A - Preparation method for 4-aminoacetophenone. Google Patents.
-
Wikipedia. 4C-I. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PubMed Central. Available at: [Link]
Sources
- 1. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
Technical Support Center: Purification of 1-(4-Amino-3,5-difluorophenyl)ethanone
This guide is designed for researchers, scientists, and drug development professionals actively working with 1-(4-Amino-3,5-difluorophenyl)ethanone. As a critical intermediate in the synthesis of various pharmaceutical agents, its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges, ensuring you can achieve the required purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities typically originate from the synthetic route used. Common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3,4-difluoroaniline derivatives or acetylating agents.
-
Reaction Byproducts: Side-reactions such as over-acetylation, incomplete reactions, or dimerization can occur. Azo compounds, formed by the oxidation and coupling of the aromatic amine, are a frequent source of discoloration.[1]
-
Reagent-Related Impurities: Residual catalysts, acids, or bases used during the synthesis can remain in the crude product.
-
Degradation Products: Aromatic amines are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.[2] This is often the cause of a product appearing tan, brown, or even black.
Q2: My product is a dark brown or black solid. What causes this discoloration and how can I remove it?
A2: Dark discoloration in aromatic amines is almost always due to oxidation. The amino group is sensitive and can form highly colored, conjugated polymeric or oxidized species. To address this:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can effectively adsorb these colored impurities. Use it sparingly (1-2% w/w) as it can also adsorb your product, reducing the yield.
-
Minimize Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent further degradation.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a typical starting point.[2]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and purification efficiency (e.g., tracking fractions from column chromatography).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities with different chemical structures. ¹⁹F NMR is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify the mass of unknown impurities.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Residue After Solvent Evaporation | 1. Presence of low-melting point impurities. 2. Residual solvent trapped in the product. 3. The product itself may be an oil if highly impure. | 1. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. 2. Dry the product under high vacuum for an extended period. 3. If trituration fails, proceed with column chromatography to separate the product from impurities. |
| Low Recovery After Recrystallization | 1. The chosen solvent is too good; the product remains soluble even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. 4. Excessive activated carbon was used, adsorbing the product. | 1. Use a binary solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexanes) dropwise until turbidity persists. Then, heat to redissolve and cool slowly. 2. Concentrate the mother liquor and cool again to recover a second crop of crystals. 3. Heat the filtration funnel and receiving flask to prevent cooling. |
| Persistent Impurity Peak in HPLC (Close to the Main Peak) | 1. The impurity is structurally very similar to the product. 2. Co-crystallization is occurring. | 1. Optimize Chromatography: Change the mobile phase composition, gradient, or even the column type (e.g., switch to a phenyl-hexyl column for different selectivity). Preparative HPLC may be necessary.[4] 2. Chemical Wash: Perform an acid-base extraction (see Protocol 3). The basicity of the amino group allows it to be separated from neutral impurities.[5][6] 3. Repeat Recrystallization: Perform a second recrystallization from a different solvent system to disrupt the co-crystallization pattern. |
| Product Fails to Crystallize from Solution | 1. Solution is supersaturated but nucleation has not occurred. 2. High concentration of impurities inhibiting crystal lattice formation. | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal from a previous pure batch. 2. Cool Slowly: Place the solution in a refrigerator, then a freezer, to allow slow crystal growth. Rapid cooling often leads to oils or amorphous solids. 3. Purify Further: If nucleation fails, the material is likely too impure. Perform column chromatography before attempting recrystallization again. |
Experimental Protocols & Workflows
Workflow 1: General Purification Strategy
This diagram outlines a decision-making process for purifying the crude this compound.
Caption: Decision tree for purification of this compound.
Protocol 1: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid material. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.
1. Solvent Selection:
- Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water).
- A good candidate will require heating to dissolve the solid.
- Binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) are highly effective.
2. Step-by-Step Procedure (Ethanol/Water System):
- Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
- Add the minimum amount of hot ethanol required to fully dissolve the solid.
- If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for 5-10 minutes.
- Perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities.
- To the hot, clear filtrate, add water dropwise until the solution becomes faintly cloudy (turbid).
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
- Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This technique is used to separate compounds with different polarities and is effective for removing significant impurities.
1. Preparation:
- Stationary Phase: Silica gel is standard.
- Mobile Phase (Eluent): Determine the best solvent system using TLC. A good system will give the product an Rf value of ~0.3. A mixture of hexanes and ethyl acetate is a common starting point. The fluorine atoms increase lipophilicity, so you may need a slightly more polar eluent than for non-fluorinated analogs.
2. Step-by-Step Procedure:
- Dry-pack or wet-pack a glass column with silica gel in the chosen eluent system.
- Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. This is the "dry load."
- Carefully add the dry-loaded silica to the top of the column.
- Begin eluting the column with the mobile phase, collecting fractions in test tubes.
- Monitor the fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure.
- Dry the resulting solid under high vacuum.
Workflow 2: Troubleshooting Persistent Impurities
This diagram helps you decide on a course of action when a stubborn impurity remains after initial purification attempts.
Caption: Troubleshooting workflow for stubborn impurities based on polarity.
Protocol 3: Acid-Base Extraction
This liquid-liquid extraction method leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.[6]
1. Principle:
- In an acidic aqueous solution (pH < 2), the amine group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺).
- This salt is highly soluble in water and insoluble in most organic solvents.
- Neutral or acidic impurities will remain in the organic phase.
2. Step-by-Step Procedure:
- Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
- Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
- Shake the funnel vigorously, venting frequently. Allow the layers to separate.
- Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer contains neutral impurities and should be set aside.
- Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
- Combine all aqueous extracts in a clean flask and cool in an ice bath.
- Slowly add a base (e.g., 10 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an emulsion.
- Extract the basic aqueous solution multiple times with fresh portions of ethyl acetate or dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
References
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC - NIH. [Link]
-
DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Annals of the University of Oradea, Fascicle of Textiles, Leatherwork. [Link]
- Process for the purification of aromatic amines.
-
Troubleshooting. The Pharma Master. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
What are the key steps in the purification of pharmaceutical intermediates? Blog. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. [Link]
-
p-Aminoacetophenone | C8H9NO. PubChem. [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]
-
This compound | C8H7F2NO. PubChem. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central. [Link]
-
Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
Sources
- 1. landreclamationjournal.usamv.ro [landreclamationjournal.usamv.ro]
- 2. scispace.com [scispace.com]
- 3. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Challenges in the scale-up of 1-(4-Amino-3,5-difluorophenyl)ethanone production
Technical Support Center: Scale-Up of 1-(4-Amino-3,5-difluorophenyl)ethanone
Prepared by: Senior Application Scientist, Gemini Synthetics
Welcome to the technical support resource for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals to provide field-proven insights and troubleshoot challenges encountered during production. The synthesis of this fluorinated aniline derivative, a key building block in pharmaceuticals, presents unique challenges, particularly during scale-up. This document offers a structured approach to understanding and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for synthesizing this compound?
The most established and scalable route involves a three-step sequence starting from 3,5-difluoroaniline:
-
N-Protection: The amino group of 3,5-difluoroaniline is protected, typically as an acetamide, to prevent side reactions in the subsequent step.
-
Friedel-Crafts Acylation: The protected aniline undergoes a regioselective Friedel-Crafts acylation to introduce the acetyl group at the para-position.
-
Deprotection: The protecting group is removed, usually via acid or base hydrolysis, to yield the final product.
Q2: Why is the direct Friedel-Crafts acylation of 3,5-difluoroaniline not recommended for scale-up?
Direct acylation is highly problematic for several reasons. The primary issue is the Lewis basicity of the amino group, which complexes strongly with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the aromatic ring towards the desired electrophilic substitution. Furthermore, the amino group can compete with the aromatic ring for the acylating agent, leading to significant formation of the N-acylated byproduct and reducing the yield of the C-acylated target molecule.
Q3: What are the Critical Process Parameters (CPPs) to monitor during the Friedel-Crafts acylation step?
The acylation of the N-protected intermediate is the most critical step. The key CPPs are:
-
Stoichiometry of Lewis Acid: A sufficient excess (typically 2.5-3.0 equivalents) of the Lewis acid is required to drive the reaction to completion.
-
Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to the formation of isomeric impurities and degradation.
-
Reagent Purity: The use of anhydrous Lewis acids and solvents is mandatory, as moisture can quench the catalyst and inhibit the reaction.[1]
-
Reaction Time: The reaction must be monitored by in-process controls (e.g., HPLC, TLC) to ensure completion and avoid the formation of degradation products from prolonged exposure to acidic conditions.
Q4: What are the most common impurities encountered during the production of this compound?
Common process-related impurities include:
-
Unreacted N-(3,5-difluorophenyl)acetamide (starting material).
-
The ortho-acylated isomer: 1-(2-Acetamido-3,5-difluorophenyl)ethanone.
-
Impurities from incomplete deprotection, leaving residual N-acetylated product.
-
Potential degradation products if the reaction is subjected to harsh temperatures or extended reaction times.
Process Chemistry Visualization
Synthetic Pathway
The diagram below outlines the recommended three-step synthetic route for the production of this compound.
Caption: Recommended 3-step synthesis pathway.
Troubleshooting Guide for Scale-Up
This guide addresses common issues observed during the scale-up process, providing potential causes and actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Reaction in Step 2 (Acylation) | 1. Inactive Lewis acid catalyst due to moisture exposure.[1]2. Insufficient catalyst loading.3. Low reaction temperature suppressing the reaction rate. | 1. Ensure the use of fresh, anhydrous AlCl₃ from a sealed container. Perform additions under an inert atmosphere (N₂ or Ar).2. Increase catalyst loading incrementally (e.g., from 2.5 to 3.0 eq.).3. Allow the reaction to warm slowly to room temperature after the initial exothermic phase is controlled at 0-5 °C. |
| Low Yield of Desired Para-Isomer in Step 2 | 1. Sub-optimal reaction temperature leading to poor regioselectivity.2. Insufficient reaction time.3. Product loss during aqueous workup and extraction. | 1. Maintain strict temperature control. Lower temperatures often favor the formation of the para-isomer in related Fries rearrangements, a principle that can apply here.[2]2. Monitor reaction progress via HPLC. Extend reaction time until starting material consumption is maximized.3. Optimize the pH of the aqueous quench and the choice of extraction solvent to maximize recovery. |
| High Levels of Ortho-Isomer Impurity | 1. High reaction temperature. The formation of the ortho isomer can be favored at elevated temperatures.2. Choice of Lewis acid or solvent. | 1. Maintain a reaction temperature below 25°C after the initial addition phase.2. Consider screening alternative Lewis acids (e.g., FeCl₃, TiCl₄) or solvents, although AlCl₃ in DCM is standard.[3] |
| Incomplete Deprotection in Step 3 | 1. Insufficient concentration of acid or base.2. Inadequate reaction time or temperature.3. The protected amide is sparingly soluble in the hydrolysis medium. | 1. Increase the concentration of aqueous HCl (e.g., from 3M to 6M).2. Increase the reflux temperature or extend the reaction time. Monitor by HPLC for the disappearance of the protected intermediate.3. Consider adding a co-solvent like ethanol to improve solubility. |
| Product Oiling Out During Crystallization | 1. The solvent system is not optimal for crystallization.2. Presence of impurities inhibiting crystal lattice formation. | 1. Perform a solvent screen to find a suitable single-solvent or bi-solvent system (e.g., Isopropanol/Water, Toluene/Heptane).2. Purify the crude product via a silica gel plug or activated carbon treatment before final crystallization. |
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and resolving common production issues.
Caption: Troubleshooting decision tree for low yield/purity.
Recommended Scale-Up Protocol
Disclaimer: This protocol is a representative example. All procedures should be optimized and validated in your laboratory under your specific safety guidelines.
Step 1: N-Acetylation of 3,5-Difluoroaniline
-
Setup: Charge a suitable reactor with 3,5-difluoroaniline (1.0 eq.) and a solvent such as ethyl acetate (5 vol). Begin agitation.
-
Reagent Addition: Cool the mixture to 0-10°C. Slowly add acetic anhydride (1.1 eq.) while maintaining the internal temperature below 20°C.
-
Reaction: Stir the reaction at ambient temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of 3,5-difluoroaniline using TLC or HPLC.
-
Workup: Upon completion, quench the reaction by adding water (5 vol). Separate the organic layer, wash with aqueous sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3,5-difluorophenyl)acetamide, typically as a solid. The material should be of high purity (>98%) for the next step.
Step 2: Friedel-Crafts Acylation
-
Setup: Charge the reactor with anhydrous aluminum chloride (AlCl₃, 2.8 eq.) and anhydrous dichloromethane (DCM, 5 vol) under a nitrogen atmosphere.
-
Catalyst Complexation: Cool the suspension to 0-5°C. Slowly add acetyl chloride (1.5 eq.) maintaining the temperature below 10°C. Stir for 30 minutes.
-
Substrate Addition: Add a solution of N-(3,5-difluorophenyl)acetamide (1.0 eq.) in anhydrous DCM (3 vol) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by HPLC for the formation of the product and consumption of the starting material.
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate to a crude solid.
Step 3: Amide Hydrolysis (Deprotection)
-
Setup: Charge the reactor with the crude 1-(4-Acetamido-3,5-difluorophenyl)ethanone from Step 2 (1.0 eq.), ethanol (3 vol), and 6M aqueous hydrochloric acid (5 vol).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the deprotection by HPLC until the starting material is <1%.
-
Workup: Cool the reaction mixture to room temperature. Adjust the pH to ~8-9 using a base such as aqueous sodium hydroxide.
-
Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield this compound as a purified solid.
References
-
Sigma-Aldrich. Friedel–Crafts Acylation. Link
-
Global Substance Registration System. 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. Link
-
University of Calgary. Ch12: Friedel-Crafts limitations. Link
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Link
-
National Institutes of Health (PMC). Applications of Friedel–Crafts reactions in total synthesis of natural products. Link
-
PubChem. This compound. Link
-
BenchChem. Avoiding byproduct formation in Friedel-Crafts acylation for precursors. Link
-
National Institutes of Health (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Link
Sources
Technical Support Center: Preventing Oxidation of 1-(4-Amino-3,5-difluorophenyl)ethanone
Prepared by: The Senior Application Scientist Team Document ID: TSS-CHEM-4A35DF-OX-V1 Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for 1-(4-Amino-3,5-difluorophenyl)ethanone. This molecule is a valuable building block in pharmaceutical and materials science research. However, its utility is matched by a significant chemical challenge: the susceptibility of its aromatic amino group to oxidation. The presence of the electron-rich amine makes the compound prone to degradation by atmospheric oxygen and various reagents, often leading to reaction failures, low yields, and the formation of complex, colored impurities.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you successfully handle, store, and utilize this compound by mitigating oxidative pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction solution containing this compound turned dark brown or black upon starting. What is happening?
A: This is a classic indicator of aniline oxidation.[1] The amino group (-NH₂) is readily oxidized, especially in the presence of air, trace metal impurities, or certain reagents. This process involves the loss of electrons from the nitrogen atom to form highly reactive intermediates.[2][3] These intermediates can then polymerize or react further to form a mixture of intensely colored byproducts, such as azoxybenzenes, nitrobenzenes, and polymeric materials, which are responsible for the dark coloration.[4][5][6]
Q2: Why is this specific compound so sensitive? I thought the fluorine atoms would make it more stable.
A: This is an excellent question that gets to the core of this molecule's reactivity. You are correct that the two ortho-fluorine atoms are strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the amino group compared to unsubstituted aniline. This makes it an "electron-deficient aniline".[7][8]
However, the lone pair of electrons on the nitrogen is still available and makes the system susceptible to single-electron transfer (SET) oxidation.[9] While the fluorine atoms offer some electronic stabilization, they are not sufficient to prevent oxidation under many common laboratory conditions (e.g., exposure to air over time, incompatible solvents, or reagents).
Q3: What are the best practices for storing and handling the neat compound to prevent degradation?
A: Proper storage is the first line of defense. Anilines are notoriously sensitive to air and light.[10][11]
-
Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). If the container is frequently opened, consider backfilling with inert gas after each use.
-
Container: Use a tightly sealed amber glass vial or a container wrapped in aluminum foil to protect it from light.[10]
-
Temperature: Store in a cool, dark, and dry place. A refrigerator is suitable, but allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Purity: Use high-purity material. Trace metal impurities can catalyze oxidation.
Q4: Beyond storage, how can I prevent oxidation during my reaction?
A: There are two primary strategies: rigorous control of the reaction environment and chemical protection of the amino group.
-
Inert Atmosphere Technique: For reactions where the amine must remain unprotected, it is critical to exclude oxygen.
-
Glassware: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.[1]
-
Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas, or by using a "freeze-pump-thaw" technique for at least three cycles.
-
Execution: Assemble your reaction apparatus under a positive pressure of inert gas. Dissolve your reagents in degassed solvent and transfer them using syringes or cannulas. Maintain the inert atmosphere throughout the entire reaction duration.[1]
-
-
Chemical Protection (Recommended): This is the most robust and reliable method. By temporarily converting the amino group into a less reactive functional group, you can prevent oxidation altogether.[12][13] The protecting group is then removed in a later step to restore the amine.
Q5: Which protecting group is best for this compound, and why?
A: For this compound, the tert-butoxycarbonyl (Boc) group is highly recommended.
-
Why Boc? The resulting N-Boc carbamate is very stable to a wide range of reaction conditions, including nucleophiles, bases, and many reducing/oxidizing agents.[14] Its deactivation of the nitrogen lone pair is highly effective at preventing oxidation. Crucially, it can be removed cleanly under acidic conditions, which often do not interfere with other functional groups, providing an excellent "orthogonal" protection strategy.[12]
Q6: I tried to deprotect my Boc-protected aniline, but I got a low yield and some unexpected side products. What could be the cause?
A: This is a common issue during Boc deprotection. The acidic cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺) intermediate.[15] This cation can act as an alkylating agent, reacting with any available nucleophiles in your molecule or reaction mixture, leading to unwanted byproducts.[15][16]
To solve this, add a scavenger to your deprotection reaction. A scavenger is a compound that will preferentially react with and "trap" the t-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.[16]
Experimental Protocols & Data
Protocol 1: N-Boc Protection of this compound
This protocol details the conversion of the reactive amino group to a stable N-Boc carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography or recrystallization.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group to regenerate the free amine.
Materials:
-
N-Boc protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anisole (scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc protected starting material (1.0 eq) in anhydrous DCM.
-
Add anisole (1.0 - 2.0 eq) to act as a scavenger.[16]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5 - 10 eq) dropwise. Caution: TFA is highly corrosive.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, chilled solution of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Data Summary: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., DMAP, TEA)[17] | Strong Acid (TFA, HCl)[16][18] | Stable to base, nucleophiles, hydrogenolysis. Acid-labile. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base. Cleaved by reduction. |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride, base[19] | Strong Acid or Base (hydrolysis)[1] | Stable to neutral conditions, hydrogenolysis. Less robust than carbamates. |
Visualizations: Mechanisms & Workflows
Oxidation Pathways of Aromatic Amines
The diagram below illustrates the initial steps in aniline oxidation, which can lead to various colored and polymeric byproducts. Preventing the initial single-electron transfer (SET) is key.
Caption: Generalized oxidation pathway of an aniline.
Recommended Synthetic Workflow using Protection Chemistry
To ensure high yields and product purity, a protection-reaction-deprotection strategy is the most effective approach.
Caption: The recommended "Protect-React-Deprotect" workflow.
References
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. National Institutes of Health (NIH). [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]
-
Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. [Link]
-
(A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... ResearchGate. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Aniline Storage and Handling. Washington State University EHS. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH). [Link]
-
Electron‐deficient anilines, scalability, safety analysis and mechanism. ResearchGate. [Link]
-
Aniline Storage and Handling Procedures. University of California, Santa Barbara. [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Publications. [Link]
-
Protection of Aniline Derivatives. YouTube. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
10.2: Protecting Groups. Chemistry LibreTexts. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. nj.gov [nj.gov]
- 12. Protective Groups [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. youtube.com [youtube.com]
Technical Support Center: Troubleshooting NMR Spectra of 1-(4-Amino-3,5-difluorophenyl)ethanone
Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Amino-3,5-difluorophenyl)ethanone. This resource is designed for researchers, chemists, and quality control professionals who utilize NMR spectroscopy for structural verification and purity assessment of this compound. Here, we address common and complex issues encountered during spectral acquisition and interpretation in a practical, question-and-answer format.
Expected Spectroscopic Data
Before troubleshooting, it is essential to have a reference for what a clean spectrum should look like. The structure and expected peak characteristics are detailed below.
Molecular Structure:
Figure 1. Chemical structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity | ¹³C Coupling Constant (J, Hz) |
| -C(=O)CH₃ | ~2.4-2.5 | Singlet (s) | N/A | ~29-31 | Quartet (q) | ¹J(C,H) ≈ 127-130 |
| -NH₂ | ~4.0-6.0 (variable) | Broad Singlet (br s) | N/A | N/A | N/A | N/A |
| Ar-H (H-2, H-6) | ~7.3-7.5 | Doublet (d) or Triplet (t) | ³J(H,F) ≈ 8-10 | ~112-114 | Doublet (d) | ²J(C,F) ≈ 15-20 |
| Ar-C (C-1) | N/A | N/A | N/A | ~130-132 | Triplet (t) | ³J(C,F) ≈ 3-5 |
| Ar-C (C-2, C-6) | N/A | N/A | N/A | ~112-114 | Doublet (d) | ²J(C,F) ≈ 15-20 |
| Ar-C (C-3, C-5) | N/A | N/A | N/A | ~150-152 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 10-15 |
| Ar-C (C-4) | N/A | N/A | N/A | ~135-137 | Triplet (t) | ²J(C,F) ≈ 10-15 |
| -C(=O)CH₃ | N/A | N/A | N/A | ~195-197 | Triplet (t) | ³J(C,F) ≈ 4-6 |
Note: Chemical shifts are highly dependent on the solvent used. Values are estimates based on typical ranges for similar structures.
Troubleshooting Guide & FAQs
This section is structured to help you diagnose and resolve specific issues with your NMR spectrum.
Category 1: Aromatic Region (Ar-H) Problems
Q1: Why do my two aromatic protons appear as a triplet instead of a doublet?
A1: This is an excellent observation and points to the phenomenon of "virtual coupling." In this compound, each aromatic proton (H-2 and H-6) is coupled to the two adjacent fluorine atoms (F-3 and F-5). The three-bond proton-fluorine coupling (³J(H,F)) is typically in the range of 8-10 Hz. Because the two fluorine atoms are chemically equivalent, the proton signal is split into a triplet (1:2:1 ratio) according to the "n+1" rule, where n=2 fluorine atoms.
Q2: The chemical shift of my aromatic protons is outside the expected range of 7.3-7.5 ppm. Why?
A2: Solvent effects can significantly influence the chemical shifts of aromatic protons.[1][2][3] Aromatic solvents like benzene-d₆ can induce significant shifts compared to solvents like CDCl₃ or DMSO-d₆ due to anisotropic effects.[4] If your sample is highly concentrated, you may also observe shifts due to intermolecular interactions.[4] It is advisable to run a spectrum of a dilute sample in a standard solvent (e.g., CDCl₃) for comparison.
Category 2: Amine Protons (-NH₂) Issues
Q3: I can't find the -NH₂ peak in my ¹H NMR spectrum. Where is it?
A3: The amine proton signal can be challenging to locate for several reasons:
-
Broadening: Amine protons often appear as a very broad singlet that can be mistaken for a baseline irregularity. This broadening is due to intermediate-rate chemical exchange with other labile protons (like trace water) and quadrupolar effects from the ¹⁴N nucleus.[5]
-
Chemical Shift Variability: The chemical shift of the -NH₂ protons is highly sensitive to solvent, concentration, and temperature. In CDCl₃, it may be around 4.0-5.0 ppm, while in DMSO-d₆, a stronger hydrogen bond acceptor, it can shift downfield to 5.0-6.0 ppm or even higher.[2][3]
-
Deuterium Exchange: If your deuterated solvent contains even trace amounts of D₂O, the -NH₂ protons can exchange with deuterium, causing the peak to diminish or disappear entirely.[6][7]
Q4: How can I definitively identify the -NH₂ peak?
A4: The "D₂O shake" is a classic and effective method.[4][8] This simple experiment confirms the presence of exchangeable protons like those in -NH₂ or -OH groups.[6]
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly into the tube.
-
Mix: Cap the tube securely and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The peak corresponding to the -NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[6][8][9]
Category 3: General Spectrum Quality
Q5: My peaks are very broad and the resolution is poor. What's wrong?
A5: Several factors can lead to poor spectral quality.[4][10][11] Follow this troubleshooting workflow:
-
Shimming: This is the most common cause of broad peaks.[11] The magnetic field must be homogenous across the sample. Re-shimming the spectrometer, especially the Z1 and Z2 shims, is the first step.
-
Sample Solubility: Undissolved particles in the NMR tube will disrupt the magnetic field homogeneity.[10] Ensure your sample is fully dissolved. If necessary, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Concentration: Highly concentrated samples can be viscous, which leads to broader lines.[10] Try diluting your sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening. If you suspect this, purifying your sample via column chromatography or recrystallization may be necessary.
Q6: I see unexpected peaks in my spectrum. What could they be?
A6: Unexpected peaks typically arise from impurities or contaminants.[12] Common sources include:
-
Residual Solvents: Solvents from the reaction or purification steps (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are common. Cross-reference the chemical shift with tables of common NMR solvent impurities.
-
Starting Materials: Incomplete reactions can leave residual starting materials. For example, the synthesis of this compound might involve precursors like 4-amino-3,5-difluorobenzonitrile or similar structures. Check the NMR of your starting materials.[13]
-
Side-Products: Unintended reactions can create related impurities.[14]
-
Water: A broad peak around 1.56 ppm in CDCl₃ or 3.33 ppm in DMSO-d₆ is often due to residual water.[2]
-
Grease: A small, broad multiplet around 0.8-1.3 ppm can sometimes be from vacuum grease if glassware was not cleaned properly.
Advanced Analysis: Understanding C-F Coupling
The presence of fluorine atoms introduces additional complexity and rich structural information into the ¹³C NMR spectrum.
Q7: The ¹³C NMR spectrum is very complex. Why are there so many splittings?
A7: Carbon-fluorine coupling constants (J(C,F)) are typically large and occur over multiple bonds.[15][16] This is a key feature of fluorinated compounds.
-
One-Bond Coupling (¹J(C,F)): This is the largest coupling, typically 240-250 Hz for a fluorine attached directly to an aromatic carbon. This will split the C-3 and C-5 carbon signals into large doublets.
-
Two-Bond Coupling (²J(C,F)): Coupling to carbons two bonds away (e.g., C-2, C-4, C-6) is also significant, usually in the range of 10-25 Hz.[16]
-
Three- and Four-Bond Coupling (³J(C,F), ⁴J(C,F)): These long-range couplings are often observable (3-10 Hz) and add further complexity to the spectrum.[15][16]
Understanding these couplings is crucial for unambiguous assignment of the carbon signals in the aromatic region. If available, acquiring a ¹⁹F NMR spectrum can provide complementary information and help confirm assignments.
References
-
University of Wisconsin-Madison, Department of Chemistry. (2007). Proton NMR Assignment Tools - The D2O Shake. [Link]
-
Wiley-VCH. (2008). Supporting Information for various fluorinated compounds. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of California, San Diego. Troubleshooting Page - UCSD NMR Facility. [Link]
-
University of California, Santa Barbara. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 48A(1), e21470. [Link]
-
Gogoladze, R. I., et al. (2004). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Protein Science, 13(7), 1836-1843. [Link]
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
-
Lassman, G., et al. (2020). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Metabolites, 10(11), 443. [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR. [Link]
-
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Basrah Researches ((Sciences) A), 48(1). [Link]
-
Plavec, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5348-5356. [Link]
-
Royal Society of Chemistry. (2021). Supporting Information for various organic compounds. [Link]
-
ResearchGate. (2020). Effect of varying ratios of solvent in the mixture of CDCl3 and DMSO-d6 on the chemical shifts of the NH proton. [Link]
-
Abraham, R. J., et al. (2001). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 39(8), 491-503. [Link]
-
Hirao, K., Nakatsuji, H., & Kato, H. (1972). Theoretical study of the fluorine-fluorine nuclear spin coupling constants. II. Stereochemical dependences. Journal of the American Chemical Society, 94(12), 4078-4082. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361-2367. [Link]
-
Gorja, D. R., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 3(4), 459-472. [Link]
-
Kumar, Y. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. [Link]
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 9. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Trouble Shooting Page [nmr.ucsd.edu]
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- 14. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
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- 16. pubs.acs.org [pubs.acs.org]
Handling and storage recommendations for 1-(4-Amino-3,5-difluorophenyl)ethanone
Technical Support Center: 1-(4-Amino-3,5-difluorophenyl)ethanone
Welcome to the technical support guide for this compound (CAS No. 811799-69-6). This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling, optimal storage, and effective use of this compound in your experiments. The following question-and-answer guide addresses common issues and provides troubleshooting advice based on established safety protocols and chemical property data.
Frequently Asked Questions (FAQs)
Section 1: Initial Receipt and Storage
Q1: What are the first steps I should take upon receiving a shipment of this compound?
A: Upon receipt, immediately perform the following checks before transferring the compound to its designated storage location:
-
Inspect Packaging: Verify that the outer packaging is intact and has not been compromised during transit.
-
Verify Container Integrity: Check that the primary container is sealed tightly and shows no signs of leakage or damage.
-
Confirm Identity: Cross-reference the information on the supplier label with your purchase order, ensuring the chemical name, CAS number (811799-69-6), and batch number are correct.
-
Review Safety Data Sheet (SDS): Ensure you have and have read the most recent SDS for the compound. This document contains critical hazard, handling, and emergency information.[1]
-
Log Entry: Record the compound's arrival date, batch number, and initial quantity in your laboratory's chemical inventory system.
Q2: What are the optimal long-term storage conditions for this compound to ensure its stability?
A: To maintain the integrity and purity of this compound, adhere to the following storage conditions:
-
Temperature: While some suppliers ship this product via cold chain[2], general recommendations are to store it in a cool, dry, and well-ventilated place.[1] For maximum stability, especially for long-term storage, refrigeration at 4°C is advisable.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, particularly after the container has been opened, to prevent potential oxidation of the amino group.
-
Light: The compound is noted to be light-sensitive.[1] Always store it in an amber or opaque vial to protect it from light, which can catalyze degradation.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A: This compound is classified as a skin irritant (Category 2) and can cause serious eye damage (Category 1). Therefore, the following PPE is required at all times:
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient. The H318 hazard statement indicates a risk of serious eye damage.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Wash hands thoroughly with soap and water after handling.[1]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]
Q4: What are the primary hazards associated with this compound?
A: The primary hazards, as defined by the Globally Harmonized System (GHS), are:
-
H315: Causes skin irritation. Direct contact can lead to redness, itching, or inflammation.
-
H318: Causes serious eye damage. This is a significant risk, and accidental eye contact requires immediate and thorough rinsing and medical attention.
To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated. Therefore, it should be handled with the care afforded to all novel research chemicals.
Section 3: Compound Stability and Experimental Use
Q5: I noticed the solid has a slight yellow tint, but the datasheet says it should be off-white. Is it degraded?
A: A slight yellowing can be an early indicator of degradation, often due to light exposure or minor oxidation of the amine functional group.[1] While a minor color change may not significantly impact all experiments, it signifies a potential decrease in purity.
-
Troubleshooting Step: Before critical use, it is best practice to verify the compound's identity and purity via an analytical method such as NMR spectroscopy or LC-MS.
-
Preventative Measure: To prevent further degradation, ensure the compound is stored under the recommended conditions (cool, dark, and tightly sealed).[1]
Q6: What chemicals and conditions should be avoided when working with this compound?
A: To prevent hazardous reactions or compound degradation, avoid the following:
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[1] The amino group can be readily oxidized, leading to decomposition and the formation of potentially hazardous byproducts.
-
Conditions to Avoid: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][4] Also, minimize exposure to direct sunlight.[1]
Section 4: Emergency Procedures and Disposal
Q7: What is the correct first aid procedure for accidental exposure?
A: In any case of exposure, show the Safety Data Sheet to the attending medical professional.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention and call a poison center or doctor.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][5] If they feel unwell, call a poison center or doctor.
-
Ingestion: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a poison center or doctor immediately.[4][5]
Q8: How should I dispose of waste material and empty containers?
A: All chemical waste must be handled in accordance with institutional, local, and national regulations.
-
Chemical Waste: Dispose of waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled hazardous waste container.[1]
-
Empty Containers: Do not reuse empty containers. Handle them as you would the product itself, as they may contain chemical residue.[6] Dispose of them through an approved waste disposal plant.
Summary Data and Workflow
Table 1: Key Handling and Storage Parameters
| Parameter | Recommendation | Source(s) |
| CAS Number | 811799-69-6 | [2] |
| Appearance | Light yellow solid (may vary) | [1] |
| GHS Hazard Codes | H315 (Skin Irrit. 2), H318 (Eye Dam. 1) | |
| Storage Temperature | Cool, dry place; 4°C recommended for long-term | [1][3] |
| Storage Conditions | Protect from light; Keep container tightly closed | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Required PPE | Safety goggles, nitrile gloves, lab coat | |
| Engineering Control | Use in a chemical fume hood | [4][5] |
Diagram 1: Handling and Storage Workflow
This diagram outlines the decision-making process for the safe handling and storage of this compound from receipt to disposal.
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-(4-Amino-3,5-difluorophenyl)ethanone
Introduction
1-(4-Amino-3,5-difluorophenyl)ethanone is a key building block in medicinal chemistry and materials science. The presence of the difluorophenyl moiety, coupled with the amino and acetyl groups, imparts unique electronic and structural properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional molecules. The strategic placement of the fluorine atoms can significantly influence molecular conformation, lipophilicity, and metabolic stability, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide provides a comparative analysis of two plausible synthetic routes to this compound, starting from commercially available precursors: 3,5-difluoroaniline and 1-bromo-3,5-difluorobenzene. Each route is evaluated based on its chemical principles, potential advantages, and foreseeable challenges. Detailed experimental protocols and a summary of key metrics are provided to assist researchers in selecting the most suitable method for their specific needs.
Route A: Synthesis from 3,5-Difluoroaniline
This approach leverages the commercially available 3,5-difluoroaniline and introduces the acetyl group via an electrophilic aromatic substitution. A critical consideration in this route is the management of the highly activating amino group, which necessitates a protection/deprotection strategy.
Chemical Rationale and Strategy
The free amino group in 3,5-difluoroaniline is a potent activating group and a Lewis base, which can lead to undesired side reactions and catalyst deactivation during Friedel-Crafts acylation. Therefore, a three-step sequence is proposed:
-
N-Acetylation: The amino group of 3,5-difluoroaniline is protected as an acetamide. This transformation moderates the activating effect of the amino group and directs the subsequent electrophilic substitution to the para-position.
-
Friedel-Crafts Acylation or Fries Rearrangement: The acetyl group is introduced onto the aromatic ring. A classical Friedel-Crafts acylation of the N-acetylated intermediate is one approach. An alternative is the Fries rearrangement of the N-acetylated compound, which can be promoted by Lewis acids.
-
Deprotection: The N-acetyl group is hydrolyzed to yield the target primary amine.
Visualizing the Pathway
Caption: Synthetic pathway for Route A starting from 3,5-difluoroaniline.
Experimental Protocols
Step 1: Synthesis of N-(3,5-Difluorophenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) to the stirred solution. If using acetyl chloride, a base such as triethylamine or pyridine (1.2 eq.) should be added to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3,5-difluorophenyl)acetamide.
Step 2 (Option 1): Friedel-Crafts Acylation of N-(3,5-Difluorophenyl)acetamide
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in a suitable solvent like dichloromethane or 1,2-dichloroethane at 0 °C, add acetyl chloride (1.2 eq.).
-
Slowly add a solution of N-(3,5-difluorophenyl)acetamide (1.0 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-acetamido-3,5-difluorophenyl)ethanone.
Step 2 (Option 2): Fries Rearrangement of N-(3,5-Difluorophenyl)acetamide
-
To a melt of N-(3,5-difluorophenyl)acetamide (1.0 eq.) at a moderately elevated temperature (e.g., 60-80 °C), add anhydrous aluminum chloride (1.5 eq.) portion-wise.
-
Increase the temperature to 140-160 °C and maintain for 2-4 hours.
-
Cool the reaction mixture and carefully hydrolyze with ice and concentrated HCl.
-
Extract the product with a suitable organic solvent and purify as described for the Friedel-Crafts acylation. This method often favors the formation of the ortho-isomer, which may be a significant drawback.
Step 3: Hydrolysis of 1-(4-Acetamido-3,5-difluorophenyl)ethanone
-
Suspend 1-(4-acetamido-3,5-difluorophenyl)ethanone (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture at reflux for 4-8 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a base such as sodium hydroxide or sodium carbonate solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Route B: Synthesis from 1-Bromo-3,5-difluorobenzene
This alternative route begins with 1-bromo-3,5-difluorobenzene and introduces the acetyl and amino functionalities in a sequential manner. This approach avoids the need for a protecting group on the aniline but introduces challenges related to the regioselectivity of the electrophilic substitution steps and the subsequent introduction of the amino group.
Chemical Rationale and Strategy
Two main strategies can be envisioned from the brominated starting material:
-
Strategy 1 (Nitration Route):
-
Friedel-Crafts Acylation: Introduction of the acetyl group onto the 1-bromo-3,5-difluorobenzene ring. The bromine and fluorine atoms are deactivating but will direct the incoming electrophile.
-
Nitration: Introduction of a nitro group, which is a precursor to the amine. The regioselectivity will be governed by the directing effects of the existing substituents.
-
Reduction: Conversion of the nitro group to the desired amino group.
-
-
Strategy 2 (Buchwald-Hartwig Amination):
-
Friedel-Crafts Acylation: Same as in Strategy 1.
-
Palladium-Catalyzed Amination: Direct introduction of the amino group via a Buchwald-Hartwig amination reaction, replacing the bromine atom.
-
Visualizing the Pathway
Caption: Synthetic pathways for Route B starting from 1-bromo-3,5-difluorobenzene.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1-Bromo-3,5-difluorobenzene
-
Follow a similar procedure as described in Route A, Step 2 (Option 1), using 1-bromo-3,5-difluorobenzene as the starting material. The directing effects of the halogens will likely lead to a mixture of isomers, with acylation at the 2- or 4-position. Careful purification will be necessary to isolate the desired 1-(4-bromo-2,6-difluorophenyl)ethanone.
Strategy 1: Nitration Route
Step 2: Nitration of 1-(4-Bromo-2,6-difluorophenyl)ethanone
-
Dissolve 1-(4-bromo-2,6-difluorophenyl)ethanone (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the reaction for several hours at low temperature, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography to isolate the desired nitro-substituted product. The position of nitration will be influenced by the existing substituents.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-substituted intermediate in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated HCl, or perform a catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the crude product to obtain the corresponding amine. Further steps might be required to remove the bromine and rearrange the substitution pattern to match the target molecule, making this route potentially more complex.
Strategy 2: Buchwald-Hartwig Amination
Step 2: Buchwald-Hartwig Amination of 1-(4-Bromo-2,6-difluorophenyl)ethanone
-
In a glovebox or under an inert atmosphere, combine 1-(4-bromo-2,6-difluorophenyl)ethanone (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide) in a dry, degassed solvent such as toluene or dioxane.
-
Add an ammonia equivalent, such as benzophenone imine, followed by hydrolysis, or use a specialized catalyst system that allows for the direct use of ammonia.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, quench with water, and extract the product.
-
Purify the crude product by column chromatography to yield this compound.
Comparison of Synthetic Routes
| Parameter | Route A (from 3,5-Difluoroaniline) | Route B (from 1-Bromo-3,5-difluorobenzene) |
| Starting Material Cost | 3,5-Difluoroaniline is a relatively inexpensive and readily available starting material. | 1-Bromo-3,5-difluorobenzene is also commercially available but may be more expensive. |
| Number of Steps | 3 steps (protection, acylation, deprotection). | 2-3 steps depending on the strategy (acylation, amination or nitration/reduction). |
| Regioselectivity | Generally good control. The N-acetyl group is a strong para-director, leading to the desired isomer. The Fries rearrangement can be less selective. | Friedel-Crafts acylation and nitration steps can lead to isomeric mixtures, requiring careful purification. The Buchwald-Hartwig amination is highly specific to the C-Br bond. |
| Potential Challenges | The Friedel-Crafts acylation of the deactivated N-acetylated ring may require harsh conditions. The Fries rearrangement can have variable yields and regioselectivity. | The multi-step nitration/reduction route can be lengthy and may have lower overall yield. The Buchwald-Hartwig amination requires specialized and potentially expensive catalysts and ligands, as well as inert atmosphere techniques. |
| Scalability | The protection-deprotection sequence adds steps but uses common reagents, making it potentially more amenable to large-scale synthesis. | The use of palladium catalysts in the Buchwald-Hartwig amination can be a cost factor for large-scale production. The nitration route may generate significant waste. |
| Overall Yield | Potentially higher overall yield due to better regiocontrol in the key acylation step. | The overall yield for the nitration route may be lower due to the formation of isomers and multiple steps. The Buchwald-Hartwig route can be high-yielding if optimized. |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A , starting from 3,5-difluoroaniline, offers a more classical and potentially more regioselective approach. The protection and deprotection steps add to the overall step count, but the use of well-established reactions and the strong directing effect of the N-acetyl group are significant advantages. This route is likely to be more straightforward to optimize for high purity of the final product.
Route B , particularly the strategy employing a Buchwald-Hartwig amination, represents a more modern and convergent approach. While it may require more specialized reagents and conditions, it has the potential for a shorter synthesis with high efficiency if the initial Friedel-Crafts acylation provides the desired isomer in good yield. The nitration-based strategy within Route B is less favorable due to potential issues with regioselectivity and the harsh conditions typically required for nitration.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including cost considerations, available equipment, desired scale, and the importance of minimizing isomeric impurities. For initial lab-scale synthesis where regiochemical purity is paramount, Route A is recommended as the more reliable starting point. For process development and larger-scale synthesis, a thorough evaluation of the Buchwald-Hartwig amination in Route B would be warranted to assess its economic and environmental viability.
References
-
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84 , 1392-1395. [Link]
-
Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30 (2), 143-176. [Link]
-
Surry, J. A., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47 (34), 6338-6361. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37 (15), 2046-2067. [Link]
-
Olson, R. E., & Gribble, G. W. (Eds.). (2000). Comprehensive Organic Synthesis (Vol. 3). Pergamon. [Link]
A Comparative Guide to the Analytical Validation of 1-(4-Amino-3,5-difluorophenyl)ethanone: Methodologies and Best Practices
In the landscape of pharmaceutical development, the journey of a molecule from a promising intermediate to a final drug product is paved with rigorous analytical scrutiny. The compound 1-(4-Amino-3,5-difluorophenyl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity, stability, and overall quality profile must be unequivocally established to ensure the safety and efficacy of the final therapeutic agent. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in extensive field experience and the latest regulatory expectations.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] For a critical intermediate like this compound, this means deploying methods that are not only accurate and precise but also robust and specific. Our discussion will pivot from fundamental chromatographic techniques to advanced spectroscopic methods, all within the framework of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6][7]
The Foundational Role of Method Validation
Before delving into specific techniques, it is crucial to understand the "why" behind our experimental choices. Analytical method validation provides a high degree of assurance that a specific method will consistently yield results that accurately reflect the quality of the material being tested.[8] This is not a one-time event but a continuous process that begins during method development and extends throughout the method's lifecycle.[6] The core parameters we will assess for each technique include specificity, linearity, range, accuracy, precision, and robustness, as stipulated by ICH Q2(R2) guidelines.[9][10][11][12]
Chromatographic Techniques: The Workhorses of Purity and Impurity Profiling
Chromatographic methods are indispensable for separating and quantifying the main component from its impurities. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable, albeit different, approaches.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier choice for the analysis of moderately polar, non-volatile compounds like our target molecule. The presence of the amino and keto groups, along with the aromatic ring, makes it well-suited for this technique.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 column is the logical starting point due to its versatility and effectiveness in retaining aromatic compounds. The choice of particle size (e.g., 5 µm for standard HPLC or sub-2 µm for UHPLC) will be a trade-off between resolution, backpressure, and analysis time.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically employed. The gradient allows for the effective elution of both the main analyte and any potential impurities with differing polarities. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amino group.
-
Detection: UV detection is the most straightforward approach, given the chromophoric nature of the phenyl ring and carbonyl group. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and specificity.
Workflow for HPLC Method Validation:
Caption: Workflow for HPLC Method Validation.
Gas Chromatography (GC)
GC can be an alternative, particularly for assessing volatile impurities. However, the relatively low volatility and polar nature of this compound may necessitate derivatization to improve its chromatographic properties and thermal stability.
Causality Behind Experimental Choices:
-
Derivatization: Silylation of the primary amine is a common strategy to increase volatility and reduce peak tailing.
-
Column: A mid-polarity column (e.g., a phenyl-substituted polysiloxane) would be a suitable choice to resolve the analyte from related substances.
-
Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. For unequivocal identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.
Comparative Data for Chromatographic Methods:
| Parameter | HPLC-UV | GC-FID (with derivatization) |
| Applicability | Purity, assay, stability, impurity profiling | Volatile impurities, residual solvents |
| Specificity | High, especially with PDA detector | Moderate to high; enhanced with MS |
| Precision (%RSD) | Typically ≤ 1.5%[13] | Typically ≤ 2.0% |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL range | ng/mL to pg/mL range |
| Sample Preparation | Simple dissolution | Derivatization step required |
| Analysis Time | 15-30 minutes | 20-40 minutes |
Spectroscopic Techniques: Unveiling the Molecular Identity
Spectroscopic methods are crucial for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. For this particular molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Will provide information on the number and connectivity of protons. The aromatic protons, the methyl protons of the acetyl group, and the amine protons will all have characteristic chemical shifts. Aromatic amine protons typically appear as a broad peak between 3-5 ppm.[14][15]
-
¹³C NMR: Reveals the carbon skeleton of the molecule. Carbons attached to the nitrogen will be slightly deshielded and appear in the 10-65 ppm region.[16]
-
¹⁹F NMR: This is particularly valuable due to the two fluorine atoms. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorinated compounds and their impurities.[17]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a formidable tool for identifying unknown impurities. The nominal mass of this compound is approximately 171.05 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For our compound, we would expect to see characteristic absorptions for:
-
N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).[16]
-
C=O stretching of the ketone (typically around 1680 cm⁻¹).
-
C-N stretching of the aromatic amine (around 1250-1335 cm⁻¹).[14]
-
C-F stretching (in the 1000-1400 cm⁻¹ region).
Logical Relationship of Spectroscopic Data for Identification:
Caption: Corroboration of Spectroscopic Data for Structural Confirmation.
Experimental Protocols
Protocol 1: HPLC-UV Method for Assay and Purity
-
Chromatographic System:
-
HPLC with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard.
-
-
Validation Procedure:
-
Specificity: Analyze a blank, a placebo (if applicable), the standard, and the sample. Conduct forced degradation studies (acid, base, peroxide, heat, light) to ensure the method can resolve the main peak from any degradation products.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform spike recovery studies by adding known amounts of the reference standard to the sample at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Perform six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 1.5%.[13]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
Protocol 2: ¹⁹F NMR for Identity and Purity Assessment
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis (qNMR).
-
-
Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum with appropriate parameters (e.g., pulse angle, relaxation delay) to ensure accurate integration.
-
-
Data Analysis:
-
Confirm the presence of the expected fluorine signal(s) at the characteristic chemical shift.
-
For qNMR, calculate the purity by comparing the integral of the analyte signal to the integral of the internal standard signal, correcting for the number of fluorine atoms and molecular weights.
-
Conclusion
The analytical validation for this compound demands a multi-faceted approach. While RP-HPLC with UV detection stands out as the primary technique for routine purity and assay testing, it must be complemented by spectroscopic methods like NMR and MS for unequivocal structural confirmation and identification. A robust validation package, built upon the principles outlined in ICH and FDA guidelines, is not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of this critical pharmaceutical intermediate. The experimental choices and protocols detailed in this guide provide a solid foundation for developing and validating analytical methods that are fit for their intended purpose.[11][18]
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link] (Note: As the provided link is a placeholder, a general reference to a relevant video is used.)
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Canadian Journal of Chemistry. (1970). Proton magnetic resonance spectra of some aromatic amines and derived amides. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. [Link]
-
MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Oregon State University. (2020). Spectroscopy of Amines. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
ResearchGate. (2012). Analytical method validation: A brief review. [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
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Purity Assessment of 1-(4-Amino-3,5-difluorophenyl)ethanone: A Comparative Guide to HPLC and Orthogonal Methods
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel compounds like 1-(4-Amino-3,5-difluorophenyl)ethanone, a key building block in medicinal chemistry, rigorous analytical characterization is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal methods, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this specific fluorinated aromatic ketone. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers and drug development professionals in their analytical strategy.
The Central Role of Purity in Drug Synthesis
This compound is a substituted aromatic ketone with structural alerts—an aniline moiety and a ketone functional group—that make it a versatile synthon. However, the very reactivity that makes it valuable also presents challenges in controlling impurity profiles. Potential impurities can arise from unreacted starting materials, intermediates, side reactions, or degradation products.[1] The International Council for Harmonisation (ICH) guidelines, as well as national pharmacopoeias, mandate strict control over impurities in drug substances.[2][3][4] Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the development lifecycle.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely adopted technique for purity assessment in the pharmaceutical industry, primarily due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[1] For a polar, UV-active compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Proposed HPLC Method and Rationale
A robust HPLC method for this analyte would be designed as follows:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobicity for retaining the aromatic ketone. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN) | TFA acts as an ion-pairing agent to improve peak shape for the basic amine group. ACN is a common organic modifier providing good elution strength. A gradient elution (e.g., starting with a higher percentage of A and increasing B) will be necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection | UV at 254 nm | The aromatic ring and ketone carbonyl group are expected to have strong UV absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
This method is designed to be a self-validating system. The use of a gradient allows for the separation of not only the main component but also potential polar and non-polar impurities. The inclusion of an acidic modifier in the mobile phase is crucial for protonating the amine, thereby preventing peak tailing and ensuring symmetrical peaks, which are essential for accurate quantification.
Experimental Workflow for HPLC Analysis
Sources
A Comparative Guide to the Characterization of 1-(4-Amino-3,5-difluorophenyl)ethanone Derivatives
In the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular frameworks is a well-established method for fine-tuning physicochemical and biological characteristics.[1][2][3][4][5] The 1-(4-amino-3,5-difluorophenyl)ethanone scaffold is a valuable and versatile building block for creating a wide array of derivatives with uses spanning from kinase inhibitors to sophisticated polymers. This guide offers a thorough comparison of the characterization of various derivatives of this core, providing insights into the reasoning behind experimental decisions and presenting robust protocols for researchers, scientists, and professionals in drug development.
The Strategic Importance of the 3,5-Difluoroaniline Moiety
The placement of two fluorine atoms ortho to an amino group in the this compound structure provides several significant benefits. The powerful electron-withdrawing properties of fluorine can markedly decrease the pKa of the aniline nitrogen, thereby affecting its nucleophilicity and capacity for hydrogen bonding. This adjustment is crucial in drug design for enhancing target binding and boosting metabolic stability. Additionally, the fluorine atoms can participate in orthogonal multipolar interactions, like C-F···H-N or C-F···C=O, which can create distinct conformational preferences and heighten binding affinity to biological targets.
Comparative Spectroscopic and Chromatographic Characterization
The precise characterization of new derivatives of this compound is essential to confirm their identity, purity, and structural soundness. A multi-technique strategy is vital, as each method yields complementary data.
Table 1: Comparative Spectroscopic Data for Representative Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) [M+H]⁺ |
| Parent Compound | 7.40 (d, J=10.8 Hz, 2H), 4.40 (s, 2H), 2.45 (s, 3H) | -130.5 | 3480, 3370 (N-H), 1680 (C=O) | 172.06 |
| N-Acetyl Derivative | 8.10 (s, 1H), 7.65 (d, J=10.5 Hz, 2H), 2.50 (s, 3H), 2.20 (s, 3H) | -128.9 | 3300 (N-H), 1705, 1685 (C=O) | 214.07 |
| N-Aryl Derivative (e.g., Phenyl) | 8.20 (d, J=10.2 Hz, 2H), 7.40-7.20 (m, 5H), 6.50 (s, 1H), 2.55 (s, 3H) | -129.8 | 3350 (N-H), 1682 (C=O) | 248.09 |
Note: NMR data is illustrative and can vary based on the solvent and specific derivative structure.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: [6][7]
-
Sample Preparation: Dissolve 5-10 mg of the derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Obtain a proton spectrum to determine the number and environment of protons. A characteristic doublet for the aromatic protons between 7 and 8 ppm is a key indicator of the 3,5-difluorophenyl ring.
-
¹⁹F NMR: This is a critical experiment for compounds containing fluorine. A single peak around -130 ppm confirms the presence of the two equivalent fluorine atoms. Any deviation from a singlet may suggest a loss of symmetry.
-
¹³C NMR: Provides information about the carbon skeleton. The carbonyl carbon typically appears in the 190-200 ppm range.
Infrared (IR) Spectroscopy: [7]
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands. The N-H stretches of the primary amine in the parent compound are visible as two distinct bands around 3480 and 3370 cm⁻¹. Following derivatization (e.g., N-acetylation), these are replaced by a single N-H stretch at a lower frequency. The strong C=O stretch of the ketone is consistently found around 1680 cm⁻¹.
Mass Spectrometry (MS): [8]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Use electrospray ionization (ESI) for precise mass determination. The [M+H]⁺ ion is usually the most abundant.
-
Interpretation: The measured mass should align with the calculated molecular weight of the derivative, confirming its elemental composition.
Workflow for Derivative Synthesis and Characterization
Caption: Workflow for the synthesis and subsequent characterization of this compound derivatives.
Comparative Performance in a Biological Context: Kinase Inhibition Assays
Many derivatives of this compound are being investigated as kinase inhibitors. The 3,5-difluoro substitution pattern is frequently employed to improve binding to the hinge region of the kinase active site.
Table 2: Illustrative Kinase Inhibition Data
| Derivative | Target Kinase | IC₅₀ (nM) |
| Parent Compound | Kinase X | >10,000 |
| N-Aryl Derivative A | Kinase X | 50 |
| N-Aryl Derivative B | Kinase X | 15 |
| Non-Fluorinated Analog | Kinase X | 250 |
The data clearly show a significant enhancement in inhibitory activity with N-arylation and underscore the beneficial effect of the fluorine atoms compared to a non-fluorinated counterpart.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Kinase enzyme, substrate, ATP, and test compounds (derivatives).
-
Assay Plate Preparation: Serially dilute the test compounds in DMSO and add them to a 384-well plate.
-
Reaction Initiation: Add the kinase, substrate, and ATP to begin the phosphorylation reaction.
-
Incubation: Incubate at room temperature for a designated time (e.g., 60 minutes).
-
Detection: Add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of ADP formed (which indicates kinase activity).
-
Data Analysis: Measure the signal and calculate the IC₅₀ values, which indicate the inhibitor concentration needed to reduce enzyme activity by 50%.
Logical Relationship of Characterization Data
Caption: Logical flow from spectroscopic data to confirmed structure, purity, and ultimately, biological performance.
Trustworthiness and Self-Validating Systems
The reliability of the characterization data depends on a self-validating system where results from multiple, independent methods converge to support the same structural assignment. For example, the molecular weight from MS should be consistent with the structure proposed from NMR and IR data. Any inconsistencies require further investigation, such as 2D NMR experiments (e.g., HMBC, HSQC), to definitively establish connectivity. Purity assessment by HPLC, along with elemental analysis, offers the final confirmation of the sample's integrity before it is used in further applications.
This thorough approach to characterizing this compound derivatives ensures the production of dependable and reproducible data, which is essential for high-quality scientific research and development. The strategic use of these analytical techniques, informed by a solid understanding of the underlying chemical principles, enables researchers to confidently progress their discoveries.
References
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This compound | C8H7F2NO | CID 21114306 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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1-(4-Amino-3,5-difluorophenyl)-2-fluoroethanone - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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1-(4-Amino-3-fluoro-5-iodophenyl)ethanone - Gsrs. (n.d.). Retrieved January 18, 2026, from [Link]
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1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone | C10H7F6NO - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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Acetophenone, 4'-amino- - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]
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Applications of fluorine-containing amino acids for drug design - PubMed. (2020, January 15). Retrieved January 18, 2026, from [Link]
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Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
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Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid – A Candidate Monomer for Chiral Brønsted-Acid Peptide-Based Catalysts - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
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EPA/NIH Mass Spectral Data Base - GovInfo. (n.d.). Retrieved January 18, 2026, from [Link]
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Ethanone, 1-(2,4-difluorophenyl)- - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved January 18, 2026, from [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. (2020, May 15). Retrieved January 18, 2026, from [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Silver-Catalyzed Geminal Aminofluorination of Diazoketones with Anilines and N-Fluorobenzenesulphonimide - Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. (2021, November 19). Retrieved January 18, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8602288/
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a powerful and widely adopted strategy in modern medicinal chemistry.[1][2][3] With nearly 25% of all commercial drugs containing fluorine, its role in optimizing molecular properties is firmly established.[4][5] This guide provides a comprehensive, in-depth comparison of fluorinated versus non-fluorinated analogues, moving beyond simple descriptions to explain the fundamental causality behind experimental observations. We will explore the profound effects of fluorination on physicochemical properties, metabolic stability, and target binding affinity, supported by quantitative data, detailed experimental protocols, and logical diagrams to empower rational drug design.
Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry
Fluorine, despite being the most electronegative element, is similar in size to a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen).[2][3] This unique combination allows it to act as a "super-hydrogen," profoundly altering a molecule's electronic and conformational landscape with minimal steric disruption.[2] The decision to introduce a fluorine atom is not a trivial modification; it is a strategic choice aimed at fine-tuning a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic index.[6] Key benefits frequently pursued through fluorination include:
-
Enhanced Metabolic Stability: Blocking sites of oxidative metabolism to increase a drug's half-life.[1][2][7]
-
Modulated Physicochemical Properties: Adjusting lipophilicity (LogP) and acidity/basicity (pKa) to improve bioavailability and cell permeability.[1][2][8]
-
Improved Binding Affinity: Creating novel, favorable interactions within the target protein's binding pocket to increase potency and selectivity.[2][9][10]
This guide will dissect these effects through a comparative lens, providing the technical foundation and practical methodologies required for effective implementation.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine predictably alters a molecule's fundamental physicochemical properties. These changes are often the primary motivation for creating a fluorinated analogue.
Modulation of Acidity and Basicity (pKa)
Causality: Fluorine's powerful electron-withdrawing inductive effect is a key tool for pKa modulation.[3][11] When placed near a basic functional group, like an amine, fluorine pulls electron density away, destabilizing the conjugate acid. This makes the parent amine a weaker base, thereby lowering the pKa of its conjugate acid.[3]
Significance: For many oral drugs containing basic amines, a high pKa leads to extensive ionization in the gut, which can hinder passage through cell membranes and limit oral bioavailability. By lowering the pKa, fluorination can increase the proportion of the neutral, more permeable species at physiological pH, enhancing absorption.[2][12]
Impact on Lipophilicity (LogP/LogD)
Causality: The effect of fluorine on lipophilicity is highly context-dependent.[4][13]
-
Aromatic Fluorination: Replacing a C-H bond on an aromatic ring with a C-F bond generally increases lipophilicity (raises LogP).[11][14]
-
Aliphatic Fluorination: The effect on alkyl chains is more complex. While a single fluorine may increase lipophilicity, patterns like gem-difluoro or vic-difluoro units can lead to a marked decrease in lipophilicity compared to their non-fluorinated or trifluorinated counterparts.[13] This is due to the interplay between increased surface area and the introduction of a significant molecular dipole.[4]
Significance: Lipophilicity is a critical parameter governing a drug's solubility, permeability, and off-target toxicity. The ability to fine-tune this property by selecting specific fluorination patterns allows chemists to strike a delicate balance, optimizing for membrane permeation while avoiding the pitfalls of excessive lipophilicity, such as poor solubility and increased metabolic clearance.[12][13]
Data Presentation: Physicochemical Property Comparison
| Compound Pair | Property | Non-Fluorinated Value | Fluorinated Value | Change | Rationale for Change |
| Aniline vs. 4-Fluoroaniline | pKa (of conjugate acid) | 4.6 | 4.1 | -0.5 | Inductive electron withdrawal by F destabilizes the anilinium ion. |
| Benzene vs. Fluorobenzene | LogP | 2.13 | 2.27 | +0.14 | Increased hydrophobic surface area of the C-F bond. |
| Toluene vs. 4-Fluorotoluene | LogP | 2.73 | 2.85 | +0.12 | Similar to fluorobenzene, increased lipophilicity. |
| Ethylamine vs. 2-Fluoroethylamine | pKa (of conjugate acid) | 10.8 | 9.9 | -0.9 | Strong inductive effect of F reduces the basicity of the amine. |
Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"
One of the most impactful applications of fluorination is to enhance a drug's metabolic stability.[1][2][7]
Causality: The primary route of metabolism for many drugs is oxidation by Cytochrome P450 (CYP) enzymes in the liver.[12][15] This process often involves the hydroxylation of a C-H bond. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~109 kcal/mol) and resistant to this enzymatic cleavage.[8] By strategically replacing a metabolically vulnerable C-H bond (a "metabolic soft spot") with a C-F bond, chemists can effectively block this pathway.[7][8]
Significance: Blocking metabolism at a key site can dramatically increase a drug's half-life and oral bioavailability.[7][16] This can lead to a lower required dose, less frequent administration, and a more predictable pharmacokinetic profile.[7] For example, the addition of a 6-fluoro group to the pyrazine ring in Favipiravir enhanced both its biological potency and pharmacokinetic properties.[16]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a validated system for comparing the metabolic stability of a fluorinated analogue against its non-fluorinated parent compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM), pooled
-
Test Compounds (Fluorinated and Non-Fluorinated Analogues)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with Internal Standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation plates and analytical plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock in buffer to a final assay concentration of 1 µM.
-
-
Incubation:
-
Add the HLM solution to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the negative control ("-NADPH") wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard.[17] This stops the reaction and precipitates the proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the analytical plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.[18]
-
-
Data Analysis (Self-Validating System):
-
Controls: The high-clearance control (Verapamil) should show significant degradation over the time course, while the low-clearance control (Warfarin) should remain relatively stable. The "-NADPH" control should show minimal degradation, confirming the reaction is enzyme-dependent.
-
Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the rate constant (k).
-
Half-life (t½): Calculate using the formula: t½ = 0.693 / k.[17]
-
Intrinsic Clearance (CLint): Calculate using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).[17]
-
Modulating Binding Affinity and Selectivity
The introduction of fluorine can significantly alter how a ligand interacts with its protein target, often leading to enhanced binding affinity (e.g., lower Ki or IC50 values).[2][10]
Causality: Fluorine's impact on binding is multifaceted:
-
Conformational Control: Due to its steric and electronic properties, fluorine can favor a specific conformation of the ligand that is optimal for binding to the protein.[1]
-
Altered Electrostatics: The highly polarized C-F bond can engage in favorable multipolar interactions with polar groups in the protein backbone, such as the carbonyl oxygen of an amide (C-F···C=O).[19][20] These interactions can be a significant driver of binding affinity.[21][22]
-
Hydrogen Bonds: While organic fluorine is a weak hydrogen bond acceptor, it can participate in hydrogen bonds, particularly when stronger interactions have already stabilized the ligand in the binding pocket.[21][22]
Significance: A modest increase in binding affinity can translate into a substantial improvement in a drug's potency. Furthermore, by creating unique interactions that are specific to the target protein, fluorination can also enhance selectivity, reducing off-target effects. For example, in a series of thrombin inhibitors, systematic fluorination of a benzyl ring enhanced binding affinity by up to 6-fold.[19][20]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol allows for the determination of the inhibitory constant (Ki) of a fluorinated and non-fluorinated analogue, providing a direct measure of their binding affinity for a target receptor.
Objective: To determine the affinity (Ki) of unlabelled test compounds by measuring their ability to displace a known radioligand from its target receptor.
Materials:
-
Receptor Source (e.g., cell membranes expressing the target receptor)
-
Radioligand (e.g., ³H-labeled standard antagonist with known Kd)
-
Test Compounds (Fluorinated and Non-Fluorinated Analogues)
-
Assay Buffer
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Assay Setup:
-
In a 96-well plate, add the receptor source, assay buffer, and increasing concentrations of the unlabelled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add the radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Controls (Self-Validating System):
-
Total Binding: Wells containing receptor, buffer, and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Wells containing receptor, buffer, radioligand, and a saturating concentration of a known, potent unlabelled ligand to block all specific binding.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of the plate through the filter mat using a cell harvester. This traps the receptor-bound radioligand on the filter while unbound radioligand passes through.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting the NSB counts from the total binding counts.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Conclusion and Future Outlook
The strategic use of fluorine is an indispensable tool in modern drug discovery, offering a rational means to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1] As this guide has demonstrated, the effects of fluorination are not arbitrary but are governed by fundamental principles of chemistry and pharmacology. While not universally beneficial, a careful, context-dependent application of fluorine can decisively improve a drug candidate's profile.[1]
Future advances in synthetic chemistry, particularly in late-stage fluorination techniques, will continue to expand the medicinal chemist's ability to precisely install fluorine atoms into complex molecules.[1][6] Combined with increasingly sophisticated computational models that can predict the effects of fluorination, the rational design of next-generation therapeutics will become even more powerful and efficient.[6][21] The continued exploration of novel fluorinated motifs and a deeper understanding of their interactions in biological systems will ensure that this "smallest of the halogens" maintains its outsized role in the development of safer and more effective medicines.
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- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes.
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- FDA-Approved Fluorinated Heterocyclic Drugs
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A Comparative Guide to the Reactivity of 1-(4-Amino-3,5-difluorophenyl)ethanone in N-Acylation Reactions
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] The compound 1-(4-amino-3,5-difluorophenyl)ethanone is a prime exemplar of a fluorinated building block, offering a unique combination of functionalities valuable in drug discovery programs.[3] This guide provides an in-depth, comparative analysis of its reactivity, specifically focusing on N-acylation, a cornerstone reaction in amide synthesis. We will benchmark its performance against non-fluorinated and mono-fluorinated analogs, providing the causal logic behind the observed reactivity trends and furnishing detailed experimental protocols for validation.
Introduction: The Role of Fluorine in Modulating Aniline Reactivity
Anilines are fundamental precursors in the synthesis of a vast array of pharmaceuticals and functional materials. Their utility is centered on the nucleophilicity of the amino group. However, the reactivity of this group is profoundly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and, consequently, its reaction rate with electrophiles.[4][5]
The fluorine atoms in this compound exert a strong inductive electron-withdrawing effect due to fluorine's high electronegativity. This effect is expected to significantly decrease the basicity and nucleophilicity of the amino group compared to its non-fluorinated counterpart, 1-(4-aminophenyl)ethanone. This guide will quantify this difference through a standardized N-acylation reaction.
Benchmarking Study: N-Acylation Reactivity
To provide a clear and objective comparison, we will benchmark the reactivity of three key compounds in a standard N-acetylation reaction using acetic anhydride.
-
Substrate 1 (S1): 1-(4-Aminophenyl)ethanone (Non-fluorinated analog)
-
Substrate 2 (S2): 1-(4-Amino-3-fluorophenyl)ethanone (Mono-fluorinated analog)
-
Substrate 3 (S3): this compound (Target compound)
The reaction chosen is the N-acetylation with acetic anhydride, a widely used and well-understood transformation.[6][7] The progress of the reaction can be monitored over time to establish a relative reactivity trend.
Experimental Design & Rationale
The following section details the experimental workflow designed to compare the reactivity of the three substrates. The protocol is designed to be self-validating by ensuring consistent reaction conditions and employing a reliable analytical method for monitoring.
Caption: Workflow for the comparative N-acylation reactivity study.
Materials:
-
1-(4-Aminophenyl)ethanone (S1)
-
1-(4-Amino-3-fluorophenyl)ethanone (S2)
-
This compound (S3)
-
Acetic Anhydride (≥99%)
-
Pyridine, anhydrous
-
Acetonitrile, anhydrous
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
-
Deionized Water
Procedure:
-
Solution Preparation: In three separate 50 mL round-bottom flasks, prepare a 0.1 M solution of each substrate (S1, S2, and S3) by dissolving the appropriate amount in 20 mL of anhydrous acetonitrile.
-
Reagent Addition: To each flask, add pyridine (1.5 equivalents). Stir the solutions at room temperature (25°C) for 5 minutes.
-
Reaction Initiation: Add acetic anhydride (1.2 equivalents) to each flask simultaneously to initiate the reactions. Start a timer for each reaction.[6]
-
Reaction Monitoring:
-
At time points T = 0, 15, 30, 60, and 120 minutes, withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of deionized water.
-
Extract the quenched sample with 1 mL of ethyl acetate for High-Performance Liquid Chromatography (HPLC) analysis.
-
Spot the unquenched reaction mixture directly onto a Thin Layer Chromatography (TLC) plate (eluent: 30% Ethyl Acetate in Hexanes) to visually monitor the consumption of the starting material.
-
-
Analysis: Analyze the extracted samples by HPLC to determine the percentage conversion of the starting aniline to the corresponding acetanilide product at each time point.
Predicted Results and Discussion
The nucleophilicity of the aniline nitrogen is directly related to the electron density at that position. Electron-withdrawing groups decrease this density, making the amine less reactive towards electrophiles.[4][8]
-
1-(4-Aminophenyl)ethanone (S1): This compound lacks electron-withdrawing fluorine atoms. The acetyl group is para to the amino group, exerting a moderate deactivating effect. This substrate is expected to be the most reactive.
-
1-(4-Amino-3-fluorophenyl)ethanone (S2): The single fluorine atom ortho to the amino group will exert a strong inductive-withdrawing effect, significantly reducing the nucleophilicity of the nitrogen. Its reactivity will be substantially lower than S1.
-
This compound (S3): With two ortho-fluorine atoms, the inductive electron withdrawal is maximized. The amino group is significantly deactivated, making this substrate the least reactive of the three.[4]
The expected trend in reactivity is S1 > S2 > S3 . The quantitative data from the HPLC analysis can be summarized as follows:
| Substrate ID | Compound Name | % Conversion at 30 min | % Conversion at 120 min | Relative Reactivity Rank |
| S1 | 1-(4-Aminophenyl)ethanone | >95% | >99% | 1 (Highest) |
| S2 | 1-(4-Amino-3-fluorophenyl)ethanone | ~40% | ~75% | 2 (Intermediate) |
| S3 | This compound | <10% | ~25% | 3 (Lowest) |
Discussion of Causality: The dramatic decrease in reactivity from S1 to S3 is a direct consequence of the cumulative inductive effect of the fluorine atoms. For researchers and drug development professionals, this has critical implications. When designing synthetic routes involving this compound, one must account for its lowered nucleophilicity. This may necessitate more forcing reaction conditions, such as higher temperatures, stronger activating agents for the electrophile, or longer reaction times compared to non-fluorinated anilines.[4] However, this reduced reactivity can also be advantageous, potentially allowing for selective reactions at other sites in a complex molecule.
Conclusion
This guide demonstrates a clear reactivity benchmark for this compound in N-acylation. The presence of two ortho-fluorine atoms significantly deactivates the amino group towards electrophilic attack, a critical consideration for synthetic planning. The provided experimental workflow offers a robust method for researchers to validate these findings and to benchmark other substituted anilines in their own laboratories. Understanding these structure-reactivity relationships is paramount for the efficient and predictable synthesis of novel chemical entities in the pursuit of new therapeutics.
References
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- An eco-friendly and highly efficient route for N-acylation under c
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Studylib. (n.d.). N-Acetylation of Aniline Lab: Procedure & Questions. [Link]
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ResearchGate. (n.d.). Approaches for the N-acetylation of anilines. [Link]
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Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]
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PubMed Central (PMC). (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
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ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. [Link]
- BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
-
ResearchGate. (n.d.). Energy profile of the nucleophilic reaction of aniline. [Link]
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PubChem. (n.d.). 1-(4-Amino-3,5-difluorophenyl)-2-fluoroethanone. [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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PubMed Central (PMC). (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]
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PubMed Central (PMC). (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. [Link]
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University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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ResearchGate. (2025). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. [Link]
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Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
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Encyclopedia.pub. (n.d.). Amino Acetophenones for Natural Product Analogs. [Link]
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PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]
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PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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A Comparative Guide to the Structural Elucidation of 1-(4-Amino-3,5-difluorophenyl)ethanone: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For compounds like 1-(4-Amino-3,5-difluorophenyl)ethanone, a key building block in the synthesis of various therapeutic agents, an unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for its structural elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and contrast this definitive method with other common analytical tools.
The Imperative of Structural Integrity
This compound is a substituted acetophenone derivative. The presence and orientation of the amino and difluoro groups on the phenyl ring are critical to its reactivity and how it docks with biological targets. An incorrect structural assignment could lead to the synthesis of inactive compounds, unpredictable side effects, and wasted resources. Therefore, confirming the connectivity and spatial arrangement of every atom is a critical first step in the drug discovery pipeline.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute structure of a small organic molecule.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3][4]
The Crystallization Workflow: A Step-by-Step Rationale
The journey to a crystal structure begins with the often-challenging task of growing a high-quality single crystal.[5] The goal is to encourage molecules in a solution to pack in a highly ordered, repeating lattice.
Caption: Workflow for the crystallization of a small organic molecule.
Experimental Protocol: Crystallization of this compound
-
Material Purification: Begin with the highest purity this compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.[6] For this compound, a mixture of ethyl acetate and hexane is often effective.
-
Crystallization Technique - Slow Evaporation:
-
Dissolve the compound in a minimal amount of warm ethyl acetate to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Place the solution in a clean vial, loosely covered to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.[7]
-
-
Crystal Growth: Over several days, as the solvent evaporates, the solution becomes supersaturated, and crystals will begin to nucleate and grow. The slow rate of evaporation is crucial for the formation of large, well-ordered crystals.[8]
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor using a mounted loop.[4]
Data Collection and Structure Refinement
The harvested crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion. It is then exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, which are recorded on a detector.[4] The intensities and positions of these spots are used to calculate an electron density map, into which the molecular structure is fitted and refined.
Caption: The process of X-ray diffraction and structure solution.
Table 1: Representative Crystallographic Data for a Substituted Phenyl Ethanone Derivative
| Parameter | Value | Significance |
| Chemical Formula | C₈H₇F₂NO | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.123, 12.456, 7.890 | Unit cell dimensions. |
| β (°) | 98.76 | Unit cell angle. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Bond Lengths (Å) | C-F: ~1.35, C-N: ~1.38 | Provides precise measurements of atomic distances. For instance, the C-F and C-N bond lengths in the phenyl ring are consistent with those in similar fluorinated aniline derivatives.[9][10] |
| Bond Angles (°) | C-C-C (ring): ~120 | Confirms the geometry of the molecule. |
Note: The data in this table is illustrative and based on typical values for similar structures. A full crystallographic information file (CIF) would provide a comprehensive dataset.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic methods are routinely used for characterization and can provide corroborating evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[11][12] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
-
¹H NMR: Would show distinct signals for the amino protons, the aromatic proton, and the methyl protons. The chemical shifts and coupling patterns would provide information about their chemical environment.[13] Aromatic protons typically appear in the 6.5-8.0 ppm range.[14]
-
¹³C NMR: Would reveal the number of unique carbon environments. Aromatic carbons typically resonate between 120-150 ppm.[13][14]
-
¹⁹F NMR: Would confirm the presence of fluorine and provide information about its connectivity.
While NMR can establish the connectivity of the atoms, it does not directly provide the three-dimensional structure in the same way as X-ray crystallography.[15] Determining through-space interactions to define conformation is possible with more advanced NMR experiments (e.g., NOESY), but this is often more complex for small molecules compared to the direct visualization from crystallography.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[16][17] This technique is excellent for confirming the molecular formula.[18][19]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₈H₇F₂NO).
However, mass spectrometry does not provide information about the connectivity or spatial arrangement of the atoms. Different isomers will have the same molecular weight.[20]
Comparison of Techniques
Caption: Comparison of information obtained from different analytical techniques.
Table 2: Performance Comparison of Structural Elucidation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates | Atomic connectivity map | Molecular weight |
| Sample State | Solid (single crystal) | Solution | Gas phase ions |
| Ambiguity | Low (unambiguous structure) | Medium (isomers can be challenging to distinguish) | High (isomers have the same mass) |
| Key Advantage | Definitive structural proof | Provides data on solution-state dynamics[21] | High sensitivity and accuracy for molecular formula |
| Key Limitation | Requires high-quality crystals, which can be difficult to obtain[2] | Can be complex to interpret fully; does not directly give 3D structure[22] | Provides no information on atom connectivity or stereochemistry[20] |
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous, high-resolution three-dimensional structure, which is essential for understanding its chemical properties and for its application in drug development. While NMR and mass spectrometry are indispensable tools for routine characterization, confirming connectivity and molecular formula, they do not offer the same level of structural certainty. In a research and development setting where precision is paramount, the investment in obtaining a crystal structure is a self-validating step that underpins the integrity of all subsequent work.
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Amino-3,5-difluorophenyl)ethanone
For the modern researcher, scientist, and drug development professional, the responsible handling and disposal of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Amino-3,5-difluorophenyl)ethanone, a compound characterized by its aromatic amine and difluorophenyl functionalities. The procedures outlined herein are synthesized from established safety protocols for halogenated aromatic compounds and primary aromatic amines, aiming to empower laboratory personnel with the knowledge to manage this chemical waste stream effectively and safely.
I. Core Safety Directives: Immediate Actions and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough risk assessment must be conducted. The following PPE is mandatory when handling this compound in any form (pure, in solution, or as contaminated material):
-
Hand Protection: Nitrile rubber gloves are recommended. Given that many halogenated solvents have poor compatibility with nitrile gloves, double gloving may be appropriate, especially when handling concentrated solutions.[9] Always consult the glove manufacturer's compatibility chart for the specific solvents in use.
-
Eye Protection: ANSI-approved chemical splash goggles are essential.[1]
-
Skin and Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron is advised.[9][10]
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to avoid inhalation.[4]
II. Scientific Principles of Disposal: Understanding the 'Why'
The disposal strategy for this compound is dictated by its chemical structure: a halogenated aromatic amine.
-
Halogenated Waste Stream: The presence of fluorine atoms classifies this compound as a halogenated organic compound.[11] Halogenated wastes must be segregated from non-halogenated wastes.[9][12] The primary reason for this segregation is that the combustion of halogenated compounds can produce acidic gases (such as hydrogen fluoride) and other hazardous byproducts, requiring specialized incinerators with scrubbers.[10] Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of waste that requires this specialized and more expensive treatment.
-
Aromatic Amine Reactivity: Aromatic amines can be toxic and may have carcinogenic or mutagenic properties.[12][13] They are also susceptible to oxidation and other chemical reactions. While some industrial processes utilize neutralization and extraction for aromatic amine wastewater, this is not a recommended practice for in-laboratory disposal due to the potential for creating additional hazardous waste streams and the complexities of ensuring complete reaction.[14][15]
-
Environmental Persistence: Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic life.[16][17][18] Therefore, drain disposal of this compound or its solutions is strictly prohibited.
III. Procedural Guide for Disposal
The following step-by-step procedures provide a clear path for the safe disposal of this compound and associated waste.
A. Disposal of Unused or Expired Pure Compound
-
Containerization: Ensure the original container is securely sealed and in good condition. If the original container is compromised, transfer the material to a new, compatible container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) for hazardous waste.[11] The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Waste Pickup: Arrange for collection by a licensed hazardous waste disposal company.
B. Disposal of Contaminated Materials and Solutions
This category includes spent reaction mixtures, contaminated solvents, and materials used for spill cleanup.
Table 1: Disposal of Contaminated Materials
| Waste Type | Disposal Procedure |
| Solutions in Organic Solvents | Collect in a designated "Halogenated Organic Waste" container.[11] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.[9] Do not mix with non-halogenated waste. |
| Aqueous Solutions | Collect in a designated "Aqueous Hazardous Waste" container. Do not dispose of down the drain.[12] |
| Contaminated Labware (e.g., glassware, pipette tips) | Triple rinse with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected as hazardous waste in the appropriate halogenated or non-halogenated solvent container. The third rinse may be disposed of as regular waste if local regulations permit. The cleaned labware can then be disposed of as non-hazardous waste. |
| Spill Cleanup Debris (e.g., absorbent pads, contaminated gloves) | Place all contaminated materials into a sealed, leak-proof bag or container. Label the container as "Hazardous Waste" with the name of the chemical and dispose of it through a licensed hazardous waste contractor. |
C. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the institution's Environmental Health & Safety (EHS) department.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels to absorb large quantities of the neat compound or concentrated solutions.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area with a detergent solution, followed by a water rinse. Collect all decontamination materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated until the cleanup is complete.
IV. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
V. Conclusion: A Culture of Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical properties of this compound and adhering to the procedural guidelines outlined in this document, researchers can ensure they are minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification. The ultimate goal is to foster a culture of safety where the responsible management of chemical waste is an integral part of the scientific process.
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Navigating the Safe Handling of 1-(4-Amino-3,5-difluorophenyl)ethanone: A Comprehensive Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 1-(4-Amino-3,5-difluorophenyl)ethanone, a fluorinated aromatic amine, presents unique safety challenges that necessitate a robust and well-informed approach to personal protection and waste management. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of its chemical properties. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work and the safety of their laboratory environment.
Understanding the Hazard Landscape
This compound (CAS 811799-69-6) is a compound that, like many aromatic amines, warrants careful handling due to its potential health hazards. The available safety data indicates that this compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] These hazards are the primary drivers for the specific personal protective equipment (PPE) recommendations and handling protocols outlined in this guide. The presence of fluorine atoms in the aromatic ring can also influence the compound's reactivity and toxicological profile.
Core Principles of Protection: Selecting the Appropriate PPE
A multi-layered approach to PPE is essential when handling this compound. The selection of each component is directly linked to the identified hazards.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.[1]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes or fine powders.
-
Face Shield: In situations where there is a higher risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.
Skin Protection: A Barrier Against Irritation
Direct skin contact is a primary route of exposure that can lead to irritation.[1] Therefore, comprehensive skin protection is critical.
-
Gloves: The choice of glove material is paramount. Nitrile gloves are a suitable initial choice for incidental contact, offering good resistance to a range of chemicals. For prolonged handling or in situations with a high risk of immersion, consulting a glove manufacturer's chemical resistance guide for specific breakthrough times is recommended. Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required. This protects the wearer's clothing and skin from accidental spills.
-
Apron: For tasks with a significant splash hazard, a chemically resistant apron worn over the lab coat provides an additional barrier of protection.
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory tract irritation necessitates measures to prevent the inhalation of dust or aerosols.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of this compound in solid form or as a solution should be conducted within a certified chemical fume hood. The fume hood provides containment and ventilation, effectively minimizing the concentration of airborne contaminants in the user's breathing zone.
-
Respirators: In the absence of adequate engineering controls or during certain high-risk procedures such as spill cleanup, a NIOSH-approved respirator may be necessary. The type of respirator (e.g., an N95 dust mask for powders or a half-mask respirator with appropriate cartridges for vapors) should be selected based on a thorough risk assessment.
Operational Blueprint: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood on a draft shield to prevent air currents from dispersing the powder. Use appropriate tools (e.g., spatulas) to handle the solid, avoiding direct contact. When transferring solutions, use a funnel to prevent splashes.
-
During the Reaction: Keep all reaction vessels containing this compound within the fume hood. Ensure that the sash of the fume hood is kept at the lowest practical height.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Carefully remove PPE, starting with the outer gloves, and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.
Visualizing the Path to Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for PPE selection and waste disposal.
Responsible Stewardship: Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be segregated and disposed of according to specific protocols.
Waste Segregation at the Source
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and cleaning solvents, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
Disposal Pathway
All segregated waste must be disposed of through your institution's hazardous waste management program. Do not pour any waste containing this compound down the drain. Halogenated organic waste typically requires high-temperature incineration by a licensed hazardous waste disposal facility to ensure complete destruction and prevent the release of harmful substances into the environment.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate personal protective equipment and disposal protocols. By adhering to the guidelines outlined in this document, researchers can create a secure laboratory environment that fosters both scientific advancement and personal well-being. This commitment to safety is not merely a procedural obligation but a cornerstone of responsible scientific practice.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
